molecular formula C21H24N6S B15617010 MT-1207 CAS No. 1610793-69-5

MT-1207

Número de catálogo: B15617010
Número CAS: 1610793-69-5
Peso molecular: 392.5 g/mol
Clave InChI: GOALZWVIJQGFQJ-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

MT-1207 is a useful research compound. Its molecular formula is C21H24N6S and its molecular weight is 392.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

Número CAS

1610793-69-5

Fórmula molecular

C21H24N6S

Peso molecular

392.5 g/mol

Nombre IUPAC

3-[4-[4-(benzotriazol-1-yl)butyl]piperazin-1-yl]-1,2-benzothiazole

InChI

InChI=1S/C21H24N6S/c1-4-10-20-17(7-1)21(23-28-20)26-15-13-25(14-16-26)11-5-6-12-27-19-9-3-2-8-18(19)22-24-27/h1-4,7-10H,5-6,11-16H2

Clave InChI

GOALZWVIJQGFQJ-UHFFFAOYSA-N

Origen del producto

United States

Foundational & Exploratory

MT-1207 mechanism of action

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to the Mechanism of Action of MT-1207

Introduction

This compound is a novel, orally active antihypertensive agent that has demonstrated significant potential in preclinical and early clinical development.[1][2] Chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, this compound functions as a multitarget antagonist, exerting its effects through the blockade of several key receptors involved in the regulation of blood pressure.[1][2] This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its pharmacological profile, key experimental data, and the signaling pathways it modulates.

Core Mechanism of Action

This compound's primary mechanism of action is the potent and selective antagonism of α1-adrenergic receptors (α1A, α1B, and α1D subtypes) and the serotonin (B10506) 2A (5-HT2A) receptor.[1][2][3][4] This multitarget approach contributes to its robust antihypertensive effects. The blockade of these receptors leads to vasodilation and a subsequent reduction in blood pressure.[5] Notably, the hypotensive effect of this compound is not accompanied by a reflex increase in heart rate, a common side effect of many vasodilators.[1][3]

Quantitative Pharmacological Data

The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.

Table 1: Receptor Binding Affinity of this compound

Receptor SubtypeInhibition Constant (Ki)
Adrenergic α1A< 1 nM
Adrenergic α1B< 1 nM
Adrenergic α1D< 1 nM
Serotonin 5-HT2A< 1 nM

(Data sourced from radioligand binding assays)[1][2][3][4]

Table 2: In Vivo Efficacy of this compound in Hypertensive Animal Models

Animal ModelDoseRoute of AdministrationPrimary OutcomeDuration of Effect
Spontaneously Hypertensive Rats (SHR)1.25-20 mg/kg (single dose)Intragastric (ig)Dose-dependent decrease in BP8 hours
Spontaneously Hypertensive Rats (SHR)5 mg/kg/day (multiple doses)Intragastric (ig)Significant decrease in BP7 days
Two-Kidney One-Clip (2K1C) Dogs0.25-6 mg/kg (single dose)Intragastric (ig)Dose-dependent decrease in BP12 hours
Two-Kidney One-Clip (2K1C) Dogs2 mg/kg/day (multiple doses)Intragastric (ig)Significant decrease in BP7 days

(BP = Blood Pressure)[1][2][3][4]

Table 3: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)

DoseCmax (ng/mL)Tmax (h)AUC (ng·h/mL)t1/2 (h)
5 mgProportionally Increased0.5 - 1.25Proportionally Increased~ 4 - 7
10 mgProportionally Increased0.5 - 1.25Proportionally Increased~ 4 - 7
20 mgProportionally Increased0.5 - 1.25Proportionally Increased~ 4 - 7
40 mgProportionally Increased0.5 - 1.25Proportionally Increased~ 4 - 7

(Cmax = Maximum plasma concentration, Tmax = Time to reach Cmax, AUC = Area under the plasma concentration-time curve, t1/2 = Half-life)[6]

Signaling Pathways

This compound exerts its antihypertensive effects by blocking signaling pathways downstream of α1-adrenergic and 5-HT2A receptors in vascular smooth muscle cells.

MT1207_Signaling_Pathway cluster_receptor Cell Membrane cluster_extracellular Extracellular cluster_intracellular Intracellular Signaling a1_receptor α1-Adrenergic Receptor gq_protein Gq Protein a1_receptor->gq_protein ht2a_receptor 5-HT2A Receptor ht2a_receptor->gq_protein norepinephrine Norepinephrine norepinephrine->a1_receptor serotonin Serotonin (5-HT) serotonin->ht2a_receptor plc Phospholipase C (PLC) gq_protein->plc pip2 PIP2 plc->pip2 ip3 IP3 pip2->ip3 dag DAG pip2->dag ca_release Ca²⁺ Release (from SR) ip3->ca_release pkc Protein Kinase C (PKC) dag->pkc contraction Smooth Muscle Contraction ca_release->contraction pkc->contraction mt1207 This compound mt1207->a1_receptor mt1207->ht2a_receptor

Caption: Signaling pathway of this compound's antagonistic action.

Experimental Protocols

Detailed methodologies for key experiments are crucial for understanding and replicating the findings.

1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of this compound to a panel of molecular targets.

  • Methodology:

    • A panel of 87 molecular targets, including various receptors, enzymes, and ion channels, were assayed.

    • Membrane preparations expressing the target receptors were incubated with a specific radioligand and varying concentrations of this compound.

    • Non-specific binding was determined in the presence of an excess of a known unlabeled ligand.

    • After incubation, the bound and free radioligand were separated by filtration.

    • The radioactivity of the filters was measured using a scintillation counter.

    • The Ki values were calculated from the IC50 values using the Cheng-Prusoff equation.[1][3]

2. In Vitro Vascular Reactivity Studies

  • Objective: To assess the functional antagonist activity of this compound on isolated blood vessels.

  • Methodology:

    • Thoracic aortic rings were isolated from rats and mounted in organ baths containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 and 5% CO2.

    • The aortic rings were pre-contracted with agonists such as adrenaline, KCl, noradrenaline, or 5-hydroxytryptamine (5-HT).

    • Cumulative concentration-response curves to this compound (10⁻⁹ to 10⁻⁴ M) were generated to evaluate its relaxant effect.

    • To confirm antagonism, concentration-response curves to the agonists were performed in the presence and absence of this compound.[1][3]

3. In Vivo Blood Pressure Measurement in Conscious Animals

  • Objective: To evaluate the antihypertensive effect of this compound in conscious, freely moving hypertensive animal models.

  • Methodology:

    • Spontaneously Hypertensive Rats (SHR) or Two-Kidney One-Clip (2K1C) dogs were used.

    • Animals were anesthetized, and catheters were implanted in the femoral artery for blood pressure measurement and in the stomach for drug administration.

    • After a recovery period, baseline blood pressure and heart rate were recorded.

    • A single dose of this compound, vehicle, or a positive control (e.g., amlodipine) was administered via the intragastric catheter.

    • Blood pressure and heart rate were continuously monitored for a specified period (e.g., 8-12 hours).[1][3]

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_invivo In Vivo Analysis cluster_clinical Clinical Analysis radioligand Radioligand Binding Assays (87 Molecular Targets) vascular Vascular Reactivity Studies (Isolated Rat Aortic Rings) radioligand->vascular Functional Confirmation shr_model Spontaneously Hypertensive Rats (SHR) vascular->shr_model Efficacy Testing dog_model Two-Kidney One-Clip (2K1C) Dogs shr_model->dog_model Cross-species Validation healthy_subjects Healthy Human Subjects (Single Ascending Dose) dog_model->healthy_subjects Translational Studies bp_measurement Blood Pressure & Heart Rate Monitoring pk_pd Pharmacokinetic & Pharmacodynamic Analysis healthy_subjects->pk_pd

References

MT-1207: A Multitarget Inhibitor for the Treatment of Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Hypertension is a major global health concern, and the development of novel antihypertensive agents with improved efficacy and safety profiles remains a critical area of research. MT-1207, a novel chemical entity with the chemical name 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, has emerged as a promising multitarget inhibitor for the treatment of hypertension.[1] This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its pharmacological profile, mechanism of action, and the experimental methodologies used in its evaluation.

Pharmacological Profile and Efficacy

This compound has demonstrated potent antihypertensive effects in various preclinical models, including spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.[1][2] Clinical trials in China have also confirmed its antihypertensive activity and good tolerability in humans.

In Vitro Activity

Radioligand binding assays have shown that this compound is a potent antagonist of multiple receptors involved in blood pressure regulation.

Target ReceptorInhibition Constant (Ki)IC50
Adrenergic α1A< 1 nM< 1 nM
Adrenergic α1B< 1 nMNot Reported
Adrenergic α1D< 1 nMNot Reported
Serotonin (B10506) 5-HT2A< 1 nM< 1 nM

Table 1: In Vitro Receptor Binding Affinity of this compound.[1]

In Vivo Efficacy in Animal Models

Studies in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs have demonstrated the dose-dependent antihypertensive effects of this compound.

Animal ModelDose RangeKey Findings
Spontaneously Hypertensive Rats (SHR)1.25 - 20 mg/kg (single dose, ig)Dose-dependent decrease in blood pressure with a rapid onset of action (<5 minutes). The hypotensive effect lasted for approximately 8 hours without a reflex increase in heart rate.
5 mg/kg/day (7 days, ig)Significant and stable reduction in blood pressure.
10 mg/kg/day (4+ months, ig)Stable blood pressure reduction, improved baroreflex sensitivity, reduced renal and cardiovascular damage, and delayed stroke occurrence.
Two-Kidney One-Clip (2K1C) Dogs0.25 - 6 mg/kg (single dose, ig)Dose-dependent decrease in blood pressure with a rapid onset. The hypotensive effect lasted for approximately 12 hours without a reflex increase in heart rate.
2 mg/kg/day (7 days, ig)Significant decrease in blood pressure.

Table 2: Summary of In Vivo Efficacy of this compound in Hypertensive Animal Models.[1][2]

Clinical Trial Data

Phase I and II clinical trials have been completed in China. Phase Ia studies in healthy volunteers showed good tolerability at single oral doses up to 90 mg. Phase Ib and IIa studies in hypertensive patients demonstrated significant blood pressure reduction with twice-daily dosing of 10 mg and 20 mg.

Clinical Trial PhasePatient PopulationDoseKey Findings
Phase IaHealthy Adult Subjects5, 10, 20, 40, 60, 90 mg (single dose)Good tolerability.
Phase IbHypertensive Patients10, 20 mg (BID for 10 days)Rapid blood pressure decrease observed 1-2 hours post-dose.
Phase IIHypertensive Patients10, 20 mg (BID for 8 weeks)Demonstrated antihypertensive effects with mild adverse effects.

Table 3: Overview of this compound Clinical Trial Findings.

Mechanism of Action

This compound exerts its antihypertensive effects through the simultaneous blockade of multiple Gq-protein coupled receptors, primarily the α1-adrenergic (α1A, α1B, and α1D subtypes) and serotonin 5-HT2A receptors. Blockade of these receptors in vascular smooth muscle cells leads to vasodilation and a subsequent reduction in peripheral resistance and blood pressure.

Signaling Pathways

The binding of agonists like norepinephrine (B1679862) to α1-adrenergic receptors or serotonin to 5-HT2A receptors activates the Gq signaling cascade. This leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+) from the endoplasmic reticulum, while DAG activates protein kinase C (PKC). The increased intracellular Ca2+ leads to the activation of calmodulin and ultimately results in smooth muscle contraction. By acting as an antagonist at these receptors, this compound inhibits this signaling pathway, leading to vasodilation.

Caption: Gq-protein coupled receptor signaling pathway inhibited by this compound.

Experimental Protocols

The following sections describe the general methodologies employed in the preclinical evaluation of this compound.

Radioligand Binding Assays
  • Objective: To determine the binding affinity of this compound to a panel of receptors, ion channels, and transporters.

  • Methodology:

    • Membrane Preparation: Membranes are prepared from cells or tissues expressing the target receptor.

    • Assay Setup: A fixed concentration of a specific radioligand for the target receptor is incubated with the membrane preparation in the presence of varying concentrations of this compound.

    • Incubation: The reaction mixture is incubated to allow for competitive binding to reach equilibrium.

    • Separation: Bound radioligand is separated from free radioligand by rapid filtration through glass fiber filters.

    • Quantification: The radioactivity retained on the filters is measured using a scintillation counter.

    • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibition constant (Ki) is then calculated using the Cheng-Prusoff equation.

Radioligand_Binding_Workflow A Membrane Preparation (with target receptors) B Incubation with Radioligand and varying [this compound] A->B C Separation of Bound and Free Ligand (Filtration) B->C D Quantification of Bound Radioactivity C->D E Data Analysis (IC50 and Ki determination) D->E

Caption: Workflow for Radioligand Binding Assay.

In Vivo Blood Pressure Measurement
  • Objective: To evaluate the antihypertensive effect of this compound in conscious animal models of hypertension.

  • Animal Models:

    • Spontaneously Hypertensive Rats (SHR)

    • Two-Kidney One-Clip (2K1C) Dogs

  • Methodology (Tail-Cuff Method for Rats):

    • Acclimatization: Rats are acclimatized to the restraining device and tail-cuff apparatus to minimize stress-induced blood pressure fluctuations.

    • Blood Pressure Measurement: A cuff with a pneumatic pulse sensor is placed on the base of the tail. The cuff is inflated to occlude the caudal artery and then slowly deflated. The pressure at which the pulse reappears is recorded as the systolic blood pressure.

    • Data Collection: Baseline blood pressure is measured before drug administration. After oral gavage of this compound or vehicle, blood pressure and heart rate are monitored at regular intervals.

  • Methodology (Telemetry for Dogs):

    • Transmitter Implantation: A telemetry transmitter is surgically implanted to allow for continuous monitoring of blood pressure and heart rate in conscious, freely moving animals.

    • Data Acquisition: Data is continuously recorded before and after drug administration.

Assessment of Cardiovascular and Renal Damage
  • Objective: To determine the long-term protective effects of this compound on target organs in hypertensive animals.

  • Methodology:

    • Tissue Collection: At the end of the long-term treatment period, animals are euthanized, and heart and kidney tissues are collected.

    • Histopathological Analysis: Tissues are fixed in formalin, embedded in paraffin, and sectioned. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) and other specific stains (e.g., Masson's trichrome for fibrosis) to assess for morphological changes, such as hypertrophy, inflammation, and fibrosis.

    • Morphometric Analysis: Quantitative analysis of histological sections is performed to measure parameters like cardiomyocyte cross-sectional area and the extent of fibrosis.

Organ_Damage_Assessment_Workflow A Long-term Treatment (this compound or Vehicle) B Tissue Collection (Heart and Kidneys) A->B C Histopathological Staining (H&E, Masson's Trichrome) B->C D Microscopic Examination and Morphometric Analysis C->D E Evaluation of Organ Protection D->E

Caption: Workflow for Cardiovascular and Renal Damage Assessment.

Conclusion

This compound is a novel, potent, multitarget inhibitor with a promising pharmacological profile for the treatment of hypertension. Its mechanism of action, involving the simultaneous blockade of α1-adrenergic and 5-HT2A receptors, offers a multifaceted approach to blood pressure control. Preclinical studies have demonstrated its efficacy, rapid onset of action, and long-term organ-protective effects. The favorable results from early-phase clinical trials further support its development as a potential new therapeutic option for hypertensive patients. Further research and larger clinical trials are warranted to fully elucidate its clinical utility and safety in a broader patient population.

References

The Therapeutic Potential of MT-1207 in Cardiovascular Disease: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

MT-1207 is a novel, orally active small molecule currently in clinical development for the treatment of hypertension. Exhibiting a unique multi-target mechanism of action, this compound acts as a potent antagonist at several key receptors implicated in the pathophysiology of cardiovascular disease. Preclinical studies have demonstrated significant antihypertensive efficacy, coupled with promising evidence of end-organ protection. This technical guide provides a comprehensive overview of the core preclinical data, experimental methodologies, and the underlying signaling pathways associated with this compound, intended to inform ongoing research and drug development efforts in the cardiovascular field.

Core Mechanism of Action

This compound functions as a multi-target antagonist, with high binding affinity for adrenergic α1 and serotonin (B10506) 5-HT2A receptors.[1][2] This dual antagonism is believed to be the primary driver of its potent antihypertensive effects. The compound, also referred to as II-13 in early studies, has demonstrated picomolar-level inhibitory constants against these receptors.[1][2] Some evidence also suggests a potential interaction with calcium channels, further contributing to its vasodilatory properties.[3][4]

The simultaneous blockade of α1-adrenergic receptors (subtypes α1A, α1B, and α1D) and 5-HT2A receptors leads to vasodilation and a reduction in peripheral vascular resistance.[1][5] This multi-faceted approach may offer a more comprehensive and effective means of blood pressure control compared to single-target agents.

Signaling Pathway of this compound

MT1207_Pathway cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell Alpha1 α1-Adrenergic Receptors (α1A, α1B, α1D) Gq_alpha Gq/11 Alpha1->Gq_alpha HT2A 5-HT2A Receptor HT2A->Gq_alpha PLC PLC Gq_alpha->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC Activation DAG->PKC Contraction Vasoconstriction Ca_release->Contraction PKC->Contraction NE Norepinephrine NE->Alpha1 Serotonin Serotonin (5-HT) Serotonin->HT2A MT1207 This compound MT1207->Alpha1 MT1207->HT2A

Caption: this compound signaling pathway.

Quantitative Preclinical Data

The therapeutic potential of this compound has been quantified through a series of in vitro and in vivo studies. The following tables summarize the key findings.

Table 1: In Vitro Receptor Binding Affinity
Target ReceptorIC50 (nM)Ki (nM)
Adrenergic α1A< 1< 0.1
Adrenergic α1B< 1< 0.1
Adrenergic α1D1.40.69
Serotonin 5-HT2A< 1< 0.1
Data sourced from radioligand binding assays.[5]
Table 2: Acute Antihypertensive Efficacy in Spontaneously Hypertensive Rats (SHR)
Dose (mg/kg, i.g.)Onset of ActionTime to Maximal EffectDuration of Action (Systolic BP)
52.5 - 5 min30 min8 - 10 hours
2.5, 5, 10Dose-dependent~2 hours> 8 hours
Single administration in conscious SHR models.[5]
Table 3: Acute Antihypertensive Efficacy in Two-Kidney One-Clip (2K1C) Dogs
Dose (mg/kg, i.g.)Onset of ActionMaximal Systolic BP Reduction (mmHg)Duration of Action (Systolic BP)
2~5 min> 20 mmHg at 10 min> 12 hours
0.25 - 6Dose-dependent~55 mmHg (at ≥ 4 mg/kg)> 12 hours
Single administration in conscious 2K1C hypertensive dog models.[5]
Table 4: Long-Term Treatment Effects in Spontaneously Hypertensive Rats (SHR)
Treatment GroupDose (mg/kg/day, i.g.)DurationKey Outcomes
This compound104 monthsStable reduction in Systolic BP (>20 mmHg)[5]
Improved baroreflex sensitivity (0.53 ± 0.03 ms/mmHg vs. 0.27 ± 0.01 in vehicle)[5]
Significantly decreased glomerular sclerosis scores[5]
Amlodipine (B1666008) (Control)54 monthsSimilar reduction in Systolic BP to this compound[5]
Improved baroreflex sensitivity (0.55 ± 0.03 ms/mmHg )[5]
Significantly decreased glomerular sclerosis scores[5]
Table 5: Effects on Survival in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)
Treatment GroupDose (mg/kg/day, i.g.)Key Outcomes
This compound10Delayed stroke occurrence and death
Amlodipine (Control)5Delayed stroke occurrence and death
Long-term administration study.[5]

Key Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of preclinical findings. The following sections outline the protocols for the key experiments cited.

In Vitro Receptor Binding Assays
  • Objective: To determine the binding affinity (IC50 and Ki values) of this compound for a panel of molecular targets.

  • Methodology: Radioligand binding assays were conducted by a third-party contractor (Shanghai Medicilon, Inc.).

    • Preliminary Screening: this compound at a concentration of 1 µM was tested against a panel of 87 molecular targets potentially involved in blood pressure regulation.

    • Secondary Screening: Targets showing over 50% binding inhibition in the preliminary screen were selected for further analysis.

    • Dose-Response Analysis: Dose-response experiments were performed using five concentrations of this compound (0.1 nM, 1 nM, 10 nM, 0.1 µM, and 1 µM) to determine the IC50 and subsequently calculate the Ki values for the most potently inhibited receptors.[5]

Animal Models and Hypertension Induction
  • Spontaneously Hypertensive Rat (SHR) and Stroke-Prone SHR (SHR-SP): Adult male SHR and SHR-SP were obtained from the animal center of the Second Military Medical University. These models are established genetic representations of essential hypertension.[5]

  • Two-Kidney One-Clip (2K1C) Renovascular Hypertensive Dog Model: This model was used to simulate renovascular hypertension. The specific surgical procedure for inducing hypertension was not detailed in the available literature.

Antihypertensive Efficacy Studies
  • Objective: To evaluate the acute, subacute, and long-term effects of this compound on blood pressure and heart rate in hypertensive animal models.

  • General Protocol:

    • Animal Acclimatization: Animals were housed and acclimatized under standard laboratory conditions.

    • Drug Administration: this compound, vehicle, or a positive control (amlodipine) was administered via oral gavage (i.g.).

    • Blood Pressure (BP) and Heart Rate (HR) Measurement:

      • Rats (SHR): BP was measured in conscious animals using a noninvasive tail-cuff system (ALC-NIBP, Alcott Biotech Co., Ltd.).[5]

      • Dogs (2K1C): For acute studies, catheters were connected to a BP transducer and PowerLab system for continuous recording in conscious animals. For multiple-dose studies, a noninvasive BP system was used (DS-100, Hefei Golden Brains Optical Instrument Co., Ltd.).[5]

  • Experimental Workflow:

Experimental_Workflow start Select Animal Model (SHR or 2K1C Dog) acclimatize Acclimatization Period start->acclimatize baseline Baseline BP & HR Measurement acclimatize->baseline randomize Randomize into Groups (Vehicle, this compound, Amlodipine) baseline->randomize administer Administer Treatment (Single or Multiple Doses via Oral Gavage) randomize->administer monitor Monitor BP & HR (Acute: continuous for 2h, then periodic for 24h) (Chronic: daily/weekly) administer->monitor data Data Analysis (BP reduction, HR changes, duration of effect) monitor->data end Endpoint data->end

Caption: General workflow for in vivo antihypertensive studies.

Organ Protection and Survival Studies
  • Objective: To assess the long-term effects of this compound on end-organ damage and mortality.

  • Methodology:

    • Animal Model: Spontaneously Hypertensive Rats (SHR) and Stroke-Prone SHR (SHR-SP) were used.

    • Treatment: Animals (n=20 per group for SHR, n=10 per group for SHR-SP) received daily oral gavage of this compound (10 mg/kg), amlodipine (5 mg/kg), or vehicle for 4 months or longer.[5]

    • Assessments:

      • Baroreflex Sensitivity (BRS): Evaluated at the end of the treatment period.

      • Pathological Examination: Kidneys were weighed and examined histologically. Glomerular sclerosis was scored to quantify renal damage.

      • Survival Rate: Monitored in the SHR-SP cohort to assess the impact on stroke occurrence and mortality.

Vasodilation Studies in Isolated Tissues
  • Objective: To confirm the vasodilatory action of this compound in vitro.

  • Methodology:

    • Tissue Preparation: Aortic rings were isolated from rats.

    • Pre-contraction: The aortic rings were pre-contracted using various agents, including adrenaline (10⁻⁵ M), KCl (60 mM), noradrenaline (10⁻⁵ M), or 5-hydroxytryptamine (5-HT, 10⁻⁵ M).[5]

    • This compound Application: this compound was added in increasing concentrations (10⁻⁹ to 10⁻⁴ M).

    • Measurement: The concentration-dependent relaxation of the aortic rings was measured to determine the vasodilatory effect of this compound.[5]

Clinical Development Status

This compound has progressed to clinical trials in China for the treatment of hypertension.[1][2] Phase I studies in healthy volunteers have demonstrated good safety and tolerability at doses up to 40 mg.[3][6] The compound is rapidly absorbed, with a time to maximum concentration (Tmax) of 0.5-1.25 hours and a half-life (t1/2) of approximately 4-7 hours.[3] Phase II trials have been completed, and the drug has been approved for Phase III trials, particularly targeting resistant hypertension.[7]

Conclusion and Future Directions

This compound is a promising clinical candidate for the treatment of hypertension, distinguished by its multi-target mechanism of action. Preclinical data robustly support its potent and rapid antihypertensive effects, which are sustained with long-term administration. Importantly, these effects are not associated with reflex tachycardia, a common side effect of some vasodilators.[5] Furthermore, the evidence for improved baroreflex sensitivity and protection against renal damage in hypertensive models suggests that this compound may offer cardiovascular benefits beyond blood pressure reduction alone.[5] The progression to Phase III clinical trials will be critical in establishing the efficacy and safety profile of this compound in a broader patient population and confirming its therapeutic potential in managing cardiovascular disease.

Logical Relationship of this compound's Therapeutic Effects

Therapeutic_Effects MT1207 This compound Receptors Antagonism of α1-Adrenergic & 5-HT2A Receptors MT1207->Receptors Binds to Vaso Vasodilation & Reduced Peripheral Resistance Receptors->Vaso Leads to BP_Reduction Blood Pressure Reduction Vaso->BP_Reduction Causes Organ_Protect End-Organ Protection (e.g., Renal) BP_Reduction->Organ_Protect Contributes to BRS Improved Baroreflex Sensitivity BP_Reduction->BRS Stroke Reduced Stroke Incidence & Mortality BP_Reduction->Stroke CV_Risk Reduced Cardiovascular Disease Risk Organ_Protect->CV_Risk BRS->CV_Risk Stroke->CV_Risk

Caption: Therapeutic cascade of this compound.

References

In Vivo Efficacy of MT-1207 in Hypertensive Models: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the preclinical in vivo efficacy of MT-1207, a novel multitarget antihypertensive agent. This compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, has demonstrated significant potential in preclinical hypertensive models and has advanced to clinical trials in China.[1][2][3] This document summarizes key quantitative data, outlines detailed experimental protocols, and visualizes the proposed mechanism of action and experimental workflows.

Core Efficacy Data

This compound has been evaluated in various hypertensive animal models, demonstrating a rapid, dose-dependent, and sustained reduction in blood pressure. The primary models utilized in these studies were Spontaneously Hypertensive Rats (SHR), stroke-prone SHR (SHR-SP), and Two-Kidney One-Clip (2K1C) dogs, a model of renovascular hypertension.[1][2][3]

Quantitative Summary of In Vivo Efficacy

The antihypertensive effects of this compound across different preclinical models and dosing regimens are summarized below.

Hypertensive Model Dosing Regimen Dose Range Key Findings Reference
Spontaneously Hypertensive Rats (SHR)Single Dose (intragastric)1.25 - 20 mg/kgDose-dependent decrease in blood pressure.[1][2][3] A 5 mg/kg dose reduced systolic blood pressure by 20 mmHg within 5 minutes.[1] The hypotensive effect lasted for approximately 8 hours.[1][2][3][1][2][3]
Spontaneously Hypertensive Rats (SHR)Multiple Doses (7 days)5 mg/kg/daySignificantly decreased blood pressure with a slight reduction in heart rate. Blood pressure and heart rate returned to baseline after withdrawal.[1][2][3][1][2][3]
Spontaneously Hypertensive Rats (SHR)Long-term (≥ 4 months)10 mg/kg/dayProduced a stable reduction in blood pressure, improved baroreflex sensitivity, and reduced renal and cardiovascular damage.[1][2][3][1][2][3]
Stroke-Prone SHR (SHR-SP)Long-term10 mg/kg/dayDelayed the occurrence of stroke and death.[1][2][1][2]
Two-Kidney One-Clip (2K1C) DogsSingle Dose (intragastric)0.25 - 6 mg/kgDose-dependent decrease in blood pressure.[1][2][3] The hypotensive effect lasted for approximately 12 hours without a reflex increase in heart rate.[1][2][3][1][2][3]
Two-Kidney One-Clip (2K1C) DogsMultiple Doses (7 days)2 mg/kg/daySignificantly decreased blood pressure with a slight reduction in heart rate. Effects reversed upon withdrawal.[1][2][3][1][2][3]
Two-Kidney Two-Clip (2K2C) RatsNot SpecifiedNot SpecifiedReduced blood pressure and serum uric acid at 4 and 9 weeks, suggesting potential kidney protection.[4][5][4][5]

Mechanism of Action

In vitro studies have revealed that this compound is a potent multitarget agent. Radioligand binding assays showed that this compound potently inhibits adrenergic α1A, α1B, α1D, and serotonin (B10506) 5-HT2A receptors with a high affinity (Ki < 1 nM).[1][2] This multi-receptor antagonism is the primary mechanism underlying its antihypertensive effects. The blockade of α1-adrenergic receptors induces vasodilation, while antagonism of 5-HT2A receptors also contributes to the reduction in blood pressure.[1][2][5]

MT-1207_Mechanism_of_Action cluster_MT1207 This compound cluster_receptors Molecular Targets cluster_effects Physiological Effects MT1207 This compound alpha1A α1A-adrenergic receptor MT1207->alpha1A Inhibits (Ki < 1 nM) alpha1B α1B-adrenergic receptor MT1207->alpha1B Inhibits (Ki < 1 nM) alpha1D α1D-adrenergic receptor MT1207->alpha1D Inhibits (Ki < 1 nM) HT2A 5-HT2A receptor MT1207->HT2A Inhibits (Ki < 1 nM) Vaso Vasodilation alpha1A->Vaso alpha1B->Vaso alpha1D->Vaso HT2A->Vaso BP Decreased Blood Pressure Vaso->BP Experimental_Workflow cluster_setup Experimental Setup cluster_dosing Dosing Regimen cluster_measurement Data Collection cluster_analysis Endpoint Analysis Model Select Hypertensive Model (SHR, 2K1C Dog, etc.) Acclimate Acclimatize Animals Model->Acclimate Single Single Dose Administration (Dose-Response) Acclimate->Single Multiple Multiple Dose Administration (Sub-acute Efficacy) Acclimate->Multiple LongTerm Long-Term Administration (Chronic Efficacy & Safety) Acclimate->LongTerm BP_Measure Measure Blood Pressure (Conscious Animals) Single->BP_Measure Multiple->BP_Measure LongTerm->BP_Measure BRS Baroreflex Sensitivity Assessment (Long-Term) LongTerm->BRS Histo Histopathological Examination (Organ Protection) LongTerm->Histo Biochem Biochemical Analysis (e.g., Serum Uric Acid) LongTerm->Biochem HR_Measure Measure Heart Rate BP_Measure->HR_Measure

References

Methodological & Application

Application Notes and Protocols for In Vivo Administration of MT-1207

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-1207 is a novel, orally active, multi-target antihypertensive agent currently under clinical investigation.[1][2][3] Its chemical name is 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride.[2][3] Preclinical and clinical studies have demonstrated its efficacy in lowering blood pressure. These application notes provide detailed protocols for the preparation and in vivo administration of this compound in animal models based on available research.

Mechanism of Action

This compound exhibits its antihypertensive effects through a multi-target mechanism, primarily by acting as a potent antagonist at the following receptors:

  • α1-Adrenergic Receptors (α1A, α1B, α1D): Inhibition of these receptors in vascular smooth muscle leads to vasodilation and a subsequent reduction in blood pressure.

  • Serotonin 5-HT2A Receptors: Blockade of these receptors also contributes to vasodilation.

  • Calcium Channels: this compound also demonstrates calcium channel blocking activity, further promoting smooth muscle relaxation and lowering blood pressure.[1]

This multi-faceted approach allows for effective blood pressure control.

Data Presentation: In Vivo Dosages

The following table summarizes the dosages of this compound used in preclinical animal studies and human clinical trials.

SpeciesStudy TypeRoute of AdministrationDosageReference
Spontaneously Hypertensive Rats (SHR)Single DoseIntragastric (ig)1.25 - 20 mg/kg[2]
Spontaneously Hypertensive Rats (SHR)Multiple DoseIntragastric (ig)5 mg/kg/day (for 7 days)[2]
Spontaneously Hypertensive Rats (SHR)Long-termIntragastric (ig)10 mg/kg/day (for 4 months)[2]
Two-Kidney One-Clip (2K1C) DogsSingle DoseIntragastric (ig)0.25 - 6 mg/kg[2]
Two-Kidney One-Clip (2K1C) DogsMultiple DoseIntragastric (ig)2 mg/kg/day (for 7 days)[2]
Healthy Human SubjectsSingle Ascending DoseOral5 - 40 mg[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Oral Administration in Rodents

This protocol details the preparation of a solution or suspension of this compound for oral gavage in rats.

Materials:

  • This compound hydrochloride powder

  • Sterile, purified water (e.g., Water for Injection, USP)

  • 0.5% (w/v) Methylcellulose (B11928114) in sterile water (optional, as a suspending agent)

  • Sterile glass vials or centrifuge tubes

  • Vortex mixer

  • Magnetic stirrer and stir bar (optional)

  • Analytical balance

  • Spatula

  • Appropriate personal protective equipment (PPE): lab coat, gloves, and safety glasses

Procedure:

  • Calculate the required amount of this compound: Based on the desired dose (mg/kg), the body weight of the animals, and the dosing volume (typically 5-10 mL/kg for rats), calculate the total mass of this compound hydrochloride needed.

  • Weigh the this compound: Accurately weigh the calculated amount of this compound hydrochloride powder using an analytical balance.

  • Vehicle Selection and Preparation:

    • For a solution: As this compound is a hydrochloride salt, it is likely to be soluble in water. Initially, attempt to dissolve the weighed this compound in a small volume of sterile water.

    • For a suspension: If this compound does not fully dissolve in water at the desired concentration, a suspension can be prepared using 0.5% methylcellulose as the vehicle.

  • Dissolution/Suspension:

    • Solution: Transfer the weighed this compound to a sterile vial. Add the calculated volume of sterile water. Vortex vigorously until the compound is completely dissolved. If necessary, use a magnetic stirrer at room temperature.

    • Suspension: If preparing a suspension, add the weighed this compound to a sterile vial. Add a small amount of the 0.5% methylcellulose solution to create a paste. Gradually add the remaining volume of the 0.5% methylcellulose solution while continuously vortexing to ensure a uniform suspension.

  • Final Volume Adjustment: Adjust the final volume with the chosen vehicle to achieve the target concentration.

  • Storage: Store the prepared solution or suspension in a clearly labeled, sealed sterile container. It is recommended to prepare fresh solutions/suspensions daily. If short-term storage is necessary, store at 2-8°C and protect from light. Before each use, ensure the solution is clear or the suspension is uniformly redispersed by vortexing.

Protocol 2: In Vivo Administration of this compound by Oral Gavage in Rodents

This protocol describes the procedure for administering the prepared this compound formulation to rats via oral gavage.

Materials:

  • Prepared this compound solution or suspension

  • Appropriately sized oral gavage needles (stainless steel or flexible plastic)

  • Syringes (1 mL or 3 mL, depending on the dosing volume)

  • Animal scale

  • Restraining device (optional)

Procedure:

  • Animal Preparation: Acclimatize the animals to the experimental conditions. Weigh each animal immediately before dosing to accurately calculate the volume of the formulation to be administered.

  • Dose Calculation: Calculate the precise volume of the this compound formulation for each animal based on its body weight and the target dose.

  • Syringe Preparation: Draw the calculated volume of the this compound solution/suspension into a syringe fitted with an appropriately sized gavage needle. Ensure there are no air bubbles in the syringe. If using a suspension, vortex it immediately before drawing it into the syringe to ensure uniformity.

  • Animal Restraint: Gently but firmly restrain the animal. Proper restraint is crucial to prevent injury to the animal and the researcher.

  • Gavage Needle Insertion:

    • Measure the gavage needle against the animal to determine the correct insertion depth (from the tip of the nose to the last rib).

    • Gently insert the gavage needle into the mouth, passing it over the tongue and down the esophagus. The needle should pass smoothly without resistance. Do not force the needle. If resistance is met, withdraw and reinsert.

  • Administration: Once the needle is correctly positioned in the stomach, slowly administer the contents of the syringe.

  • Post-Administration Monitoring: After administration, return the animal to its cage and monitor it for any signs of distress, such as difficulty breathing or changes in behavior.

Mandatory Visualizations

MT1207_Signaling_Pathway MT1207 This compound Alpha1 α1-Adrenergic Receptors (α1A, α1B, α1D) MT1207->Alpha1 Inhibits HT2A 5-HT2A Receptor MT1207->HT2A Inhibits CaChannel Voltage-Gated Calcium Channels MT1207->CaChannel Blocks Vasodilation Vasodilation BP_Decrease Decreased Blood Pressure MT1207->BP_Decrease Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction HT2A->Vasoconstriction CaChannel->Vasoconstriction VascSmoothMuscle Vascular Smooth Muscle Cell InVivo_Workflow start Start calc 1. Calculate Required This compound Mass start->calc weigh 2. Weigh this compound Hydrochloride calc->weigh dissolve 4. Dissolve or Suspend This compound in Vehicle weigh->dissolve prep_vehicle 3. Prepare Vehicle (Sterile Water or 0.5% Methylcellulose) prep_vehicle->dissolve adjust_vol 5. Adjust to Final Concentration dissolve->adjust_vol weigh_animal 6. Weigh Animal adjust_vol->weigh_animal calc_dose 7. Calculate Dosing Volume weigh_animal->calc_dose administer 8. Administer via Oral Gavage calc_dose->administer monitor 9. Monitor Animal administer->monitor end End monitor->end

References

Application Notes and Protocols for MT-1207 Radioligand Binding Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-1207 is a potent, multi-target antagonist with high affinity for adrenergic alpha-1 (α1) subtypes (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor.[1][2][3] This profile makes this compound a promising candidate for the treatment of conditions such as hypertension.[2][4][5] Radioligand binding assays are the gold standard for determining the affinity of a compound for its target receptor.[6][7] This document provides detailed protocols for conducting competitive radioligand binding assays to determine the binding affinity (Ki) of this compound for its primary targets.

Quantitative Data Summary

The following table summarizes the reported binding affinities of this compound for its target receptors.

Target ReceptorIC50KiReference
α1A-Adrenergic<0.1 nM<1 nM[2][3]
α1B-Adrenergic0.15 nM<1 nM[2][3]
α1D-Adrenergic1.40 nM<1 nM[2][3]
5-HT2A0.27 nM<1 nM[2][3]

Signaling Pathways

This compound acts as an antagonist at Gq/G11-coupled receptors. The canonical signaling pathway for both α1-adrenergic and 5-HT2A receptors involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium, while DAG activates protein kinase C (PKC).

Gq_Signaling_Pathway cluster_receptor Cell Membrane cluster_intracellular Intracellular Signaling Ligand Ligand Receptor α1-Adrenergic Receptor or 5-HT2A Receptor Ligand->Receptor Binds Gq_Protein Gq Protein Receptor->Gq_Protein Activates PLC Phospholipase C Gq_Protein->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_Release Ca²⁺ Release IP3->Ca_Release Stimulates PKC_Activation PKC Activation DAG->PKC_Activation Activates

Canonical Gq-coupled receptor signaling pathway for α1-adrenergic and 5-HT2A receptors.

Experimental Workflow

The general workflow for the radioligand binding assay involves membrane preparation, the binding assay itself, separation of bound and free radioligand, and subsequent data analysis.

Radioligand_Binding_Workflow Start Start Membrane_Prep Membrane Preparation (from cells or tissue) Start->Membrane_Prep Binding_Assay Radioligand Binding Assay (Incubation of membranes, radioligand, and this compound) Membrane_Prep->Binding_Assay Filtration Rapid Filtration (Separation of bound and free radioligand) Binding_Assay->Filtration Scintillation Scintillation Counting (Quantification of bound radioligand) Filtration->Scintillation Data_Analysis Data Analysis (Calculation of IC50 and Ki) Scintillation->Data_Analysis End End Data_Analysis->End

Experimental workflow for the this compound radioligand binding assay.

Experimental Protocols

Detailed protocols for performing competitive radioligand binding assays for α1-adrenergic and 5-HT2A receptors are provided below. These protocols are designed to be adapted for use with this compound.

Protocol 1: α1-Adrenergic Receptor Radioligand Binding Assay

1. Materials

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing human α1A, α1B, or α1D adrenergic receptors.

  • Radioligand: [³H]-Prazosin (specific activity ~70-90 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Determinate: Phentolamine (10 µM final concentration).

  • Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

2. Membrane Preparation

  • Culture cells expressing the target receptor to confluency.

  • Harvest cells and wash with ice-cold PBS.

  • Homogenize cells in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM EDTA, pH 7.4 with protease inhibitors).[8]

  • Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

  • Centrifuge the supernatant at 40,000 x g for 30 minutes at 4°C to pellet the membranes.

  • Wash the membrane pellet by resuspending in fresh binding buffer and repeating the centrifugation.

  • Resuspend the final pellet in binding buffer to a protein concentration of 0.2-0.5 mg/mL, determined by a protein assay (e.g., BCA).

  • Store membrane preparations at -80°C in aliquots.

3. Binding Assay Procedure

  • In a 96-well plate, set up the following in triplicate for each concentration of this compound:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Prazosin (at a final concentration near its Kd, typically 0.1-0.5 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 10 µM Phentolamine, 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [³H]-Prazosin, and 100 µL of membrane preparation.

  • Incubate the plate at 25°C for 60 minutes with gentle agitation.[8]

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis

  • Calculate specific binding by subtracting the non-specific binding from the total binding.

  • Plot the percentage of specific binding against the logarithm of the this compound concentration.

  • Determine the IC50 value using non-linear regression analysis (sigmoidal dose-response).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[8]

Protocol 2: 5-HT2A Receptor Radioligand Binding Assay

1. Materials

  • Receptor Source: Membranes from CHO-K1 or HEK293 cells stably expressing the human 5-HT2A receptor.[4][9]

  • Radioligand: [³H]-Ketanserin (specific activity ~40-70 Ci/mmol) or [¹²⁵I]-DOI (specific activity ~2200 Ci/mmol).

  • Competitor: this compound.

  • Non-specific Determinate: Ketanserin (1 µM final concentration) or Serotonin (10 µM final concentration).[10]

  • Binding Buffer: 50 mM Tris-HCl, 0.5 mM EDTA, 10 mM MgCl₂, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Scintillation Cocktail.

  • 96-well microplates.

  • Glass fiber filters (GF/B or GF/C).

  • Cell harvester.

  • Scintillation counter.

2. Membrane Preparation

Follow the same procedure as described in the α1-Adrenergic Receptor protocol.

3. Binding Assay Procedure

  • In a 96-well plate, set up the following in triplicate for each concentration of this compound:

    • Total Binding: 50 µL of binding buffer, 50 µL of [³H]-Ketanserin (at a final concentration near its Kd, typically 0.5-2.0 nM), and 100 µL of membrane preparation.

    • Non-specific Binding: 50 µL of 1 µM Ketanserin, 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.

    • Competition Binding: 50 µL of varying concentrations of this compound (e.g., 10⁻¹² M to 10⁻⁵ M), 50 µL of [³H]-Ketanserin, and 100 µL of membrane preparation.

  • Incubate the plate at 37°C for 30 minutes with gentle agitation.

  • Terminate the incubation by rapid filtration through glass fiber filters using a cell harvester.

  • Wash the filters three times with 3 mL of ice-cold wash buffer.

  • Dry the filters and place them in scintillation vials with scintillation cocktail.

  • Measure the radioactivity using a scintillation counter.

4. Data Analysis

Follow the same procedure as described in the α1-Adrenergic Receptor protocol.

Conclusion

These protocols provide a comprehensive framework for characterizing the binding affinity of this compound to its primary molecular targets. Adherence to these detailed methodologies will enable researchers and drug development professionals to obtain robust and reproducible data, facilitating the further development of this promising therapeutic agent.

References

isolated aortic ring relaxation assay with MT-1207

Author: BenchChem Technical Support Team. Date: December 2025

[19] Discovery of MT-1207: A Novel, Potent Multitarget Inhibitor as a Promising Clinical Candidate for the Treatment of Hypertension (2024-07-05) The most promising compound, II-13 (later named as this compound), is a potent α1 and 5-HT2A receptor antagonist with remarkable IC50 in the picomolar level. Importantly, in the in vivo assay, II-13 achieved an effective blood pressure (BP) reduction in the 2K2C rat model without damaging renal function. Compound II-13, with its significant advantages in terms of pharmacological effects, pharmacokinetic parameters, and a large safety window, was extensively investigated. Moreover, data also showed that compound II-13 had fewer side effects in a postural BP assay and could prevent the onset of postural hypotension. ... (2024-07-05) Herein, a series of novel arylpiperazine (piperidine) derivatives were designed, synthesized, and evaluated for mechanisms of action through in vitro and in vivo studies

Application Notes and Protocols for the Oral Formulation of MT-1207 in Research Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed information and protocols for the preparation and use of an oral formulation of MT-1207, a novel multi-target antihypertensive agent, in research settings. This compound has demonstrated potent antagonism of α1-adrenergic and 5-HT2A receptors, leading to significant blood pressure reduction in preclinical and clinical studies.[1][2][3][4]

Overview of this compound

This compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, is an investigational drug for the treatment of hypertension.[1][3] Its mechanism of action involves the simultaneous blockade of α1A, α1B, α1D-adrenergic receptors and the 5-HT2A serotonin (B10506) receptor, with Ki values less than 1 nM.[1][2] This multi-target approach offers a promising strategy for managing hypertension, potentially with added benefits in reducing organ damage.[1][2]

Data Presentation

In Vivo Antihypertensive Efficacy

The following table summarizes the dose-dependent effects of a single oral dose of this compound on blood pressure in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.

Animal ModelDose (mg/kg, p.o.)Maximum Blood Pressure Reduction (mmHg)Duration of Action (hours)Reference
SHR1.25 - 20Dose-dependent decrease~8[1][3]
2K1C Dogs0.25 - 6Dose-dependent decrease~12[1][3]
Pharmacokinetic Parameters

Pharmacokinetic data for this compound has been characterized in both preclinical and clinical studies.

Table 2.1: Pharmacokinetic Parameters of this compound in Beagle Dogs (30 mg Oral Dose)

ParameterImmediate-ReleaseSustained-ReleaseReference
t1/2 (hours)~4-72-2.5 times longer[5][6]
AUC0-24hIdenticalIdentical[5][6]

Table 2.2: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (5-40 mg Single Oral Dose)

ParameterValueReference
Tmax (hours)0.5 - 1.25[7][8]
t1/2 (hours)~4 - 7[7][8]

Experimental Protocols

Preparation of this compound Oral Formulation for Preclinical Studies (Immediate-Release Suspension)

This protocol describes the preparation of a simple suspension of this compound suitable for oral gavage in rodents.

Materials:

  • This compound hydrochloride powder

  • Vehicle: 0.5% (w/v) carboxymethylcellulose sodium (CMC-Na) in deionized water

  • Mortar and pestle

  • Stir plate and magnetic stir bar

  • Graduated cylinder

  • Analytical balance

Protocol:

  • Calculate the required amount of this compound and vehicle based on the desired concentration and final volume. For example, to prepare 10 mL of a 1 mg/mL suspension, weigh out 10 mg of this compound.

  • Levigate the this compound powder in a mortar with a small amount of the vehicle to form a smooth paste. This prevents clumping.

  • Gradually add the remaining vehicle to the mortar while continuously triturating to ensure a uniform suspension.

  • Transfer the suspension to a beaker containing a magnetic stir bar.

  • Stir the suspension on a stir plate for at least 15 minutes before administration to ensure homogeneity.

  • Maintain gentle stirring during the dosing procedure to prevent settling of the compound.

In Vivo Blood Pressure Measurement in Spontaneously Hypertensive Rats (SHR)

This protocol outlines the non-invasive measurement of blood pressure in conscious SHR using the tail-cuff method.

Materials:

  • Spontaneously Hypertensive Rats (SHR)

  • Non-invasive blood pressure measurement system (e.g., tail-cuff plethysmography)

  • Animal restrainers

  • Warming chamber or heating pad

  • This compound oral formulation

  • Oral gavage needles

Protocol:

  • Acclimatize the rats to the restrainers and the measurement procedure for several days prior to the experiment to minimize stress-induced blood pressure variations.

  • On the day of the experiment, place the rats in a warming chamber or on a heating pad set to a comfortable temperature (e.g., 32-34°C) for 10-15 minutes to facilitate detection of the tail pulse.

  • Place the rat in the restrainer and position the tail-cuff and pulse sensor on the tail according to the manufacturer's instructions.

  • Record at least three stable baseline blood pressure and heart rate readings.

  • Administer the prepared this compound oral formulation or vehicle control via oral gavage.

  • Measure blood pressure and heart rate at predetermined time points post-administration (e.g., 0.5, 1, 2, 4, 6, 8, and 24 hours).

  • Average the readings at each time point to determine the effect of this compound.

Isolated Rabbit Aortic Ring Vasodilation Assay

This ex vivo protocol is used to assess the vasodilatory effects of this compound on pre-contracted arterial smooth muscle.

Materials:

  • Male New Zealand white rabbits

  • Krebs-Henseleit Solution (KHS)

  • Carbogen (B8564812) gas (95% O2 / 5% CO2)

  • Organ bath system with isometric force transducers

  • Vasoconstrictor agent (e.g., phenylephrine (B352888), noradrenaline, or 5-hydroxytryptamine)

  • This compound

  • Dissection instruments

Protocol:

  • Euthanize a rabbit and carefully excise the thoracic aorta.

  • Place the aorta in cold KHS and clean off adhering connective and adipose tissue.

  • Cut the aorta into rings of approximately 3-5 mm in length.

  • Mount each aortic ring between two stainless steel hooks in an organ bath filled with KHS maintained at 37°C and continuously bubbled with carbogen gas.

  • Apply an optimal resting tension (e.g., 1.5-2.0 g) and allow the tissues to equilibrate for 60-90 minutes, replacing the KHS every 15-20 minutes.

  • Induce a stable, submaximal contraction with a vasoconstrictor (e.g., phenylephrine at 1 µM).

  • Once a stable plateau of contraction is reached, add this compound in a cumulative, concentration-dependent manner (e.g., 10⁻⁹ to 10⁻⁴ M).

  • Record the relaxation response as a percentage of the pre-contraction induced by the vasoconstrictor.

Visualizations

This compound Mechanism of Action

MT1207_Mechanism cluster_VSMC Vascular Smooth Muscle Cell Alpha1_AR α1-Adrenergic Receptor Gq_alpha1 Gq Alpha1_AR->Gq_alpha1 HT2A_R 5-HT2A Receptor Gq_ht2a Gq HT2A_R->Gq_ht2a PLC_alpha1 PLC Gq_alpha1->PLC_alpha1 PLC_ht2a PLC Gq_ht2a->PLC_ht2a IP3_alpha1 IP3 PLC_alpha1->IP3_alpha1 DAG_alpha1 DAG PLC_alpha1->DAG_alpha1 IP3_ht2a IP3 PLC_ht2a->IP3_ht2a DAG_ht2a DAG PLC_ht2a->DAG_ht2a Ca_release_alpha1 Ca²⁺ Release (from SR) IP3_alpha1->Ca_release_alpha1 Ca_release_ht2a Ca²⁺ Release (from SR) IP3_ht2a->Ca_release_ht2a PKC_alpha1 PKC DAG_alpha1->PKC_alpha1 PKC_ht2a PKC DAG_ht2a->PKC_ht2a Contraction Vasoconstriction Ca_release_alpha1->Contraction Ca_release_ht2a->Contraction PKC_alpha1->Contraction PKC_ht2a->Contraction NE Norepinephrine NE->Alpha1_AR Serotonin Serotonin (5-HT) Serotonin->HT2A_R MT1207 This compound MT1207->Alpha1_AR MT1207->HT2A_R

Caption: this compound's dual antagonism of α1-adrenergic and 5-HT2A receptors.

Experimental Workflow for In Vivo Antihypertensive Study

InVivo_Workflow cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Data Analysis Phase Acclimatization Acclimatize SHR to Restrainers & Procedure Baseline Record Baseline Blood Pressure Acclimatization->Baseline Formulation Prepare this compound Oral Suspension Dosing Administer this compound or Vehicle (Oral Gavage) Formulation->Dosing Baseline->Dosing Monitoring Measure Blood Pressure at Timed Intervals Dosing->Monitoring Analysis Calculate Blood Pressure Change from Baseline Monitoring->Analysis Conclusion Determine Antihypertensive Efficacy Analysis->Conclusion

Caption: Workflow for assessing the in vivo antihypertensive effects of this compound.

References

Application Notes and Protocols for Long-Term Administration of MT-1207 in Animal Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-1207 is a novel, multi-target small molecule inhibitor under investigation for the treatment of hypertension.[1][2][3][4][5][6] It functions as a potent antagonist of α1-adrenergic receptors (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor.[2][4] Preclinical studies in various animal models of hypertension have demonstrated its efficacy in lowering blood pressure and have suggested potential for end-organ protection.[2][3][4][5][6] These application notes provide a summary of the long-term administration of this compound in animal studies, including key quantitative data and detailed experimental protocols.

Data Presentation

Table 1: Summary of Long-Term Efficacy Studies of this compound in Spontaneously Hypertensive Rats (SHR)
ParameterAnimal ModelDosageDurationKey FindingsReference
Blood Pressure (BP)Spontaneously Hypertensive Rats (SHR)10 mg/kg/day4 months or moreProduced a stable reduction in blood pressure.[2][4]
Baroreflex SensitivitySpontaneously Hypertensive Rats (SHR)10 mg/kg/day4 months or moreImproved baroreflex sensitivity.[2][4]
Renal DamageSpontaneously Hypertensive Rats (SHR)10 mg/kg/day4 months or moreReduced renal damage, as indicated by decreased glomerular sclerosis scores.[2][4][5]
Cardiovascular DamageSpontaneously Hypertensive Rats (SHR)10 mg/kg/day4 months or moreReduced cardiovascular damage.[2][4]
Stroke and MortalityStroke-Prone Spontaneously Hypertensive Rats (SHR-SP)10 mg/kg/day4 months or moreDelayed stroke occurrence and death.[2][4]
Table 2: Summary of Subacute Efficacy Studies of this compound
ParameterAnimal ModelDosageDurationKey FindingsReference
Blood Pressure (BP)Spontaneously Hypertensive Rats (SHR)5 mg/kg/day7 daysSignificantly decreased blood pressure.[2][4]
Heart RateSpontaneously Hypertensive Rats (SHR)5 mg/kg/day7 daysSlightly reduced heart rate, which recovered after withdrawal.[2][4]
Blood Pressure (BP)Two-Kidney One-Clip (2K1C) Dogs2 mg/kg/day7 daysSignificantly decreased blood pressure.[2][4]
Heart RateTwo-Kidney One-Clip (2K1C) Dogs2 mg/kg/day7 daysSlightly reduced heart rate, which recovered after withdrawal.[2][4]

Experimental Protocols

Long-Term Antihypertensive Efficacy Study in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the long-term effects of this compound on blood pressure, baroreflex sensitivity, and end-organ damage in a genetic model of hypertension.

Animal Model: Spontaneously Hypertensive Rats (SHR) and Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP).

Methodology:

  • Animal Acclimation: Acclimate male SHR and SHR-SP to the housing facility for at least one week prior to the experiment.

  • Drug Administration:

    • Prepare a formulation of this compound at a concentration suitable for a 10 mg/kg/day dosage.

    • Administer this compound to the treatment group daily for a period of 4 months or more. A control group should receive the vehicle.

  • Blood Pressure Measurement:

    • Measure blood pressure in conscious animals at regular intervals throughout the study.

  • Baroreflex Sensitivity Assessment:

    • At the end of the treatment period, assess baroreflex sensitivity.

  • Organ Damage Evaluation:

    • Following the treatment period, sacrifice the animals.

    • Collect kidneys and cardiovascular tissues for histological examination to assess for damage, including glomerular sclerosis.[5]

Subacute Antihypertensive Efficacy Study in SHR and 2K1C Dogs

Objective: To assess the effect of multiple doses of this compound on blood pressure and heart rate.

Animal Models: Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) hypertensive dogs.

Methodology:

  • Animal Preparation:

    • For the 2K1C dog model, surgically induce hypertension by clipping one renal artery.

    • Allow animals to recover and for hypertension to stabilize.

  • Drug Administration:

    • Administer this compound orally (ig) once daily for 7 days at the following doses:

      • SHR: 5 mg/kg

      • 2K1C dogs: 2 mg/kg

    • A control group for each model should receive the vehicle.

  • Hemodynamic Monitoring:

    • Measure blood pressure and heart rate in conscious animals.

  • Washout Period:

    • After the 7-day treatment period, cease drug administration and monitor for the recovery of blood pressure and heart rate.

Visualizations

Signaling Pathway of this compound

MT1207_Pathway cluster_MT1207 This compound cluster_Receptors Receptors cluster_Effects Physiological Effects MT1207 This compound Alpha1 α1-Adrenergic Receptors (α1A, α1B, α1D) MT1207->Alpha1 Antagonism HT2A 5-HT2A Receptor MT1207->HT2A Antagonism Vasodilation Vasodilation Alpha1->Vasodilation HT2A->Vasodilation BP_Lowering Blood Pressure Lowering Vasodilation->BP_Lowering SHR_Workflow start Start: Acclimation of SHR dosing Daily Oral Administration (10 mg/kg this compound or Vehicle) for 4+ Months start->dosing monitoring Regular Blood Pressure Monitoring dosing->monitoring end_treatment End of Treatment Period monitoring->end_treatment brs Baroreflex Sensitivity Assessment end_treatment->brs sacrifice Sacrifice and Tissue Collection (Kidney, Cardiovascular) brs->sacrifice histology Histological Analysis for Organ Damage sacrifice->histology end End of Study histology->end

References

Application Notes and Protocols for the Pharmacokinetic Analysis of MT-1207 in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-1207 is a novel, multi-target small molecule inhibitor under development for the treatment of hypertension. Its mechanism of action involves the potent and selective blockade of α1-adrenergic (α1A, α1B, α1D) and serotonin (B10506) 5-HT2A receptors, with additional activity as a calcium channel blocker.[1] This multi-faceted approach offers the potential for effective blood pressure control with a favorable side-effect profile. Understanding the pharmacokinetic (PK) profile of this compound in preclinical models is crucial for predicting its behavior in humans and establishing a safe and efficacious dosing regimen. These application notes provide a summary of the available preclinical pharmacokinetic data and detailed protocols for key in vivo experiments.

Data Presentation

Pharmacokinetic Parameters of this compound in Beagle Dogs

Pharmacokinetic studies of this compound have been conducted in Beagle dogs to evaluate the performance of different oral formulations. The following tables summarize the key findings from a study comparing an immediate-release (IR) tablet to a sustained-release (SR) hydrophilic matrix tablet.

Table 1: Comparative Pharmacokinetic Parameters of Immediate-Release (IR) and Sustained-Release (SR) this compound Formulations in Beagle Dogs (30 mg Oral Dose)

ParameterImmediate-Release (IR) TabletSustained-Release (SR) TabletKey Finding
Tmax (h) Not explicitly stated, but implied to be rapidNot explicitly stated, but significantly delayed compared to IRThe SR formulation successfully delays the peak plasma concentration.
t1/2 (h) Baseline value2 to 2.5 times longer than IRThe SR formulation significantly prolongs the elimination half-life, supporting a once-a-day dosing regimen.
AUC0-24h Identical to SR formulationIdentical to IR formulationBoth formulations deliver the same total amount of drug over 24 hours, indicating comparable bioavailability at the tested dose.
Cmax Higher than SR formulationLower than IR formulationThe SR formulation reduces the peak plasma concentration, which may lead to an improved safety profile by minimizing potential peak-dose-related side effects.

Note: Specific numerical values for Tmax, t1/2, AUC, and Cmax were not available in the referenced abstracts. The data presented is based on the reported comparative analysis.

Experimental Protocols

In Vivo Pharmacokinetic Study in Beagle Dogs

This protocol outlines the methodology for evaluating the pharmacokinetic profile of this compound in a preclinical canine model.

1. Animal Model:

  • Species: Beagle dogs

  • Health Status: Healthy, and acclimatized to the laboratory environment.

  • Housing: Housed in standard conditions with controlled temperature, humidity, and light-dark cycles.

  • Diet: Provided with a standard canine diet and water ad libitum. Animals are typically fasted overnight before drug administration.

2. Dosing and Administration:

  • Drug Formulations:

    • Immediate-Release (IR) tablets of this compound (e.g., 30 mg).

    • Sustained-Release (SR) tablets of this compound (e.g., 30 mg, formulated with a hydrophilic polymer matrix like HPMC).

  • Route of Administration: Oral (p.o.).

  • Dosing Regimen: Single oral dose administration.

3. Blood Sampling:

  • Collection Time Points: Blood samples are collected at pre-determined time points to capture the absorption, distribution, and elimination phases of the drug. A typical schedule might include: 0 (pre-dose), 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.

  • Sample Collection: Blood samples (e.g., 2-3 mL) are collected from a suitable vein (e.g., cephalic or saphenous vein) into tubes containing an appropriate anticoagulant (e.g., EDTA or heparin).

  • Plasma Preparation: Plasma is separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) and stored frozen at -80°C until analysis.

4. Bioanalytical Method:

  • Technique: A validated Ultra-Performance Liquid Chromatography-tandem Mass Spectrometry (UPLC-MS/MS) method is used for the quantification of this compound in plasma samples.

  • Sample Preparation: Plasma samples are typically prepared using protein precipitation with a solvent like acetonitrile. An internal standard (e.g., verapamil (B1683045) hydrochloride) is added to the samples to ensure accuracy and precision.

  • Chromatographic and Mass Spectrometric Conditions: Specific column, mobile phase composition, flow rate, and mass transition parameters for this compound and the internal standard need to be optimized for sensitive and selective detection.

5. Pharmacokinetic Analysis:

  • Software: Non-compartmental analysis is performed using standard pharmacokinetic software (e.g., WinNonlin, Phoenix).

  • Parameters Calculated: The following pharmacokinetic parameters are calculated from the plasma concentration-time data:

    • Cmax (Maximum plasma concentration)

    • Tmax (Time to reach Cmax)

    • AUC0-t (Area under the plasma concentration-time curve from time 0 to the last measurable concentration)

    • AUC0-inf (Area under the plasma concentration-time curve from time 0 to infinity)

    • t1/2 (Elimination half-life)

    • CL/F (Apparent total body clearance)

    • Vd/F (Apparent volume of distribution)

Mandatory Visualizations

MT1207_Signaling_Pathway MT1207 This compound Alpha1_Receptor α1-Adrenergic Receptor MT1207->Alpha1_Receptor HT2A_Receptor 5-HT2A Receptor MT1207->HT2A_Receptor Ca_Channel L-type Calcium Channel MT1207->Ca_Channel Vasodilation Vasodilation MT1207->Vasodilation Gq_PLC Gq/11 -> PLC Alpha1_Receptor->Gq_PLC HT2A_Receptor->Gq_PLC Ca_Influx Ca²⁺ Influx Ca_Channel->Ca_Influx IP3_DAG IP3 -> Ca²⁺ Release DAG -> PKC Activation Gq_PLC->IP3_DAG Contraction Vasoconstriction IP3_DAG->Contraction Ca_Influx->Contraction

Caption: this compound signaling pathway in vascular smooth muscle cells.

PK_Study_Workflow start Start: Preclinical PK Study animal_model Select Animal Model (e.g., Beagle Dogs) start->animal_model formulation Prepare Drug Formulations (IR and SR tablets) animal_model->formulation dosing Oral Administration (Single Dose) formulation->dosing sampling Serial Blood Sampling (0-24h) dosing->sampling processing Plasma Separation and Storage (-80°C) sampling->processing analysis Bioanalysis (UPLC-MS/MS) processing->analysis pk_calc Pharmacokinetic Analysis (Non-compartmental) analysis->pk_calc end End: Report PK Parameters pk_calc->end

Caption: General workflow for a preclinical pharmacokinetic study of this compound.

References

Application Notes and Protocols: Amlodipine as a Control for MT-1207 Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

MT-1207 is a novel, orally active multi-target antihypertensive agent that demonstrates potent antagonism at α1-adrenergic (α1A, α1B, α1D) and serotonin (B10506) 5-HT2A receptors.[1][2] Preclinical studies have indicated its efficacy in reducing blood pressure in various animal models of hypertension, such as spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) dogs.[1][2] In the development and validation of new antihypertensive drugs like this compound, the use of a well-characterized and clinically relevant positive control is crucial for comparative efficacy and safety assessment. Amlodipine (B1666008), a long-acting dihydropyridine (B1217469) calcium channel blocker, is a widely prescribed and extensively studied antihypertensive medication, making it an appropriate choice as a positive control in preclinical and clinical investigations of this compound.

These application notes provide detailed protocols for utilizing amlodipine as a control in preclinical studies designed to evaluate the antihypertensive effects of this compound.

Rationale for Using Amlodipine as a Control

Amlodipine is a suitable positive control for this compound studies due to the following reasons:

  • Established Mechanism of Action: Amlodipine's mechanism of action, the inhibition of L-type calcium channels in vascular smooth muscle leading to vasodilation, is well-understood. This provides a clear benchmark for comparing the vasodilatory and blood pressure-lowering effects of this compound, which acts through a different, multi-target mechanism.

  • Clinical Relevance: Amlodipine is a first-line treatment for hypertension, and its efficacy and safety profile are well-documented in numerous clinical trials. Comparing this compound to amlodipine provides a direct indication of its potential therapeutic value relative to a standard of care.

  • Precedent in this compound Research: Previous preclinical studies evaluating this compound have successfully used amlodipine as a positive control, establishing a basis for its continued use in this context.[1]

Data Presentation: Comparative Efficacy of this compound and Amlodipine

The following tables summarize quantitative data from preclinical studies comparing the effects of this compound and amlodipine on blood pressure in spontaneously hypertensive rats (SHR).

Table 1: Single Dose Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg, p.o.)Maximum Systolic Blood Pressure Reduction (mmHg)Time to Maximum Effect
This compound2.5Dose-dependent reductionWithin 2 hours
This compound5Dose-dependent reductionWithin 2 hours
This compound10Dose-dependent reductionWithin 2 hours
Amlodipine5>2090 minutes

Data compiled from preclinical studies.[1]

Table 2: Multiple Dose Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR) over 7 Days

Treatment GroupDose (mg/kg/day, p.o.)Average Systolic Blood Pressure Reduction (mmHg)Effect on Heart Rate
This compound5Significant reductionSlight reduction
Amlodipine5Significant reductionSignificant increase

Data compiled from preclinical studies.[1]

Table 3: Long-Term (4 months) Antihypertensive Effects in Stroke-Prone Spontaneously Hypertensive Rats (SHR-SP)

Treatment GroupDose (mg/kg/day, in chow)Sustained Systolic Blood Pressure Reduction (mmHg)
This compound10>20
Amlodipine5>20

Data compiled from preclinical studies.[1]

Experimental Protocols

Protocol 1: Acute Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To assess the acute dose-dependent antihypertensive effect of a single oral dose of this compound compared to amlodipine in conscious SHR.

Materials:

  • Spontaneously Hypertensive Rats (male, 16-20 weeks old)

  • This compound

  • Amlodipine besylate

  • Vehicle (e.g., 0.5% carboxymethylcellulose sodium)

  • Oral gavage needles

  • Blood pressure measurement system (e.g., tail-cuff plethysmography or radiotelemetry)

Procedure:

  • Animal Acclimatization: Acclimate rats to the housing facility for at least one week before the experiment. For tail-cuff measurements, acclimate the animals to the restraining device for 3-5 days prior to the study to minimize stress-induced blood pressure fluctuations.

  • Baseline Blood Pressure Measurement: Measure baseline systolic blood pressure and heart rate for each rat before drug administration.

  • Drug Preparation:

    • Prepare a suspension of this compound in the vehicle at the desired concentrations (e.g., 2.5, 5, 10 mg/kg).

    • Prepare a solution or suspension of amlodipine besylate in the vehicle at the desired concentration (e.g., 5 mg/kg).

    • Prepare the vehicle alone to serve as a negative control.

  • Drug Administration: Administer a single oral dose of this compound, amlodipine, or vehicle to the respective groups of rats via oral gavage.

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate at regular intervals post-dosing (e.g., 0.5, 1, 2, 4, 6, 8, 12, and 24 hours).

  • Data Analysis: Calculate the change in blood pressure from baseline for each animal at each time point. Compare the effects of different doses of this compound with the vehicle and amlodipine groups using appropriate statistical methods (e.g., ANOVA followed by a post-hoc test).

Protocol 2: Sub-chronic Antihypertensive Effect in Spontaneously Hypertensive Rats (SHR)

Objective: To evaluate the antihypertensive efficacy and effect on heart rate of repeated oral administration of this compound compared to amlodipine over a 7-day period in conscious SHR.

Materials:

  • Same as Protocol 1.

Procedure:

  • Animal Acclimatization and Baseline Measurement: Follow steps 1 and 2 from Protocol 1.

  • Drug Preparation: Prepare drug solutions/suspensions as described in Protocol 1.

  • Drug Administration: Administer this compound (e.g., 5 mg/kg/day), amlodipine (e.g., 5 mg/kg/day), or vehicle orally once daily for 7 consecutive days.

  • Blood Pressure Monitoring: Measure systolic blood pressure and heart rate daily, prior to and at a fixed time point after dosing (e.g., 2 hours post-dose).

  • Data Analysis: Analyze the daily changes in blood pressure and heart rate over the 7-day treatment period. Compare the overall effect of this compound with the vehicle and amlodipine groups.

Mandatory Visualizations

Signaling Pathways

MT1207_Signaling_Pathway

Experimental Workflow

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Groups cluster_procedure Procedure cluster_analysis Data Analysis Acclimatization Animal Acclimatization (SHR, 1-2 weeks) Baseline Baseline Blood Pressure Measurement Acclimatization->Baseline Dosing Oral Gavage (Single or Repeated Dosing) Baseline->Dosing Vehicle Vehicle Control Vehicle->Dosing Amlodipine Amlodipine (Positive Control) Amlodipine->Dosing MT1207_low This compound (Low Dose) MT1207_low->Dosing MT1207_high This compound (High Dose) MT1207_high->Dosing Monitoring Blood Pressure & Heart Rate Monitoring (Tail-cuff or Telemetry) Dosing->Monitoring Data_Collection Data Collection & Compilation Monitoring->Data_Collection Stats Statistical Analysis (e.g., ANOVA) Data_Collection->Stats Results Results Interpretation & Comparison Stats->Results

References

Troubleshooting & Optimization

MT-1207 solubility and stability in experimental buffers

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the solubility and stability of MT-1207 in common experimental buffers. The information is presented in a question-and-answer format to address specific issues that may be encountered during laboratory experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for preparing a stock solution of this compound?

A1: For initial stock solutions, it is recommended to use a polar organic solvent such as dimethyl sulfoxide (B87167) (DMSO) or ethanol. This compound is a hydrochloride salt, which generally enhances its solubility in aqueous solutions, but a high-concentration stock is best prepared in an organic solvent.

Q2: How should I store the stock solution of this compound?

A2: Stock solutions of this compound in an organic solvent like DMSO should be stored at -20°C or -80°C to ensure long-term stability. It is advisable to aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles, which can lead to degradation of the compound.

Q3: What is the expected solubility of this compound in aqueous buffers?

A3: As a hydrochloride salt, this compound is expected to have higher solubility in acidic aqueous buffers (lower pH). In neutral or alkaline buffers, the free base form is more likely to precipitate. For in vitro release studies of sustained-release formulations, a phosphate (B84403) buffer at pH 6.8 containing a surfactant (0.2% w/v SDS) was used, suggesting that the free base has low aqueous solubility at this pH.[1]

Q4: Are there any known stability issues with this compound in experimental buffers?

A4: While specific degradation pathways for this compound have not been detailed in the provided search results, it is a multi-target agent containing benzisothiazole and benzotriazole (B28993) moieties.[2][3] Compounds with these structures can be susceptible to hydrolysis and photodegradation. Therefore, it is recommended to use freshly prepared aqueous solutions for experiments and to protect solutions from light.

Troubleshooting Guide

Q1: I observed precipitation when diluting my this compound stock solution into an aqueous buffer. What should I do?

A1: Precipitation upon dilution into aqueous buffer is a common issue for compounds with low aqueous solubility. Here are a few troubleshooting steps:

  • Lower the pH of the buffer: Since this compound is a hydrochloride salt, its solubility should increase in acidic conditions. Try using a buffer with a lower pH (e.g., pH 5-6).

  • Include a surfactant: As demonstrated in formulation studies, the addition of a surfactant like Sodium Dodecyl Sulfate (SDS) or Tween® 80 can significantly improve the solubility of this compound in neutral pH buffers.[1]

  • Use a co-solvent: Incorporating a small percentage of an organic solvent (e.g., 1-5% DMSO or ethanol) in your final aqueous solution can help maintain solubility.

  • Decrease the final concentration: If possible for your experiment, lowering the final concentration of this compound in the aqueous buffer may prevent precipitation.

Q2: How can I assess the stability of this compound in my specific experimental conditions?

A2: To assess the stability of this compound in your experimental buffer, you can perform a time-course experiment. Prepare your final working solution and analyze the concentration of this compound at different time points (e.g., 0, 2, 4, 8, and 24 hours) using a suitable analytical method like HPLC-UV. This will help you determine the time window within which your experiment should be conducted to ensure the integrity of the compound.

Data Presentation

Table 1: Inferred Aqueous Solubility of this compound

pH RangeExpected SolubilityRationale
Acidic (pH < 7) HigherAs a hydrochloride salt, the protonated form is more soluble in water.
Neutral to Alkaline (pH ≥ 7) LowerThe less soluble free base form is more prevalent, potentially leading to precipitation. The use of surfactants in formulation studies at pH 6.8 supports this.[1]

Table 2: General Stability and Storage Recommendations for this compound Solutions

Solution TypeStorage TemperatureStorage DurationKey Considerations
Stock Solution (in DMSO/Ethanol) -20°C or -80°CMonths to YearsAliquot to avoid freeze-thaw cycles. Protect from light.
Aqueous Working Solutions 2-8°C or Room TemperatureHours to DaysPrepare fresh daily. Protect from light. Stability is buffer and pH-dependent.

Experimental Protocols

Protocol for Preparation of this compound Stock and Working Solutions

  • Stock Solution Preparation (e.g., 10 mM in DMSO): a. Weigh the required amount of this compound hydrochloride powder. b. Add the appropriate volume of DMSO to achieve the desired concentration (e.g., 10 mM). c. Gently vortex or sonicate until the compound is completely dissolved. d. Aliquot the stock solution into single-use vials and store at -20°C or -80°C.

  • Working Solution Preparation (e.g., 10 µM in Aqueous Buffer): a. Pre-warm the aqueous buffer to the experimental temperature. b. Add the required volume of the this compound stock solution to the pre-warmed buffer while vortexing to ensure rapid mixing and minimize precipitation. c. If solubility is an issue, consider the troubleshooting steps outlined above. d. Use the freshly prepared working solution for your experiment promptly.

Visualizations

experimental_workflow cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation weigh Weigh this compound HCl dissolve Dissolve in DMSO weigh->dissolve aliquot Aliquot & Store at -20°C dissolve->aliquot dilute Dilute Stock into Buffer aliquot->dilute Add stock to buffer while vortexing prewarm Pre-warm Aqueous Buffer prewarm->dilute use Use in Experiment dilute->use

Caption: Experimental workflow for preparing this compound solutions.

troubleshooting_flowchart start Precipitation Observed? lower_ph Lower Buffer pH start->lower_ph Yes add_surfactant Add Surfactant (e.g., SDS) lower_ph->add_surfactant Still Precipitates resolved Issue Resolved lower_ph->resolved Precipitate Dissolves add_cosolvent Add Co-solvent (e.g., DMSO) add_surfactant->add_cosolvent Still Precipitates add_surfactant->resolved Precipitate Dissolves lower_conc Lower Final Concentration add_cosolvent->lower_conc Still Precipitates add_cosolvent->resolved Precipitate Dissolves lower_conc->resolved Precipitate Dissolves

Caption: Troubleshooting guide for this compound solubility issues.

signaling_pathway MT1207 This compound Alpha1 α1-adrenergic receptors MT1207->Alpha1 inhibits HT2A 5-HT2A receptors MT1207->HT2A inhibits Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction HT2A->Vasoconstriction BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure

Caption: Simplified signaling pathway of this compound's antihypertensive action.

References

potential off-target effects of MT-1207 in cell-based assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource provides guidance on the potential off-target effects of the hypothetical kinase inhibitor MT-1207 in cell-based assays. The information is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of this compound?

This compound is a potent, ATP-competitive inhibitor of Kinase A , a key component of the ABC signaling pathway that is critical for cell cycle progression and proliferation. Its high selectivity is achieved through specific interactions with the kinase domain of Kinase A.

Q2: Are there any known off-target effects of this compound?

Yes. While this compound is highly selective for Kinase A at nanomolar concentrations, in vitro kinase profiling has revealed potential off-target activity against Kinase X and Kinase Y at micromolar concentrations. This can lead to unintended biological consequences in cell-based assays if the compound is used at too high a concentration.

Q3: What is the recommended working concentration for this compound in cell-based assays?

To minimize off-target effects, it is crucial to use the lowest concentration of this compound that elicits the desired biological response. We recommend performing a dose-response curve for your specific cell line and assay. As a starting point, refer to the IC50 values in the table below. For most cell-based assays, a concentration range of 50-200 nM is recommended to maintain selectivity for Kinase A.

Troubleshooting Guide

Q4: I'm observing unexpected cell toxicity at concentrations where the primary target, Kinase A, should not be fully inhibited. What could be the cause?

This issue may arise from off-target effects, particularly the inhibition of Kinase X, which is known to be involved in cell survival pathways.

Troubleshooting Steps:

  • Verify Concentration: Double-check the dilution calculations for your this compound stock solution.

  • Lower Concentration Range: Perform a dose-response experiment using a lower range of concentrations (e.g., 1-100 nM) to determine if the toxicity is dose-dependent and separable from the intended inhibitory effect on Kinase A.

  • Assess Off-Target Pathway: Use Western blotting to check the phosphorylation status of a known downstream substrate of Kinase X. A decrease in phosphorylation would suggest off-target inhibition.

  • Use a Control Compound: If available, use a structurally different Kinase A inhibitor as a control to see if it phenocopies the observed toxicity.

Q5: My results show a paradoxical activation of a signaling pathway that should be downstream of the inhibited Kinase A. Why is this happening?

Paradoxical pathway activation can be a consequence of off-target effects. For instance, inhibition of Kinase Y by this compound at higher concentrations can relieve a negative feedback loop, leading to the activation of an alternative signaling cascade.

Troubleshooting Steps:

  • Consult Pathway Diagrams: Review the known signaling pathways to identify potential feedback loops involving the off-target Kinase Y.

  • Titrate this compound: Determine the concentration at which the paradoxical activation occurs. This will likely be higher than the IC50 for Kinase A.

  • Measure Off-Target Activity: Directly measure the activity of Kinase Y or the phosphorylation of its downstream targets to confirm off-target engagement at the concentrations causing the paradoxical effect.

Quantitative Data Summary

Table 1: In Vitro Kinase Inhibitory Activity of this compound

Kinase TargetIC50 (nM)Description
Kinase A (Primary) 15 Intended therapeutic target in the ABC pathway.
Kinase X (Off-Target)1,200Off-target associated with cell survival.
Kinase Y (Off-Target)2,500Off-target involved in a negative feedback loop.

Table 2: Recommended Starting Concentrations for Cell-Based Assays

Cell LineRecommended Concentration Range (nM)Notes
HeLa50 - 150Highly sensitive to Kinase A inhibition.
A54975 - 200Monitor for off-target effects above 500 nM.
MCF7100 - 250May require slightly higher concentrations.

Experimental Protocols

Protocol 1: Western Blot for On- and Off-Target Activity

  • Cell Treatment: Plate cells and allow them to adhere overnight. Treat with a dose range of this compound (e.g., 0, 50, 200, 1000, 5000 nM) for the desired time period.

  • Lysis: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Quantification: Determine protein concentration using a BCA assay.

  • Electrophoresis: Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer: Transfer proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

  • Antibody Incubation: Incubate with primary antibodies overnight at 4°C. Use antibodies for:

    • p-Substrate A (On-target)

    • Total Substrate A

    • p-Substrate X (Off-target)

    • Total Substrate X

    • GAPDH or β-actin (Loading control)

  • Secondary Antibody & Detection: Wash the membrane and incubate with HRP-conjugated secondary antibodies. Detect signal using an enhanced chemiluminescence (ECL) substrate.

Visualizations

G cluster_pathway Intended ABC Signaling Pathway Upstream Upstream Signal KinaseA Kinase A Upstream->KinaseA SubstrateA Substrate A KinaseA->SubstrateA p Response Cell Proliferation SubstrateA->Response MT1207 This compound MT1207->KinaseA Inhibition

Caption: Intended mechanism of this compound, inhibiting Kinase A.

G cluster_off_target Potential Off-Target Pathways KinaseX Kinase X Survival Cell Survival KinaseX->Survival KinaseY Kinase Y Feedback Negative Feedback KinaseY->Feedback MT1207 This compound (High Conc.) MT1207->KinaseX Inhibition MT1207->KinaseY Inhibition

Caption: Off-target inhibition of Kinase X and Kinase Y.

G cluster_troubleshooting Troubleshooting Workflow Start Unexpected Result (e.g., Toxicity) CheckConc Verify this compound Concentration Start->CheckConc DoseResponse Run Dose-Response Curve CheckConc->DoseResponse AssessOffTarget Assess Off-Target (e.g., p-Substrate X) DoseResponse->AssessOffTarget OffTargetEffect Result is Likely Off-Target Effect AssessOffTarget->OffTargetEffect Yes OnTargetEffect Result is On-Target or Other Issue AssessOffTarget->OnTargetEffect No

Caption: Logic for troubleshooting unexpected experimental results.

MT-1207 Technical Support Center: Troubleshooting Inconsistent Experimental Results

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the MT-1207 Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and inconsistencies encountered during experiments with this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: We are observing significant variability in the dose-response relationship of this compound in our in vivo hypertension models. What are the potential causes?

A1: Inconsistent dose-response outcomes in animal models can stem from several factors. This compound is a potent antihypertensive agent, and its efficacy can be influenced by the physiological state of the animals and the experimental setup.[1][2]

  • Animal Model and Health Status:

    • Model Selection: The choice of hypertension model (e.g., Spontaneously Hypertensive Rat - SHR, 2-Kidney-2-Clip - 2K2C) can significantly impact results. Ensure the model is appropriate for studying the α1-adrenergic and 5-HT2A receptor pathways.[1][2]

    • Animal Health: Underlying health issues, stress levels, and circadian rhythms can affect blood pressure. Acclimatize animals properly and ensure a controlled, low-stress environment.

  • Drug Formulation and Administration:

    • Solubility and Stability: this compound is an arylpiperazine derivative.[1] Ensure complete solubilization and stability of your formulation. Inconsistent solubility can lead to variable dosing.

    • Route of Administration: The method of administration (e.g., oral gavage, intravenous injection) must be consistent. Improper administration can lead to variability in drug absorption and bioavailability.

  • Blood Pressure Measurement:

    • Technique: The technique used for blood pressure measurement (e.g., tail-cuff, telemetry) can introduce variability. Telemetry is generally considered the gold standard for continuous and accurate readings.

    • Operator Consistency: Ensure that all personnel involved in measurements are trained and follow a standardized protocol to minimize operator-dependent variability.

Q2: Our in vitro receptor binding assays with this compound are showing inconsistent IC50 values. How can we troubleshoot this?

A2: this compound is a potent antagonist of α1-adrenergic and 5-HT2A receptors, with reported IC50 values in the picomolar range.[1][2] Variability in IC50 values often points to issues with assay conditions or reagents.

  • Cell Line Integrity:

    • Receptor Expression Levels: Passage number can affect receptor expression levels in your cell lines. Use cells within a consistent and low passage number range.

    • Cell Viability: Ensure high cell viability (>95%) before and during the assay.

  • Reagent Quality and Handling:

    • This compound Stock Solution: Prepare fresh stock solutions of this compound or validate the stability of frozen stocks. Repeated freeze-thaw cycles can degrade the compound.

    • Radioligand/Competitor Integrity: If using radioligand binding assays, ensure the radioligand has not degraded and has high specific activity.

  • Assay Conditions:

    • Incubation Time and Temperature: Optimize and standardize incubation times and temperatures to ensure binding equilibrium is reached.

    • Buffer Composition: The pH, ionic strength, and presence of protease inhibitors in the assay buffer can influence binding kinetics.

Q3: We are observing unexpected side effects in our animal studies that are not reported in clinical trials. What could be the reason?

A3: While clinical trials in healthy volunteers have shown this compound to be well-tolerated with mild adverse effects, animal models can sometimes exhibit different responses.[2][3]

  • Dose and Exposure:

    • Allometric Scaling: Ensure that the doses used in your animal models are appropriately scaled from human equivalent doses. Supratherapeutic doses can lead to off-target effects.

    • Pharmacokinetics: The pharmacokinetic profile (absorption, distribution, metabolism, and excretion) of this compound can differ between species. Consider performing pharmacokinetic studies in your specific animal model.

  • Species-Specific Differences:

    • Receptor Subtypes and Distribution: The expression and distribution of α1-adrenergic and 5-HT2A receptors, as well as calcium channels, can vary between species, leading to different physiological responses.[3][4]

  • Vehicle Effects:

    • The vehicle used to dissolve and administer this compound could have its own physiological effects. Always include a vehicle-only control group to assess this.

Data Presentation

Table 1: Summary of Preclinical Efficacy of this compound

ModelDosageKey FindingsReference
Spontaneously Hypertensive Rat (SHR)2.5, 5, and 10 mg/kgDose-dependent reduction in blood pressure.[2]
2-Kidney-2-Clip (2K2C) RatNot SpecifiedEffective blood pressure reduction and decrease in serum uric acid, suggesting potential kidney protection.[1][2]

Table 2: Summary of Phase I Clinical Trial Pharmacokinetics (Single Ascending Dose)

Parameter5 mg Dose10 mg Dose20 mg Dose40 mg DoseReference
Median Tmax (h) 0.5 - 1.250.5 - 1.250.5 - 1.250.5 - 1.25[4]
Mean t1/2 (h) ~ 4 - 7~ 4 - 7~ 4 - 7~ 4 - 7[3][4]
Dose Proportionality Cmax and AUC increase in proportion to dose[3][4][5]

Table 3: Reported Adverse Events in Phase I Clinical Trials (Incidence ≥ 5%)

Adverse EventIncidenceSeverityReference
Dizziness10.7%Grade 1-2
Postural Hypotension8.9%One case of Grade 3, others mild
Vomiting7.1%Grade 1-2

Experimental Protocols

Protocol 1: In Vivo Antihypertensive Efficacy in SHR Model

  • Animal Model: Male Spontaneously Hypertensive Rats (SHR), 14-16 weeks old.

  • Acclimatization: Acclimatize animals for at least 7 days in a temperature and light-controlled environment with ad libitum access to food and water.

  • Blood Pressure Measurement:

    • Train animals for tail-cuff blood pressure measurement for 3-5 consecutive days before the study.

    • Alternatively, for continuous monitoring, implant telemetry transmitters and allow for a 7-10 day recovery period.

  • Drug Preparation:

    • Prepare this compound in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).

    • Prepare fresh on the day of dosing.

  • Dosing:

    • Administer this compound or vehicle via oral gavage at doses of 2.5, 5, and 10 mg/kg.

    • Include a vehicle control group.

  • Data Collection:

    • Measure systolic and diastolic blood pressure and heart rate at baseline (pre-dose) and at 1, 2, 4, 8, and 24 hours post-dose.

  • Data Analysis:

    • Calculate the change in blood pressure from baseline for each group.

    • Perform statistical analysis (e.g., ANOVA followed by Dunnett's test) to compare the this compound treated groups with the vehicle control group.

Protocol 2: In Vitro Receptor Binding Assay (Competitive Binding)

  • Cell Culture: Culture cells expressing the target receptor (e.g., CHO-K1 cells stably expressing human α1a-adrenergic receptor) in appropriate media.

  • Membrane Preparation:

    • Harvest cells and homogenize in ice-cold buffer.

    • Centrifuge the homogenate and resuspend the membrane pellet in assay buffer.

    • Determine protein concentration using a standard method (e.g., Bradford assay).

  • Binding Assay:

    • In a 96-well plate, add cell membranes, a fixed concentration of a suitable radioligand (e.g., [3H]-Prazosin for α1a), and increasing concentrations of this compound or a known competitor (for positive control).

    • Define non-specific binding using an excess of an unlabeled competitor.

  • Incubation: Incubate the plates at a specified temperature for a predetermined time to reach binding equilibrium.

  • Termination and Filtration:

    • Terminate the binding reaction by rapid filtration over glass fiber filters.

    • Wash the filters with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation Counting:

    • Place the filters in scintillation vials with scintillation cocktail.

    • Measure radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value using non-linear regression analysis.

Mandatory Visualizations

MT1207_Signaling_Pathway cluster_Extracellular Extracellular Space cluster_Intracellular Intracellular Space This compound This compound Alpha1_Receptor α1-Adrenergic Receptor This compound->Alpha1_Receptor Antagonist 5HT2A_Receptor 5-HT2A Receptor This compound->5HT2A_Receptor Antagonist L_type_Ca_Channel L-type Ca2+ Channel This compound->L_type_Ca_Channel Blocker Norepinephrine Norepinephrine Norepinephrine->Alpha1_Receptor Agonist Serotonin (5-HT) Serotonin (5-HT) Serotonin (5-HT)->5HT2A_Receptor Agonist Ca2+ Ca2+ Ca2+->L_type_Ca_Channel PLC PLC Alpha1_Receptor->PLC Activates 5HT2A_Receptor->PLC Activates Contraction Smooth Muscle Contraction L_type_Ca_Channel->Contraction Ca2+ Influx IP3_DAG IP3 / DAG PLC->IP3_DAG Ca_Release Ca2+ Release (from ER) IP3_DAG->Ca_Release PKC PKC IP3_DAG->PKC Ca_Release->Contraction PKC->Contraction

Caption: Mechanism of action of this compound as a multi-target antagonist.

Troubleshooting_Workflow Start Inconsistent Experimental Results Check_Protocol Review Experimental Protocol for Deviations Start->Check_Protocol Check_Reagents Verify Reagent Quality (e.g., this compound stability, cell passage) Start->Check_Reagents Check_Equipment Calibrate and Validate Equipment Start->Check_Equipment Check_Model Assess Animal Health or Cell Line Integrity Start->Check_Model Isolate_Variable Isolate and Test One Variable at a Time Check_Protocol->Isolate_Variable Check_Reagents->Isolate_Variable Check_Equipment->Isolate_Variable Check_Model->Isolate_Variable Run_Pilot Run Small-Scale Pilot Experiment Isolate_Variable->Run_Pilot Analyze_Pilot Analyze Pilot Data Run_Pilot->Analyze_Pilot Problem_Identified Problem Identified? Analyze_Pilot->Problem_Identified Implement_Change Implement Corrective Action and Standardize Protocol Problem_Identified->Implement_Change Yes Consult_Support Consult Technical Support with Detailed Report Problem_Identified->Consult_Support No End Consistent Results Achieved Implement_Change->End

Caption: Logical workflow for troubleshooting inconsistent experimental results.

References

Technical Support Center: Optimizing MT-1207 Dosage for Spontaneously Hypertensive Rats (SHRs)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of MT-1207 for spontaneously hypertensive rats (SHRs). It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to facilitate successful and accurate experimentation.

Troubleshooting Guide

This guide addresses common issues that may arise during the administration and evaluation of this compound in SHRs.

Issue Possible Cause(s) Recommended Solution(s)
High variability in blood pressure readings - Improper catheter placement or patency. - Stress induced in animals during measurement. - Inconsistent dosing technique.- Ensure proper surgical placement of the arterial catheter and regularly check for patency. - Acclimatize animals to the experimental setup to minimize stress. Allow for a stabilization period before recording baseline measurements. - Use consistent oral gavage techniques to ensure accurate and complete dose delivery.
Unexpected mortality in animal subjects - Anesthesia-related complications. - Overdose of this compound. - Procedural complications during surgery.- Carefully monitor vital signs during and after anesthesia. - Adhere strictly to the recommended dose ranges. Start with lower doses if unsure. - Ensure aseptic surgical techniques and proper post-operative care.
No significant change in blood pressure after this compound administration - Incorrect dosage. - Improper drug preparation or storage. - Animal model variation.- Verify dose calculations and ensure the correct dose is being administered based on the animal's body weight. - Prepare this compound solution fresh or store it as recommended to maintain its potency. - Confirm the hypertensive status of the SHRs before starting the experiment.
Reflex tachycardia observed - This is not a typical response to this compound.- this compound is not expected to cause a reflex increase in heart rate. If observed, re-evaluate the experimental conditions and consider other contributing factors. In contrast, amlodipine (B1666008) has been shown to induce a reflex increase in heart rate.[1]

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, chemically named 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, is a novel multitarget antihypertensive agent.[1][2] Its primary mechanism of action involves the potent inhibition of adrenergic α1A, α1B, α1D, and 5-HT2A receptors.[1][2] This multi-target approach contributes to its blood pressure-lowering effects.

Q2: What is the recommended dosage range for this compound in SHRs for acute studies?

A2: For single-dose (acute) studies in SHRs, this compound has been shown to be effective in a dose range of 1.25 to 20 mg/kg, administered intragastrically (ig).[1][3] A dose-dependent decrease in blood pressure is observed within this range.[1][3]

Q3: What are the suggested dosages for subacute and long-term studies in SHRs?

A3: For multiple-dose (subacute) studies, a dosage of 5 mg/kg/day for 7 days has been shown to significantly decrease blood pressure.[1][3] For long-term administration, 10 mg/kg/day for 4 months or more has been used, resulting in stable blood pressure reduction and organ protection.[1][2][4]

Q4: How quickly does this compound take effect and how long do the effects last in SHRs?

A4: this compound exhibits a rapid onset of action, with a decrease in blood pressure observed within 5 minutes of administration.[1][3] The hypotensive effect of a single dose can last for approximately 8 to over 12 hours.[1]

Q5: Does this compound cause reflex tachycardia?

A5: No, a key advantage of this compound is that it does not induce a reflex increase in heart rate. In fact, it may cause a slight reduction in heart rate.[1][3]

Q6: How should this compound be administered to SHRs?

A6: The most common and effective route of administration for this compound in SHRs is intragastric (ig) gavage.[1][3]

Quantitative Data Summary

The following tables summarize the key quantitative data from studies on this compound in spontaneously hypertensive rats.

Table 1: Single Dose Effects of this compound on Blood Pressure in SHRs

Dose (mg/kg, ig)Onset of ActionDuration of Hypotensive EffectEffect on Heart Rate
1.25 - 20Within 5 minutes[1][3]8 - >12 hours[1]No reflex increase; slight decrease[1][3]

Table 2: Multiple and Long-Term Dosing Effects of this compound in SHRs

Dosing RegimenDurationOutcome
5 mg/kg/day[1][3]7 daysSignificant decrease in blood pressure[1][3]
10 mg/kg/day[1][2][4]4+ monthsStable blood pressure reduction, improved baroreflex sensitivity, reduced renal and cardiovascular damage[1][2][4]

Experimental Protocols

Protocol 1: Single Intragastric Administration and Blood Pressure Measurement in Conscious SHRs

This protocol is adapted from established methodologies for assessing the acute effects of antihypertensive agents.[1]

1. Animal Preparation and Catheter Implantation:

  • Anesthetize SHRs with an appropriate anesthetic agent (e.g., ketamine and diazepam).
  • Surgically implant a polyethylene (B3416737) catheter into the lower abdominal aorta via the left femoral artery for blood pressure measurement.
  • Place a second catheter into the stomach for intragastric drug administration.
  • Exteriorize both catheters through the interscapular skin.
  • Allow a 24-hour recovery period.

2. Blood Pressure Recording:

  • House the animals individually in cylindrical cages allowing free movement.
  • Connect the aortic catheter to a blood pressure transducer via a rotating swivel.
  • Allow for a stabilization period of approximately 2 hours.
  • Record baseline blood pressure and heart rate for 1 hour.

3. Drug Administration:

  • Administer a single dose of this compound (e.g., 1.25, 2.5, 5, 10, 15, or 20 mg/kg), vehicle, or a positive control (e.g., amlodipine 5 mg/kg) via the intragastric catheter.

4. Post-Administration Monitoring:

  • Continuously record blood pressure and heart rate for at least 12 hours post-administration.

Protocol 2: Long-Term Oral Administration of this compound in SHRs

This protocol outlines a method for assessing the chronic effects of this compound.

1. Animal Groups:

  • Divide SHRs into at least three groups: vehicle control, a positive control (e.g., amlodipine 5 mg/kg/day), and this compound (10 mg/kg/day).

2. Drug Formulation and Administration:

  • Mix the calculated daily dose of this compound or amlodipine into the rat chow.
  • The vehicle control group receives the same diet without the drug.
  • Measure daily food consumption to ensure the intended dose is ingested.

3. Blood Pressure Monitoring:

  • At regular intervals (e.g., weekly), measure blood pressure using a non-invasive tail-cuff method or via implanted telemetry devices for continuous monitoring.

4. Organ Protection Assessment (at study termination):

  • After the treatment period (e.g., 4 months), euthanize the animals.
  • Collect heart, kidneys, and aorta for histological analysis to assess for end-organ damage.

Visualizations

Signaling Pathway of this compound

MT1207_Signaling_Pathway cluster_receptors Receptors cluster_effects Downstream Effects MT1207 This compound alpha1A α1A-adrenergic MT1207->alpha1A alpha1B α1B-adrenergic MT1207->alpha1B alpha1D α1D-adrenergic MT1207->alpha1D HT2A 5-HT2A MT1207->HT2A Vasoconstriction Vasoconstriction alpha1A->Vasoconstriction Activates alpha1B->Vasoconstriction Activates alpha1D->Vasoconstriction Activates SmoothMuscleContraction Smooth Muscle Contraction HT2A->SmoothMuscleContraction Activates BloodPressure Increased Blood Pressure Vasoconstriction->BloodPressure SmoothMuscleContraction->BloodPressure

Caption: Signaling pathway of this compound, a multi-target antagonist.

Experimental Workflow for Acute this compound Study in SHRs

Experimental_Workflow Start Start: Select SHRs Surgery Surgical Implantation of Catheters (Aortic and Gastric) Start->Surgery Recovery 24-hour Recovery Period Surgery->Recovery Acclimatization Acclimatization to Recording Cages (~2 hours) Recovery->Acclimatization Baseline Record Baseline Blood Pressure (1 hour) Acclimatization->Baseline Grouping Randomize into Treatment Groups (Vehicle, this compound, Positive Control) Baseline->Grouping Administration Intragastric Administration of Test Article Grouping->Administration Monitoring Continuous Blood Pressure and Heart Rate Monitoring (>12 hours) Administration->Monitoring Analysis Data Analysis Monitoring->Analysis End End of Experiment Analysis->End

Caption: Experimental workflow for acute this compound studies in SHRs.

References

Technical Support Center: Minimizing Variability in Isolated Organ Bath Experiments with MT-1207

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize variability in isolated organ bath experiments, with a special focus on the novel compound MT-1207.

Frequently Asked Questions (FAQs)

Q1: What are the most critical factors for maintaining tissue viability and obtaining reproducible results?

A1: Maintaining tissue viability is paramount for successful and reproducible experiments. Key factors include:

  • Prompt Dissection: Tissues should be dissected from the animal immediately after euthanasia and placed in a physiological salt solution (PSS) to prevent degradation.[1][2]

  • Careful Handling: Avoid over-stretching or damaging the tissue during dissection and mounting, as this will negatively impact experimental outcomes.[1]

  • Continuous Aeration: The PSS in the organ bath must be continuously aerated with a gas mixture, typically carbogen (B8564812) (95% O2 / 5% CO2), to provide oxygen to the tissue and maintain the pH of the buffer.[1][3][4]

  • Temperature Control: The organ bath should be maintained at a constant physiological temperature, usually 37°C.[1][5]

Q2: How can I minimize baseline instability and signal noise?

A2: A stable baseline is crucial for accurate measurements. To minimize instability:

  • Proper Equilibration: Allow the tissue to equilibrate in the organ bath for at least 60 minutes after applying passive tension. During this time, the tissue will relax, and you should wash it with fresh PSS every 15-20 minutes.[1]

  • Secure Mounting: Ensure the tissue is securely mounted to the hooks or clamps and that the sutures are tied tightly. Any movement can translate into signal noise.

  • Stable Environment: The organ bath system should be placed on a stable surface, free from vibrations.

  • Adequate Aeration: Ensure consistent and gentle bubbling of the carbogen gas. Excessive bubbling can cause movement and disrupt data recording.[2]

Q3: What are the best practices for preparing and handling this compound solutions?

A3: The preparation of your test compound is a common source of variability.

  • Solvent Selection: For water-insoluble compounds like this compound, it's critical to select a solvent that has minimal effect on the tissue at the final bath concentration. Common solvents include DMSO, ethanol, and methanol. It is recommended to keep the final solvent concentration in the bath at or below 0.1% to avoid off-target effects.[6]

  • Stock Solutions: Prepare high-concentration stock solutions of this compound so that only a small volume is needed to achieve the desired final concentration in the organ bath.[1] This minimizes the amount of solvent introduced.

  • Serial Dilutions: When creating a concentration-response curve, perform serial dilutions of your stock solution. Use a fresh pipette tip for each dilution to avoid cross-contamination.[4]

  • Solubility Issues: If this compound precipitates in the aqueous PSS, consider using techniques like sonication or vortexing to aid dissolution, or explore the use of emulsifying agents, though these must also be tested for their own effects on the tissue.[6][7]

Q4: How often should I calibrate the force transducer?

A4: Regular and accurate calibration of the force transducer is one of the most important steps for ensuring data quality. It is recommended to calibrate the transducer at least once a month, but more frequent calibration is beneficial.[5][8] Calibration should be performed under the same conditions as the experiment, including the temperature of the bath.[5][8] Always follow the manufacturer's instructions for calibration.[1][9]

Q5: My tissue shows diminishing responses to repeated applications of this compound. What could be the cause?

A5: This phenomenon is known as tachyphylaxis or desensitization, where the tissue response decreases upon repeated stimulation.[1] To mitigate this:

  • Adequate Washout: Ensure thorough washing of the tissue between drug applications to completely remove the compound. A sufficient number and duration of washes are required for reproducible effects.[1]

  • Rest Periods: Allow for an adequate rest period between challenges to allow the tissue to return to its baseline tension and for receptors to resensitize.

  • Cumulative vs. Non-cumulative Dosing: Be aware that cumulative and non-cumulative additions of a drug can produce different outcomes, especially if receptor desensitization occurs.[1] For compounds known to cause tachyphylaxis, a non-cumulative dosing protocol may be more appropriate.

Troubleshooting Guide

Problem Potential Causes Solutions
High Baseline Variability or Drift Incomplete tissue equilibration.[1]Ensure a stable equilibration period of at least 60 minutes with regular washes.[1]
Temperature fluctuations in the organ bath.[10]Verify that the water bath circulator is functioning correctly and the temperature is stable.
Improperly secured tissue or transducer.Check that all connections are secure and that the tissue is not moving excessively.[4]
Transducer requires calibration.[5][8]Perform a full force transducer calibration according to the manufacturer's guidelines.[5][8][10][11]
Inconsistent or No Response to Agonists (e.g., KCl, Phenylephrine) Poor tissue viability.Dissect fresh tissue, ensuring careful handling to avoid damage.[1] Keep tissue in PSS at all times.[1]
Incorrectly prepared physiological salt solution (PSS).Prepare fresh PSS daily, ensuring all components are added in the correct order and concentration.[3][12]
Improper aeration or pH of the PSS.Ensure continuous gassing with carbogen (95% O2 / 5% CO2) to maintain a stable pH of ~7.4.[3]
Suboptimal passive tension applied to the tissue.Determine the optimal length-tension relationship for your specific tissue type to ensure maximal force generation.[1]
No Response to this compound This compound degradation or precipitation.Prepare fresh solutions of this compound for each experiment. If precipitation occurs, try a different solvent or formulation.[6][7]
Incorrect concentration range.Test a wider range of concentrations to ensure you are within the active range of the compound.
Receptor desensitization from prior drug additions.Ensure adequate washing and rest periods between different drug treatments.[1]
Precipitate Forms in Organ Bath Poor solubility of this compound in the aqueous buffer.Use a higher concentration stock solution to minimize the volume added. Consider alternative solvents or solubilizing agents after validating their inertness.[6]
Incorrectly prepared PSS (e.g., calcium precipitation).[13]When preparing PSS, add calcium chloride solution last and while stirring to prevent precipitation.[4][13]

Experimental Protocols

Protocol 1: Preparation of Krebs-Henseleit Solution

The Krebs-Henseleit solution is a commonly used physiological salt solution that should be prepared fresh daily.[3]

Composition of Krebs-Henseleit Solution

ComponentConcentration (mM)Grams per Liter
NaCl118.06.9
KCl4.70.35
CaCl2·2H2O2.50.37
MgSO4·7H2O1.20.29
KH2PO41.20.16
NaHCO325.02.1
Glucose11.12.0

Preparation Steps:

  • Dissolve all salts except for calcium chloride and sodium bicarbonate in approximately 800 mL of high-purity water with gentle stirring.[12][14]

  • Add the sodium bicarbonate and stir until dissolved.[12][14]

  • Separately dissolve the calcium chloride in a small amount of water and then slowly add it to the main solution while stirring to prevent precipitation.[4]

  • Add the glucose and stir until fully dissolved.

  • Bring the final volume to 1 liter with high-purity water.

  • Continuously bubble the solution with carbogen (95% O2 / 5% CO2) for at least 15-20 minutes before use and throughout the experiment. This will maintain the pH at approximately 7.4.[3][4][15]

  • Filter the solution through a 0.22 µm filter to sterilize and remove any particulates.[12][14]

Protocol 2: Cumulative Concentration-Response Curve for this compound in Isolated Aortic Rings

This protocol outlines the steps to generate a cumulative concentration-response curve for a vasoconstrictor agent like this compound.

Methodology:

  • Tissue Preparation: Euthanize the animal according to approved institutional guidelines. Immediately dissect the thoracic aorta and place it in cold, oxygenated Krebs-Henseleit solution. Carefully clean the aorta of adhering fat and connective tissue and cut it into 2-3 mm rings.

  • Mounting: Mount the aortic rings in an isolated organ bath system filled with Krebs-Henseleit solution maintained at 37°C and continuously bubbled with carbogen.

  • Equilibration: Allow the tissues to equilibrate for 60-90 minutes under a predetermined optimal passive tension (e.g., 1.5-2.0 grams for rat aorta). Wash the tissues with fresh Krebs-Henseleit solution every 15-20 minutes during this period.[1]

  • Viability Check: After equilibration, contract the tissues with a high concentration of KCl (e.g., 60-80 mM) to check for viability. After the contraction reaches a plateau, wash the tissues repeatedly until the baseline tension is restored.

  • Endothelial Integrity Check (Optional): Pre-contract the tissues with an alpha-agonist like phenylephrine (B352888) (e.g., 1 µM). Once a stable contraction is achieved, add acetylcholine (B1216132) (e.g., 10 µM). A relaxation of more than 80% indicates intact endothelium.

  • Cumulative Dosing: After a final series of washes and return to baseline, begin the cumulative addition of this compound. Start with a low concentration and increase it in a stepwise manner (e.g., half-log increments) only after the response to the previous concentration has reached a stable plateau.

  • Data Analysis: Record the contractile response at each concentration. Express the data as a percentage of the maximal response to KCl or another reference agonist. Plot the concentration of this compound against the response to generate a concentration-response curve and determine parameters like EC50 and Emax.

Visualizations

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Dissect Tissue E Mount Tissue in Organ Bath A->E B Prepare & Aerate PSS B->E C Calibrate Transducer C->E D Prepare this compound Stock Solutions I Add this compound (Cumulative Dosing) D->I F Equilibrate (60-90 min) & Apply Tension E->F Start Experiment G Viability Check (e.g., KCl) F->G H Wash & Return to Baseline G->H H->I J Record Responses I->J Repeat for each concentration K Generate Curve & Calculate EC50 J->K

Caption: Workflow for an isolated organ bath experiment.

G start Inconsistent Response? q_viability Is tissue viable? (Responds to KCl) start->q_viability q_pss Is PSS fresh & correctly prepared? q_viability->q_pss Yes sol_viability Solution: Use fresh tissue, handle with care. q_viability->sol_viability No q_setup Is setup secure? (Tension, Mounting) q_pss->q_setup Yes sol_pss Solution: Prepare fresh PSS, check aeration & pH. q_pss->sol_pss No q_drug Is this compound solution fresh & soluble? q_setup->q_drug Yes sol_setup Solution: Check tension, re-mount tissue. q_setup->sol_setup No sol_drug Solution: Prepare fresh drug, check solvent effects. q_drug->sol_drug No end_node Problem Resolved q_drug->end_node Yes sol_viability->start sol_pss->start sol_setup->start sol_drug->start

Caption: Troubleshooting decision tree for inconsistent responses.

G MT1207 This compound Receptor Hypothetical Receptor (e.g., Gq-protein coupled) MT1207->Receptor Binds PLC Phospholipase C (PLC) Receptor->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG SR Sarcoplasmic Reticulum IP3->SR Binds to receptor PKC Protein Kinase C (PKC) DAG->PKC Activates Ca ↑ Intracellular Ca²⁺ SR->Ca Releases Ca²⁺ Contraction Smooth Muscle Contraction Ca->Contraction PKC->Contraction Sensitizes contractile apparatus

Caption: Hypothetical signaling pathway for this compound.

References

Technical Support Center: Interpreting Unexpected Cardiovascular Responses to MT-1207

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals who may encounter unexpected cardiovascular responses during preclinical studies of MT-1207. It provides structured troubleshooting guides and frequently asked questions to help interpret these findings.

Troubleshooting Guides

This section offers a systematic approach to investigating unanticipated cardiovascular effects of this compound in experimental settings.

Issue 1: Unexpected Hypotension and/or Bradycardia

Question: Our in-vivo model is exhibiting a significant and unexpected decrease in blood pressure and/or heart rate after the administration of this compound. How should we investigate the cause of this response?

Answer: An unanticipated drop in blood pressure or heart rate can arise from off-target drug effects, experimental variables, or specific characteristics of the animal model.[1] A stepwise approach is recommended to determine the underlying cause.

Step 1: Verify Experimental Protocol and Dosing

  • Dose-Response Relationship: Conduct a thorough dose-response study to ascertain if the effect is dose-dependent. This helps distinguish a specific pharmacological action from non-specific toxicity that might occur at higher doses.

  • Vehicle Controls: Administer the vehicle solution alone to a control group to ensure it has no intrinsic cardiovascular effects.

  • Route of Administration: The method of administration (e.g., intravenous vs. oral) can significantly alter a compound's effects. Comparing different routes may provide insight into the observed responses.[2][3]

Step 2: Investigate Potential Mechanisms

  • Off-Target Screening: The unexpected effects could be due to this compound binding to unintended receptors or ion channels.[1][4] A secondary pharmacology screening against a panel of known cardiovascular targets (e.g., adrenergic, muscarinic, or histaminergic receptors) can identify potential off-target interactions.[4]

  • Autonomic Nervous System Involvement: To determine if the response is mediated by the autonomic nervous system, pre-treat animals with specific blockers before administering this compound.[5][6][7]

    • Atropine: A muscarinic antagonist to block the parasympathetic (vagal) system.

    • Propranolol: A beta-blocker to inhibit sympathetic effects on the heart.

    • Hexamethonium: A ganglionic blocker to inhibit transmission in both sympathetic and parasympathetic ganglia.[7]

Experimental Workflow: Investigating Unexpected Hypotension

G cluster_0 Observation cluster_1 Step 1: Protocol Validation cluster_2 Step 2: Mechanism Investigation cluster_3 Step 3: Interpretation Obs Unexpected Hypotension or Bradycardia Dose Confirm Dose- Response Obs->Dose Vehicle Run Vehicle Control Obs->Vehicle Route Assess Route of Administration Obs->Route OffTarget Secondary Pharmacology Screening Dose->OffTarget Vehicle->OffTarget Route->OffTarget Autonomic Test with Autonomic Blockers OffTarget->Autonomic Interpret Formulate Hypothesis: Direct vs. Autonomic Effect Autonomic->Interpret G cluster_0 Potential Mechanisms cluster_1 Discriminatory Experiments Tachy Observed Tachycardia Symp Direct Sympathetic Activation Tachy->Symp Baro Compensatory Baroreflex Tachy->Baro Direct Direct Cardiac Stimulation Tachy->Direct Catechol Measure Plasma Catecholamines Symp->Catechol Blockade Administer Adrenergic Blockers Symp->Blockade BaroTest Assess Baroreflex Sensitivity Baro->BaroTest Direct->Blockade If response persists, suggests non-adrenergic mechanism G cluster_0 Central Nervous System cluster_1 Peripheral Autonomic Nervous System cluster_2 Cardiovascular Effector Organs Brain Brainstem (Cardiovascular Control Center) Ganglia Autonomic Ganglia (Sympathetic & Parasympathetic) Brain->Ganglia Preganglionic Fibers Nerves Postganglionic Nerve Terminals Ganglia->Nerves Heart Heart (Rate, Contractility) Nerves->Heart Norepinephrine (β1) Acetylcholine (M2) Vessels Blood Vessels (Vasoconstriction/Vasodilation) Nerves->Vessels Norepinephrine (α1)

References

challenges in synthesizing MT-1207 for laboratory use

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the laboratory synthesis of MT-1207, chemically known as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl)benzisothiazole hydrochloride.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound, broken down by key reaction steps.

Stage 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole (B29119) (Intermediate A)

Reaction Scheme:

Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield of Intermediate A - Incomplete reaction. - Formation of bis-substituted piperazine (B1678402) byproduct. - Suboptimal reaction temperature.- Monitor reaction progress: Use Thin Layer Chromatography (TLC) to ensure the disappearance of the starting material (3-chloro-1,2-benzisothiazole).[1] - Use excess piperazine: Employing a significant molar excess of piperazine (e.g., 6-10 equivalents) can minimize the formation of the bis-substituted byproduct.[1] - Optimize temperature: The reaction temperature should be maintained between 65°C and 120°C.[1]
Difficulty in Purifying Intermediate A - Piperazine is highly polar and water-soluble, making extraction difficult. - Product may be contaminated with unreacted piperazine.- Acid-base extraction: After reaction completion, dissolve the mixture in an organic solvent and wash with water to remove excess piperazine. - Salt formation: Convert the product to its hydrochloride salt to facilitate precipitation and purification. The hydrochloride salt of 3-(1-piperazinyl)-1,2-benzisothiazole is a solid that can be filtered and washed.[1]
Product is an oil or difficult to crystallize - Presence of impurities. - Residual solvent.- Purification via salt formation: As mentioned above, converting to the hydrochloride salt often yields a crystalline solid. - Drying: Ensure the product is thoroughly dried under vacuum to remove any residual solvents.
Stage 2: Synthesis of 1-(4-halobutyl)-1H-benzo[d][1][2][3]triazole (Intermediate B)

Reaction Scheme (Example with 1,4-dibromobutane):

Problem Possible Cause(s) Troubleshooting Suggestions
Formation of N1 and N2 Isomers - Alkylation of benzotriazole (B28993) is often not regioselective and can occur at both the N1 and N2 positions of the triazole ring.[2][3]- Use a regioselective method: Employing specific bases and reaction conditions can favor the formation of the desired N1 isomer. Solvent-free methods with K2CO3 and a phase-transfer catalyst have been reported to give high regioselectivity for N1-alkylation.[2][4] - Chromatographic separation: The N1 and N2 isomers can often be separated by column chromatography.
Low Yield of Intermediate B - Di-alkylation of benzotriazole. - Incomplete reaction.- Control stoichiometry: Use a molar excess of the dihaloalkane to minimize di-alkylation. - Monitor reaction: Track the consumption of benzotriazole by TLC.
Difficulty in separating product from starting material - Similar polarities of benzotriazole and the product.- Column chromatography: Careful selection of the eluent system for flash chromatography is crucial for separation. - Extraction: Utilize differences in acidity. Benzotriazole is weakly acidic and can be removed by a basic wash.
Stage 3: Coupling of Intermediate A and Intermediate B to form this compound

Reaction Scheme:

Problem Possible Cause(s) Troubleshooting Suggestions
Low Yield of this compound - Incomplete reaction. - Side reactions, such as elimination of the haloalkane. - Quaternization of the piperazine nitrogen.- Use a non-nucleophilic base: Employ a hindered base like diisopropylethylamine (DIPEA) to scavenge the acid formed during the reaction without promoting elimination. - Optimize temperature: Conduct the reaction at a moderate temperature (e.g., 60-80°C) to prevent side reactions. - Ensure purity of intermediates: Use highly pure intermediates A and B.
Difficult Purification of this compound - The product is a basic, polar molecule, which can lead to tailing on silica (B1680970) gel chromatography. - Presence of unreacted starting materials and byproducts.- Column chromatography with additives: Use a mobile phase containing a small amount of a basic modifier, such as triethylamine (B128534) (e.g., 0.1-1%), to improve peak shape on silica gel.[5] - Purification via salt formation: Convert the final product to its hydrochloride salt for purification by crystallization.
Poor Peak Shape in HPLC Analysis - Interaction of the basic piperazine and benzotriazole nitrogens with acidic silanol (B1196071) groups on the HPLC column.- Use a modified mobile phase: Add a competing base like triethylamine (0.1%) or an ion-pairing agent to the mobile phase to improve peak symmetry.[5] - Use an appropriate column: Employ a column designed for the analysis of basic compounds (e.g., end-capped C18 columns).

Frequently Asked Questions (FAQs)

Q1: What is a common synthetic route for this compound?

A1: A common synthetic approach involves a convergent synthesis. This typically includes the synthesis of two key intermediates: 3-(1-piperazinyl)-1,2-benzisothiazole and a 1-(4-halobutyl)-1H-benzotriazole. These intermediates are then coupled, followed by purification and formation of the hydrochloride salt.

Q2: How can I minimize the formation of the N2-alkylated benzotriazole isomer?

A2: The ratio of N1 to N2 alkylation can be influenced by the reaction conditions. Using a solid-supported base like potassium carbonate in a solvent-free system or under microwave irradiation has been shown to favor the formation of the N1 isomer.[2][4]

Q3: My final this compound product is hygroscopic. How should I handle and store it?

A3: Piperazine-containing compounds can be hygroscopic. It is recommended to handle the final product in a dry atmosphere (e.g., in a glove box) and store it in a desiccator over a suitable drying agent.

Q4: What analytical techniques are suitable for monitoring the reaction progress and purity of this compound?

A4: Thin Layer Chromatography (TLC) is useful for monitoring the progress of the reactions. For purity assessment of the final compound, High-Performance Liquid Chromatography (HPLC) with a UV detector is recommended.[6] Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) and Mass Spectrometry (MS) are essential for structural confirmation.[6]

Q5: I am having trouble with the final salt formation step. What should I consider?

A5: For the formation of the hydrochloride salt, ensure the free base is dissolved in a suitable solvent (e.g., isopropanol (B130326), ethanol). Add a stoichiometric amount of hydrochloric acid (either as a solution in a solvent like isopropanol or as a gas). Cooling the solution may be necessary to induce crystallization. Ensure the starting free base is of high purity for successful crystallization.

Experimental Protocols

Protocol 1: Synthesis of 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride (Intermediate A)
  • Combine anhydrous piperazine (10 equivalents) and a suitable solvent such as tetrahydrofuran (B95107) (THF) under a nitrogen atmosphere.[1]

  • Heat the mixture to 60-65°C.[1]

  • Slowly add a solution of 3-chloro-1,2-benzisothiazole (B19369) (1 equivalent) in THF to the heated piperazine solution over 1 hour.[1]

  • Maintain the reaction at 65°C for 17-24 hours, monitoring by TLC until the starting material is consumed.[1]

  • Cool the reaction mixture to room temperature and filter to remove any solids.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in a suitable organic solvent (e.g., toluene) and wash with water to remove excess piperazine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Dissolve the crude product in isopropanol and cool in an ice bath.

  • Add a solution of hydrochloric acid in isopropanol dropwise to precipitate the hydrochloride salt.

  • Filter the resulting solid, wash with cold isopropanol, and dry under vacuum to yield 3-(1-piperazinyl)-1,2-benzisothiazole hydrochloride.[1]

Visualizations

Logical Workflow for this compound Synthesis

MT1207_Synthesis_Workflow cluster_intermediates Intermediate Synthesis cluster_final_step Final Product Formation A1 3-Chloro-1,2-benzisothiazole IntA Intermediate A (3-(1-piperazinyl)-1,2-benzisothiazole) A1->IntA A2 Piperazine A2->IntA Coupling Coupling Reaction IntA->Coupling B1 1H-Benzotriazole IntB Intermediate B (1-(4-halobutyl)-1H-benzotriazole) B1->IntB B2 1,4-Dihalobutane B2->IntB IntB->Coupling FreeBase This compound Free Base Coupling->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation FinalProduct This compound HCl SaltFormation->FinalProduct

Caption: A logical workflow diagram illustrating the key stages in the synthesis of this compound.

Troubleshooting Logic for Low Yield in Coupling Step

Low_Yield_Troubleshooting Start Low Yield of this compound CheckPurity Check Purity of Intermediates A & B Start->CheckPurity CheckConditions Review Reaction Conditions Start->CheckConditions CheckWorkup Analyze Workup & Purification Start->CheckWorkup Repurify Repurify Intermediates CheckPurity->Repurify Impurities Detected OptimizeTemp Optimize Temperature CheckConditions->OptimizeTemp Suboptimal Temp ChangeBase Use Non-Nucleophilic Base CheckConditions->ChangeBase Side Reactions Noted ModifyChromatography Modify Chromatography (add TEA) CheckWorkup->ModifyChromatography Poor Separation

Caption: A troubleshooting flowchart for addressing low yields in the final coupling step of this compound synthesis.

References

Technical Support Center: Addressing Poor Oral Bioavailability of MT-1207 In Vivo

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with MT-1207 and encountering challenges with its oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a novel, potent multitarget inhibitor being investigated for the treatment of hypertension.[1][2] Its chemical name is 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride.[3] this compound functions as an antagonist for α1 adrenergic receptors (α1A, α1B, α1D) and the serotonin (B10506) 5-HT2A receptor, with IC50 values in the picomolar range.[1][3][4] This multi-target action leads to a reduction in blood pressure.[3]

Q2: What is known about the oral bioavailability and pharmacokinetics of this compound?

A2: In clinical studies with healthy subjects, this compound was rapidly absorbed after oral administration, with a time to maximum plasma concentration (Tmax) of 0.5-1.25 hours.[5][6] The systemic exposure (Cmax and AUC) to this compound increased in proportion to the dose, and the presence of food had little effect on its pharmacokinetics.[5][6] Studies in Beagle dogs have also been conducted to evaluate different formulations.[7][8] While the drug is absorbed, research efforts have focused on developing sustained-release formulations to maintain therapeutic drug levels over a 24-hour period.[7][8][9][10]

Q3: What are the potential reasons for observing poor or variable oral bioavailability of this compound in my experiments?

A3: While clinical data suggests reasonable absorption, you might encounter issues in a research setting due to several factors:

  • Formulation: The physicochemical properties of the this compound form you are using (e.g., salt form, particle size, crystallinity) can significantly impact its dissolution and subsequent absorption.

  • Vehicle/Excipients: The vehicle used to dissolve or suspend this compound for oral gavage can affect its solubility and stability in the gastrointestinal (GI) tract.

  • Animal Model: The specific animal model (e.g., species, strain, disease state) can influence GI physiology, metabolism, and drug absorption.

  • Dose: At higher doses, the solubility of this compound in the GI tract might become a limiting factor for absorption.

Q4: What is the Biopharmaceutical Classification System (BCS) class of this compound?

A4: The specific BCS class of this compound is not explicitly stated in the provided search results. However, its rapid absorption suggests high permeability.[5][6] Many new chemical entities exhibit poor aqueous solubility. If this compound has low solubility and high permeability, it would be classified as a BCS Class II drug. For the purpose of this guide, we will assume it falls into this category, which is a common reason for bioavailability challenges.

Troubleshooting Guide

Issue 1: Low or Variable Plasma Concentrations of this compound after Oral Administration

Question: I am observing lower than expected and/or highly variable plasma concentrations of this compound in my in vivo pharmacokinetic studies. What could be the cause and how can I troubleshoot this?

Answer:

This is a common challenge, particularly with compounds that may have limited aqueous solubility. Here is a step-by-step guide to troubleshoot this issue:

  • Characterize Your Compound:

    • Verify Purity and Integrity: Ensure the purity and chemical integrity of your this compound batch using appropriate analytical methods (e.g., HPLC, LC-MS, NMR).

    • Assess Solubility: Determine the aqueous solubility of your this compound batch at different pH values relevant to the GI tract (e.g., pH 1.2, 4.5, and 6.8). This will help you understand if solubility is a limiting factor.

  • Optimize the Formulation:

    • Particle Size Reduction: If you are using a solid form of this compound, reducing the particle size (micronization or nanosizing) can increase the surface area for dissolution.

    • Vehicle Screening: Test the solubility of this compound in various pharmaceutically acceptable vehicles. For preclinical studies, consider using solutions with co-solvents (e.g., PEG 400, propylene (B89431) glycol), surfactants (e.g., Tween 80), or lipid-based systems.

    • Amorphous Solid Dispersions: For solid formulations, creating an amorphous solid dispersion of this compound in a polymer matrix can enhance its dissolution rate and extent.

  • Review Your Experimental Protocol:

    • Dosing Procedure: Ensure accurate and consistent oral gavage technique to minimize variability between animals.

    • Fasting State: Standardize the fasting period for your animals before dosing, as the presence of food can alter GI physiology and drug absorption. Although clinical studies showed minimal food effect, this can be more pronounced in animal models.[5][6]

Issue 2: High Inter-Animal Variability in Pharmacokinetic Parameters

Question: I am seeing a large variation in Cmax and AUC values between individual animals in the same dosing group. How can I reduce this variability?

Answer:

High inter-animal variability can obscure the true pharmacokinetic profile of a compound. Here are some strategies to minimize it:

  • Standardize Animal-Related Factors:

    • Source and Health: Use animals from a single, reputable supplier and ensure they are healthy and free of any underlying conditions that could affect GI function.

    • Age and Weight: Use animals within a narrow age and weight range.

    • Housing Conditions: Maintain consistent housing conditions (e.g., diet, light-dark cycle, temperature) as these can influence metabolism and GI transit time.

  • Refine the Formulation and Dosing:

    • Homogeneous Formulation: If using a suspension, ensure it is uniformly mixed before and during dosing to provide a consistent dose to each animal.

    • Dose Volume: Use a consistent and appropriate dosing volume for the size of the animal.

  • Increase Sample Size: A larger number of animals per group can help to improve the statistical power and provide a more reliable mean value for pharmacokinetic parameters.

Quantitative Data Summary

Table 1: Pharmacokinetic Parameters of this compound in Healthy Human Subjects (Single Ascending Dose)

Dose (mg)Tmax (h) (median)Cmax (ng/mL) (mean)AUC (ng·h/mL) (mean)t1/2 (h) (mean)
50.5 - 1.25Data not specifiedData not specified~ 4 - 7
100.5 - 1.25Data not specifiedData not specified~ 4 - 7
200.5 - 1.25Data not specifiedData not specified~ 4 - 7
400.5 - 1.25Data not specifiedData not specified~ 4 - 7

Data adapted from a study in healthy Chinese subjects. Systemic exposure (Cmax and AUC) increased in proportion to the dose.[5][6]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rats

Objective: To determine the pharmacokinetic profile of this compound following oral administration in rats.

Materials:

  • This compound

  • Appropriate vehicle (e.g., 0.5% methylcellulose (B11928114) in water, 20% PEG 400 in water)

  • Sprague-Dawley rats (male, 8-10 weeks old)

  • Oral gavage needles

  • Blood collection tubes (e.g., with K2EDTA anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Animal Acclimatization: Acclimatize rats to the housing conditions for at least 3 days prior to the study.

  • Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.

  • Formulation Preparation: Prepare the dosing formulation of this compound in the selected vehicle at the desired concentration. Ensure the formulation is homogeneous.

  • Dosing: Weigh each animal and administer a single oral dose of the this compound formulation via oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein or another appropriate site at predetermined time points (e.g., pre-dose, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose).

  • Plasma Preparation: Immediately after collection, centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Analyze the plasma samples for this compound concentration using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life (t1/2) using appropriate software.

Protocol 2: Caco-2 Permeability Assay

Objective: To assess the intestinal permeability of this compound and determine if it is a substrate for efflux transporters like P-glycoprotein (P-gp).

Materials:

  • Caco-2 cells

  • Transwell inserts (e.g., 24-well format)

  • Cell culture medium and reagents

  • Transport buffer (e.g., Hanks' Balanced Salt Solution with HEPES)

  • This compound

  • Control compounds (e.g., atenolol (B1665814) for low permeability, propranolol (B1214883) for high permeability)

  • P-gp inhibitor (e.g., verapamil), if assessing efflux

  • Analytical equipment (e.g., LC-MS/MS)

Methodology:

  • Cell Culture: Culture Caco-2 cells on Transwell inserts for approximately 21 days to allow for differentiation and formation of a confluent monolayer.

  • Monolayer Integrity Check: Verify the integrity of the Caco-2 cell monolayers by measuring the transepithelial electrical resistance (TEER).

  • Permeability Assessment (Apical to Basolateral - A to B): a. Wash the cell monolayers with transport buffer. b. Add the this compound dosing solution to the apical (A) side and fresh transport buffer to the basolateral (B) side. c. Incubate for a specified time (e.g., 2 hours) at 37°C. d. Collect samples from both the A and B sides at the end of the incubation period.

  • Permeability Assessment (Basolateral to Apical - B to A for Efflux): a. Add the this compound dosing solution to the B side and fresh transport buffer to the A side. b. Follow the same incubation and sampling procedure as for the A to B assessment.

  • Sample Analysis: Quantify the concentration of this compound in all samples using LC-MS/MS.

  • Data Analysis: a. Calculate the apparent permeability coefficient (Papp) for both A to B and B to A directions. b. Calculate the efflux ratio (ER) by dividing the Papp (B to A) by the Papp (A to B). An ER greater than 2 suggests that the compound is a substrate for an efflux transporter.

Visualizations

Signaling Pathway

MT1207_Pathway cluster_VascularSmoothMuscle Vascular Smooth Muscle Cell cluster_PresynapticNeuron Presynaptic Neuron Gq_alpha1 Gq (α1) PLC PLC Gq_alpha1->PLC Gq_5HT2A Gq (5-HT2A) Gq_5HT2A->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release (from SR) IP3->Ca_release PKC PKC DAG->PKC Contraction Contraction Ca_release->Contraction PKC->Contraction Vasoconstriction Vasoconstriction Contraction->Vasoconstriction leads to Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Ca_influx->Contraction NE Norepinephrine alpha1_receptor α1 Receptor NE->alpha1_receptor binds Serotonin Serotonin HT2A_receptor 5-HT2A Receptor Serotonin->HT2A_receptor binds alpha1_receptor->Gq_alpha1 activates HT2A_receptor->Gq_5HT2A activates MT1207 This compound MT1207->Ca_channel blocks MT1207->alpha1_receptor blocks MT1207->HT2A_receptor blocks MT1207->Vasoconstriction inhibits

Caption: Mechanism of action of this compound.

Experimental Workflow

Bioavailability_Workflow cluster_strategies Formulation Strategies start Poor in vivo Oral Bioavailability Observed physchem Physicochemical Characterization (Solubility, Stability) start->physchem permeability In vitro Permeability (e.g., Caco-2 Assay) start->permeability formulation Formulation Development physchem->formulation permeability->formulation invivo_pk In vivo PK Study (Optimized Formulation) formulation->invivo_pk size_reduction Particle Size Reduction formulation->size_reduction solid_dispersion Solid Dispersion formulation->solid_dispersion lipid_formulation Lipid-Based Formulation (e.g., SEDDS) formulation->lipid_formulation analysis Data Analysis and Interpretation invivo_pk->analysis decision Decision: Proceed or Re-evaluate? analysis->decision

Caption: Experimental workflow for addressing poor oral bioavailability.

Troubleshooting Logic

Troubleshooting_Logic start Low/Variable Oral Bioavailability check_solubility Is aqueous solubility low? start->check_solubility check_permeability Is permeability low? check_solubility->check_permeability No solubility_strategies Implement Solubility Enhancement Strategies: - Particle size reduction - Solid dispersions - Co-solvents/Surfactants check_solubility->solubility_strategies Yes check_stability Is compound unstable in GI fluids? check_permeability->check_stability No permeability_strategies Consider Permeation Enhancers or Prodrug Approach check_permeability->permeability_strategies Yes stability_strategies Use Enteric Coating or Protective Formulations check_stability->stability_strategies Yes retest Re-evaluate in vivo PK check_stability->retest No solubility_strategies->retest permeability_strategies->retest stability_strategies->retest

Caption: Decision tree for troubleshooting poor oral bioavailability.

References

Validation & Comparative

MT-1207 vs. Amlodipine: A Comparative Analysis of Antihypertensive Efficacy

Author: BenchChem Technical Support Team. Date: December 2025

A new investigational drug, MT-1207, is showing promise in early-stage clinical trials as a potent antihypertensive agent with a multi-target mechanism of action. This guide provides a detailed comparison of this compound with the widely prescribed calcium channel blocker, amlodipine (B1666008), based on available preclinical and initial clinical data. While direct head-to-head clinical trial data in hypertensive patients is not yet available, this comparison aims to provide researchers, scientists, and drug development professionals with a comprehensive overview of their respective pharmacological profiles and potential therapeutic differences.

Executive Summary

This compound, currently in Phase II clinical trials in China, is a novel multitarget antagonist of α1A, α1B, α1D, and 5-HT2A receptors, and also functions as a calcium channel blocker.[1] Preclinical studies demonstrate its robust blood pressure-lowering effects, notably without the reflex tachycardia often associated with amlodipine. Amlodipine, a dihydropyridine (B1217469) calcium channel blocker, is a well-established first-line treatment for hypertension, acting primarily through vasodilation. This guide will delve into their mechanisms of action, comparative efficacy in preclinical models, and available clinical data.

Mechanism of Action

This compound: A Multi-Pronged Approach

This compound's unique pharmacological profile allows it to lower blood pressure through multiple pathways. As a potent antagonist of α1-adrenergic receptors (subtypes α1A, α1B, and α1D), it inhibits norepinephrine-induced vasoconstriction. Its antagonism of the 5-HT2A receptor may also contribute to its antihypertensive effect. Additionally, this compound exhibits calcium channel blocking activity, similar to amlodipine, which promotes vasodilation by preventing calcium influx into vascular smooth muscle cells.

cluster_MT1207 This compound Signaling Pathway MT1207 This compound Alpha1 α1 Receptors (α1A, α1B, α1D) MT1207->Alpha1 HT2A 5-HT2A Receptor MT1207->HT2A CaChannel L-type Ca2+ Channel MT1207->CaChannel Vasoconstriction Vasoconstriction Alpha1->Vasoconstriction HT2A->Vasoconstriction CaInflux Ca2+ Influx CaChannel->CaInflux Vasodilation Vasodilation CaInflux->Vasoconstriction

Mechanism of action for this compound.
Amlodipine: A Focused Calcium Channel Blocker

Amlodipine is a dihydropyridine calcium channel blocker that primarily targets L-type calcium channels in vascular smooth muscle.[2] By inhibiting the influx of calcium ions, it leads to relaxation of the vascular smooth muscle, resulting in vasodilation and a subsequent reduction in blood pressure.[2]

cluster_Amlodipine Amlodipine Signaling Pathway Amlodipine Amlodipine CaChannel L-type Ca2+ Channel Amlodipine->CaChannel CaInflux Ca2+ Influx CaChannel->CaInflux Vasoconstriction Vasoconstriction CaInflux->Vasoconstriction Vasodilation Vasodilation

Mechanism of action for amlodipine.

Preclinical Efficacy: A Head-to-Head Look

Preclinical studies in spontaneously hypertensive rats (SHR) and two-kidney one-clip (2K1C) hypertensive dogs have provided the most direct comparisons between this compound and amlodipine to date.[1][3]

Blood Pressure Reduction

In both animal models, single doses of this compound demonstrated a rapid and dose-dependent reduction in blood pressure.[1][3] Notably, in SHRs, a 5 mg/kg dose of this compound lowered systolic blood pressure by approximately 20 mmHg within 5 minutes of administration, while a similar dose of amlodipine took 45 minutes to achieve a comparable reduction.[1] The maximum hypotensive effect of this compound was also reached faster than that of amlodipine.[1]

Parameter This compound (5 mg/kg in SHR) Amlodipine (5 mg/kg in SHR)
Time to ~20 mmHg SBP Reduction 5 minutes45 minutes
Time to Max. Hypotensive Effect 30 minutes90 minutes

Data sourced from preclinical studies in spontaneously hypertensive rats.[1]

Heart Rate Response

A key differentiator observed in preclinical studies is the effect on heart rate. While amlodipine administration led to a reflex increase in heart rate, a common side effect of potent vasodilators, this compound did not induce reflex tachycardia and, in some cases, slightly decreased heart rate.[1] This suggests a potential advantage for this compound in avoiding the adverse cardiovascular effects associated with increased heart rate.

Drug Effect on Heart Rate
This compound No reflex increase; slight decrease
Amlodipine Reflex increase

Observations from preclinical studies in hypertensive animal models.[1]

Clinical Data

This compound: Early Human Studies

A Phase I single-ascending dose study in healthy Chinese subjects demonstrated that this compound was well-tolerated. The study also confirmed its antihypertensive effects in humans, showing a dose-dependent reduction in blood pressure.

Amlodipine: Established Clinical Profile

Amlodipine has an extensive clinical history and is a widely used antihypertensive. Numerous clinical trials have established its efficacy and safety profile. For instance, titrating amlodipine from 5 mg to 10 mg can lead to an additional systolic blood pressure reduction of approximately 12.4 mmHg and a diastolic blood pressure reduction of 7.2 mmHg in patients not responding to the lower dose.[4]

Amlodipine Dose Titration (5mg to 10mg) Mean Blood Pressure Reduction
Systolic Blood Pressure -12.4 mmHg
Diastolic Blood Pressure -7.2 mmHg

Data from a pooled analysis of clinical studies.[4]

Experimental Protocols

Spontaneously Hypertensive Rat (SHR) Model

The SHR model is a well-established genetic model of essential hypertension.

cluster_SHR SHR Model Experimental Workflow Start Acclimatize SHR Baseline Baseline BP Measurement Start->Baseline Grouping Randomize into Treatment Groups Baseline->Grouping Dosing Administer This compound or Amlodipine Grouping->Dosing Monitoring Monitor BP and Heart Rate Continuously Dosing->Monitoring End Data Analysis Monitoring->End

Workflow for the SHR model experiment.
Two-Kidney One-Clip (2K1C) Hypertensive Dog Model

The 2K1C model mimics renovascular hypertension.

cluster_2K1C 2K1C Model Experimental Workflow Start Induce Hypertension (Renal Artery Clipping) Confirm Confirm Hypertension (BP Measurement) Start->Confirm Grouping Group Animals Confirm->Grouping Dosing Administer This compound or Amlodipine Grouping->Dosing Monitoring Monitor BP and Heart Rate Dosing->Monitoring End Analyze Results Monitoring->End

Workflow for the 2K1C model experiment.

Conclusion and Future Directions

The available preclinical data suggests that this compound is a promising new antihypertensive agent with a rapid onset of action and a potential advantage over amlodipine by not inducing reflex tachycardia. Its multi-target mechanism of action may offer a more comprehensive approach to blood pressure control. However, it is crucial to await the results of ongoing and future clinical trials to fully understand the efficacy, safety, and comparative effectiveness of this compound in hypertensive patients. Direct head-to-head studies with amlodipine will be essential to delineate its therapeutic role and potential advantages in the clinical setting. The absence of reflex tachycardia in preclinical models is a particularly noteworthy feature that warrants further investigation in human trials.

References

A Comparative Analysis of MT-1207 and Losartan in the Management of Renal Hypertension

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the efficacy of MT-1207, a novel antihypertensive agent, and losartan (B1675146), an established angiotensin II receptor blocker, in the context of renal hypertension. The information is compiled from preclinical studies to offer insights into their respective mechanisms of action, effects on blood pressure, and renal function.

Executive Summary

Preclinical evidence suggests that both this compound and losartan are effective in lowering blood pressure in models of renal hypertension. However, a key differentiating factor appears in their effects on renal function in the context of bilateral renal artery stenosis. In a two-kidney, two-clip (2K2C) rat model, this compound was shown to be renoprotective, whereas losartan was reported to aggravate renal dysfunction[1]. This distinction is likely attributable to their different mechanisms of action. This compound is a multi-target antagonist of α1-adrenergic and 5-HT2A receptors, while losartan specifically blocks the angiotensin II type 1 (AT1) receptor[1][2].

Data Presentation

The following tables summarize the available quantitative data from preclinical studies on this compound and losartan. It is important to note that a direct head-to-head study with comprehensive quantitative data on renal function for both compounds was not publicly available in its entirety. Therefore, the data presented below is compiled from different studies and should be interpreted with this consideration.

Table 1: Comparative Efficacy on Blood Pressure

ParameterThis compoundLosartanAnimal ModelStudy Reference
Baseline Systolic BP (mmHg) 173 ± 1.45~1802K1C Dog / 2K1C Rat[3] /[4]
Post-treatment Systolic BP (mmHg) 139 ± 1.38 (at 2 mg/kg)~144 (at 30mg/kg/day)2K1C Dog / 2K1C Rat[3] /[4]
Reduction in Systolic BP ~34 mmHg~36 mmHg2K1C Dog / 2K1C Rat[3] /[4]

BP: Blood Pressure; 2K1C: Two-Kidney, One-Clip model of renovascular hypertension.

Table 2: Comparative Effects on Renal Function

ParameterThis compoundLosartanAnimal ModelStudy Reference
Serum Creatinine (B1669602) Did not aggravate renal dysfunction (qualitative)Aggravated renal dysfunction (qualitative)2K2C Rat[1]
Blood Urea (B33335) Nitrogen (BUN) Not ReportedAggravated renal dysfunction (qualitative)2K2C Rat[1]
Serum Uric Acid Beneficial reductionNot Reported2K2C Rat[1]

2K2C: Two-Kidney, Two-Clip model of bilateral renal artery stenosis.

Experimental Protocols

Two-Kidney, Two-Clip (2K2C) Renovascular Hypertensive Rat Model

This model is designed to mimic bilateral renal artery stenosis.

  • Animal Preparation: Male Sprague-Dawley rats are utilized. The animals are anesthetized for the surgical procedure.

  • Surgical Procedure: A midline or flank incision is made to expose the renal arteries. U-shaped silver clips of a specific internal diameter (e.g., 0.2 mm, 0.25 mm, or 0.3 mm) are placed on both renal arteries to induce stenosis and reduce renal blood flow[5]. Sham-operated rats undergo the same procedure without the placement of clips and serve as controls[6].

  • Post-operative Care: Animals are monitored for recovery and provided with appropriate post-operative care, including analgesics and antibiotics.

  • Induction of Hypertension: Hypertension typically develops within a few weeks after the surgery[5]. Blood pressure is monitored regularly using methods like the tail-cuff method[6].

  • Drug Administration: Once hypertension is established, animals are randomized to receive either vehicle, this compound, or losartan. The drugs are typically administered daily via oral gavage for a specified duration as per the study design[4].

  • Outcome Measures: At the end of the treatment period, blood and urine samples are collected for biochemical analysis of renal function markers such as serum creatinine and blood urea nitrogen (BUN). Tissues may be harvested for histological examination.

Signaling Pathways

This compound Signaling Pathway

This compound exerts its antihypertensive effects by simultaneously blocking two distinct signaling pathways: the α1-adrenergic receptor pathway and the 5-HT2A receptor pathway.

MT1207_Signaling_Pathway cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway Norepinephrine Norepinephrine Alpha1_Receptor α1-Adrenergic Receptor Norepinephrine->Alpha1_Receptor Gq_alpha Gq/11 Alpha1_Receptor->Gq_alpha MT1207_alpha This compound MT1207_alpha->Alpha1_Receptor PLC_alpha Phospholipase C (PLC) Gq_alpha->PLC_alpha PIP2_alpha PIP2 PLC_alpha->PIP2_alpha IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca_alpha ↑ Intracellular Ca²⁺ IP3_alpha->Ca_alpha PKC_alpha Protein Kinase C (PKC) DAG_alpha->PKC_alpha Vasoconstriction_alpha Vasoconstriction Ca_alpha->Vasoconstriction_alpha PKC_alpha->Vasoconstriction_alpha Serotonin Serotonin (5-HT) HT2A_Receptor 5-HT2A Receptor Serotonin->HT2A_Receptor Gq_5HT Gq/11 HT2A_Receptor->Gq_5HT MT1207_5HT This compound MT1207_5HT->HT2A_Receptor PLC_5HT Phospholipase C (PLC) Gq_5HT->PLC_5HT PIP2_5HT PIP2 PLC_5HT->PIP2_5HT IP3_5HT IP3 PIP2_5HT->IP3_5HT DAG_5HT DAG PIP2_5HT->DAG_5HT Ca_5HT ↑ Intracellular Ca²⁺ IP3_5HT->Ca_5HT PKC_5HT Protein Kinase C (PKC) DAG_5HT->PKC_5HT Vasoconstriction_5HT Vasoconstriction Ca_5HT->Vasoconstriction_5HT PKC_5HT->Vasoconstriction_5HT

Caption: this compound blocks both α1-adrenergic and 5-HT2A receptor pathways.

Losartan Signaling Pathway

Losartan specifically antagonizes the AT1 receptor, thereby inhibiting the downstream effects of angiotensin II.

Losartan_Signaling_Pathway cluster_AT1 Angiotensin II Type 1 (AT1) Receptor Pathway AngiotensinII Angiotensin II AT1_Receptor AT1 Receptor AngiotensinII->AT1_Receptor Gq_AT1 Gq/11 AT1_Receptor->Gq_AT1 Aldosterone Aldosterone Secretion AT1_Receptor->Aldosterone Losartan Losartan Losartan->AT1_Receptor PLC_AT1 Phospholipase C (PLC) Gq_AT1->PLC_AT1 PIP2_AT1 PIP2 PLC_AT1->PIP2_AT1 IP3_AT1 IP3 PIP2_AT1->IP3_AT1 DAG_AT1 DAG PIP2_AT1->DAG_AT1 Ca_AT1 ↑ Intracellular Ca²⁺ IP3_AT1->Ca_AT1 PKC_AT1 Protein Kinase C (PKC) DAG_AT1->PKC_AT1 Vasoconstriction_AT1 Vasoconstriction Ca_AT1->Vasoconstriction_AT1 PKC_AT1->Vasoconstriction_AT1 Sodium_Retention Sodium & Water Retention Aldosterone->Sodium_Retention

Caption: Losartan blocks the AT1 receptor, inhibiting vasoconstriction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for comparing the efficacy of antihypertensive drugs in a rodent model of renal hypertension.

Experimental_Workflow Animal_Model 1. Induction of Renal Hypertension (e.g., 2K2C Rat Model) Baseline_Measurement 2. Baseline Measurements (Blood Pressure, Serum Creatinine, BUN) Animal_Model->Baseline_Measurement Randomization 3. Animal Randomization Baseline_Measurement->Randomization Treatment_Groups Group 1: Vehicle Group 2: this compound Group 3: Losartan Randomization->Treatment_Groups Monitoring 5. In-life Monitoring (Blood Pressure) Treatment_Groups->Monitoring Endpoint_Measurement 6. Endpoint Measurements (Blood Pressure, Serum Creatinine, BUN, Histology) Monitoring->Endpoint_Measurement Data_Analysis 7. Data Analysis & Comparison Endpoint_Measurement->Data_Analysis

Caption: Workflow for preclinical comparison of this compound and losartan.

Conclusion

Both this compound and losartan demonstrate significant antihypertensive effects in preclinical models of renal hypertension. The primary distinction lies in their impact on renal function, particularly in the challenging scenario of bilateral renal artery stenosis. The unique multi-target mechanism of this compound, acting on both α1-adrenergic and 5-HT2A receptors, may offer a renal-protective advantage over the AT1 receptor-specific blockade of losartan in this specific context. Further head-to-head clinical studies are warranted to fully elucidate the comparative efficacy and safety profiles of these two compounds in patients with renal hypertension.

References

Validating the Antihypertensive Effects of MT-1207: A Comparative Analysis in Preclinical Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the antihypertensive effects of MT-1207, a novel multitarget agent, with the established calcium channel blocker amlodipine (B1666008). The data presented is derived from preclinical studies in widely used animal models of hypertension, offering valuable insights for researchers in cardiovascular pharmacology and drug development.

Executive Summary

This compound is a new chemical entity that has demonstrated potent antihypertensive activity in preclinical models.[1][2][3] Its mechanism of action involves the potent inhibition of adrenergic α1A, α1B, α1D, and 5-HT2A receptors.[1][2] This multitarget approach distinguishes it from many existing antihypertensive agents. This guide summarizes the key findings from studies in Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) hypertensive dogs, comparing its efficacy and pharmacological profile with amlodipine.

Data Presentation: Comparative Efficacy of this compound and Amlodipine

The following tables summarize the dose-dependent antihypertensive effects of orally administered this compound and amlodipine in conscious Spontaneously Hypertensive Rats (SHR) and Two-Kidney One-Clip (2K1C) dogs.

Table 1: Antihypertensive Effects of a Single Oral Dose of this compound and Amlodipine in Spontaneously Hypertensive Rats (SHR)

Treatment GroupDose (mg/kg)Maximum Systolic Blood Pressure Reduction (mmHg)Onset of ActionDuration of Hypotensive EffectReflex Heart Rate Change
This compound 1.2517< 15 minutes~8 hoursNo significant increase
2.521< 15 minutes~8 hoursNo significant increase
5-< 5 minutes> 8 hoursSlight decrease
1041< 15 minutes> 8 hoursNo significant increase
20No significant increase over 10 mg/kg< 15 minutes> 8 hoursNo significant increase
Amlodipine 5> 20~45-90 minutes-Significant increase

Data compiled from studies on conscious SHR.[3][4]

Table 2: Antihypertensive Effects of a Single Oral Dose of this compound in Two-Kidney One-Clip (2K1C) Hypertensive Dogs

Treatment GroupDose (mg/kg)Maximum Systolic Blood Pressure Reduction (mmHg)Onset of ActionDuration of Hypotensive EffectReflex Heart Rate Change
This compound 0.25Dose-dependent decrease< 5 minutes~12 hoursNo reflex increase
1Dose-dependent decrease< 5 minutes~12 hoursNo reflex increase
2Dose-dependent decrease< 5 minutes~12 hoursNo reflex increase
6Dose-dependent decrease< 5 minutes~12 hoursNo reflex increase

Data compiled from studies on conscious 2K1C dogs.[1][2][3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. The following are the generalized protocols for the key experiments cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model
  • Animal Model: Male Spontaneously Hypertensive Rats (SHR) are a widely accepted genetic model of essential hypertension.[5] Age-matched normotensive Wistar-Kyoto (WKY) rats can be used as controls.

  • Housing and Acclimatization: Animals are housed in a controlled environment with a 12-hour light/dark cycle and have access to standard chow and water ad libitum. A minimum of a one-week acclimatization period is required before any experimental procedures.

  • Drug Administration: this compound, amlodipine, or vehicle (control) is administered orally via gavage (ig).

  • Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate are measured in conscious, restrained rats using a non-invasive tail-cuff method. For continuous and more accurate measurements, telemetry transmitters can be surgically implanted to record blood pressure in freely moving animals.

  • Study Design (Acute Effects):

    • Baseline blood pressure and heart rate are recorded.

    • A single dose of this compound or amlodipine is administered.

    • Blood pressure and heart rate are monitored at regular intervals (e.g., 5, 15, 30, 60, 90 minutes, and then hourly for up to 24 hours) to determine the onset, magnitude, and duration of the antihypertensive effect.

  • Study Design (Chronic Effects):

    • Animals are treated daily with this compound or amlodipine for an extended period (e.g., 7 days to 4 months).[1][2]

    • Blood pressure and heart rate are measured regularly throughout the study period.

    • At the end of the study, organ damage (e.g., renal and cardiovascular) can be assessed through histopathological examination.

Two-Kidney One-Clip (2K1C) Hypertensive Dog Model
  • Animal Model: The 2K1C model in dogs is a well-established model of renovascular hypertension, which is primarily driven by the renin-angiotensin system.

  • Surgical Procedure:

    • Under general anesthesia and sterile conditions, a flank incision is made to expose the left renal artery.

    • A silver clip of a predetermined internal diameter is placed around the renal artery to induce a partial occlusion, leading to renal ischemia and subsequent hypertension. The contralateral kidney remains untouched.

    • Animals are allowed a recovery period of several weeks for hypertension to develop and stabilize.

  • Drug Administration: this compound or vehicle is administered orally.

  • Blood Pressure and Heart Rate Measurement: Blood pressure and heart rate are measured in conscious dogs using a telemetry system for continuous monitoring.

  • Study Design:

    • Following the stabilization of hypertension, baseline cardiovascular parameters are recorded.

    • A single oral dose of this compound is administered.

    • Blood pressure and heart rate are monitored continuously to evaluate the drug's efficacy and duration of action.

Mandatory Visualizations

Signaling Pathways of this compound

The antihypertensive effect of this compound is attributed to its antagonism of α1-adrenergic and 5-HT2A receptors in vascular smooth muscle cells. The diagrams below illustrate these signaling pathways.

MT1207_Signaling_Pathways cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R Gq_a Gq Alpha1R->Gq_a PLC_a PLC Gq_a->PLC_a PIP2_a PIP2 PLC_a->PIP2_a hydrolyzes IP3_a IP3 PIP2_a->IP3_a DAG_a DAG PIP2_a->DAG_a Ca_a Ca²⁺ Release (from SR) IP3_a->Ca_a PKC_a PKC Activation DAG_a->PKC_a Contraction_a Vasoconstriction Ca_a->Contraction_a PKC_a->Contraction_a MT1207_a This compound MT1207_a->Alpha1R Antagonizes Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR Gq_h Gq HT2AR->Gq_h PLC_h PLC Gq_h->PLC_h PIP2_h PIP2 PLC_h->PIP2_h hydrolyzes IP3_h IP3 PIP2_h->IP3_h DAG_h DAG PIP2_h->DAG_h Ca_h Ca²⁺ Release (from SR) IP3_h->Ca_h PKC_h PKC Activation DAG_h->PKC_h Contraction_h Vasoconstriction Ca_h->Contraction_h PKC_h->Contraction_h MT1207_h This compound MT1207_h->HT2AR Antagonizes

Caption: this compound antagonizes α1-adrenergic and 5-HT2A receptor signaling pathways.

Experimental Workflow for Antihypertensive Drug Evaluation

The following diagram outlines a typical experimental workflow for the preclinical evaluation of a novel antihypertensive agent like this compound.

Experimental_Workflow cluster_workflow Preclinical Antihypertensive Drug Evaluation Workflow Model_Selection Animal Model Selection (e.g., SHR, 2K1C) Acclimatization Acclimatization & Baseline Measurement Model_Selection->Acclimatization Drug_Admin Drug Administration (this compound vs. Control/Comparator) Acclimatization->Drug_Admin Data_Collection Data Collection (Blood Pressure, Heart Rate) Drug_Admin->Data_Collection Acute_Study Acute Effects Analysis (Onset, Peak, Duration) Data_Collection->Acute_Study Chronic_Study Chronic Effects Analysis (Long-term Efficacy, Organ Protection) Data_Collection->Chronic_Study Data_Analysis Statistical Data Analysis Acute_Study->Data_Analysis Chronic_Study->Data_Analysis Conclusion Conclusion on Efficacy & Safety Profile Data_Analysis->Conclusion

Caption: A generalized workflow for preclinical evaluation of antihypertensive agents.

References

MT-1207 Demonstrates Promising Organ-Protective Effects in Preclinical Models: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Shanghai, China - The novel multi-target antihypertensive agent, MT-1207, has shown significant promise in protecting vital organs from damage associated with high blood pressure, according to preclinical studies. Research indicates that this compound not only effectively lowers blood pressure but also exhibits direct protective effects on the heart and kidneys, positioning it as a potential advancement in the management of hypertension and its complications. This report provides a comprehensive comparison of the organ-protective effects of this compound with other established antihypertensive agents, supported by available experimental data.

This compound is a new chemical entity that has entered clinical trials in China.[1] Its mechanism of action involves potent and selective inhibition of multiple receptors, specifically the adrenergic α1A, α1B, α1D, and the serotonin (B10506) 5-HT2A receptors, with a high affinity (Ki < 1 nM).[1] This multi-target approach is believed to contribute to its robust antihypertensive and organ-protective properties.

Comparative Efficacy in Organ Protection

To assess the organ-protective effects of this compound, this guide compares its performance with several classes of widely used antihypertensive drugs: the calcium channel blocker amlodipine (B1666008), the angiotensin II receptor blocker (ARB) losartan (B1675146), the beta-blocker metoprolol, and the sodium-glucose cotransporter-2 (SGLT2) inhibitor empagliflozin. The comparison is based on data from preclinical studies in well-established animal models of hypertension, the Spontaneously Hypertensive Rat (SHR) and the two-kidney, one-clip (2K1C) model, which mimics renovascular hypertension.

Cardiac Protection: Attenuation of Hypertrophy

Cardiac hypertrophy, an enlargement of the heart muscle, is a common and dangerous consequence of chronic hypertension. This compound has demonstrated the ability to mitigate this condition.

Quantitative Comparison of Cardiac Protective Effects in SHR Model

AgentDoseDurationChange in Heart Weight/Body Weight Ratio (HW/BW)Change in Left Ventricular Mass Index (LVMI)Change in Cardiac FibrosisReference
This compound 10 mg/kg/day4 monthsReduced (qualitative)Data not availableData not available[1]
Amlodipine5 mg/kg/day4 monthsReduced (qualitative)Data not availableData not available[1]
Amlodipine8-20 mg/kg/day6 monthsSignificantly reduced-Significantly reduced collagen volume fraction[2]
Losartan20 mg/kg/day20 weeksSignificantly lower than untreated SHRSignificantly lower than untreated SHRSignificantly reduced collagen volume fraction[3]
Metoprolol100-400 mg/day (human study)6 months-↓ 11% (from 135 to 120 g/m²)Data not available[4]

Data for this compound on specific quantitative markers of cardiac hypertrophy were not available in the reviewed literature. The primary study by Miao et al. (2021) mentions reduced cardiovascular damage qualitatively.

Renal Protection: Amelioration of Fibrosis and Damage

Kidney damage is another major complication of long-standing hypertension, often leading to chronic kidney disease. Preclinical evidence suggests this compound possesses significant renoprotective properties.

Quantitative Comparison of Renal Protective Effects

AgentAnimal ModelDoseDurationKey Renal Protection FindingsReference
This compound SHR10 mg/kg/day4 monthsSignificantly decreased glomerular sclerosis score[5]
AmlodipineSHR5 mg/kg/day4 monthsSignificantly decreased glomerular sclerosis score[5]
Losartan2K1CNot specifiedNot specifiedAlleviated kidney damage, reduced TGF-β1 expression[6]
LosartanUUO10-30 mg/kg/day28 daysReduced tubulointerstitial dilation and collagen deposition[7]
EmpagliflozinDiabetic RatsNot specified4 weeksSignificantly reduced renal fibrosis markers (e.g., VIM, Col-I, Col-III, FN)[8]

UUO (Unilateral Ureteral Obstruction) is another model used to study renal fibrosis.

Experimental Protocols

The following are summaries of the methodologies used in the key preclinical studies cited in this guide.

Spontaneously Hypertensive Rat (SHR) Model

The SHR is a widely used genetic model of essential hypertension. In the study by Miao et al. (2021), male SHRs were used.[1] Blood pressure was measured in conscious animals. For long-term studies, this compound (10 mg/kg/day) or amlodipine (5 mg/kg/day) was administered for 4 months.[5] At the end of the treatment period, organs were harvested for pathological examination, including hematoxylin-eosin staining to assess glomerular damage, which was semi-quantitatively scored.[5]

Two-Kidney, One-Clip (2K1C) Model

The 2K1C model is a surgical model of renovascular hypertension. In this model, a clip is placed on one renal artery, leading to activation of the renin-angiotensin system and a subsequent rise in blood pressure.[9] Studies using this model typically involve treating the animals with the test compounds for a specified period after hypertension is established and then assessing markers of kidney damage, such as fibrosis (e.g., through Masson's trichrome staining) and the expression of profibrotic molecules like TGF-β.[10][11]

Signaling Pathways and Mechanism of Action

The organ-protective effects of this compound are believed to be mediated through its unique multi-target mechanism.

This compound Signaling Pathway

This compound's primary targets are the α1-adrenergic and 5-HT2A receptors. The diagram below illustrates the proposed signaling cascade leading to its organ-protective effects.

MT1207_Pathway cluster_MT1207 This compound cluster_receptors Receptors cluster_downstream Downstream Signaling cluster_outcome Pathological Outcomes MT1207 This compound alpha1 α1-Adrenergic Receptors (α1A, α1B, α1D) MT1207->alpha1 Inhibits ht2a 5-HT2A Receptor MT1207->ht2a Inhibits gq_alpha Gq/11 Activation alpha1->gq_alpha ht2a->gq_alpha plc PLC Activation gq_alpha->plc ip3_dag ↑ IP3 & DAG plc->ip3_dag pkc PKC Activation ip3_dag->pkc mapk MAPK Pathway (ERK, JNK, p38) pkc->mapk ros ↑ ROS Production pkc->ros tgf ↑ TGF-β Expression mapk->tgf hypertrophy Cardiac Hypertrophy mapk->hypertrophy fibrosis Renal Fibrosis tgf->fibrosis ros->mapk

This compound's inhibitory action on α1 and 5-HT2A receptors.

By blocking α1-adrenergic and 5-HT2A receptors, this compound is proposed to inhibit the Gq/11-PLC-IP3/DAG signaling cascade. This, in turn, can attenuate the activation of downstream effectors like Protein Kinase C (PKC) and Mitogen-Activated Protein Kinases (MAPKs), which are known to promote cardiac hypertrophy and the expression of profibrotic factors like TGF-β.[2][12][13]

Experimental Workflow for Preclinical Evaluation

The following diagram outlines a typical experimental workflow for assessing the organ-protective effects of a novel compound like this compound in a preclinical setting.

Experimental_Workflow start Select Animal Model (e.g., SHR, 2K1C) treatment Administer Treatment Groups: - Vehicle Control - this compound - Comparator Agent(s) start->treatment monitoring Monitor Physiologic Parameters: - Blood Pressure - Heart Rate treatment->monitoring endpoint Endpoint Analysis (after defined treatment period) monitoring->endpoint organ_harvest Organ Harvesting (Heart, Kidneys) endpoint->organ_harvest histology Histological Analysis: - Staining for fibrosis (e.g., Masson's Trichrome) - Morphometry (e.g., cell size) organ_harvest->histology biochem Biochemical & Molecular Analysis: - Protein expression (Western Blot) - Gene expression (qPCR) - Biomarker levels (ELISA) organ_harvest->biochem data_analysis Data Analysis & Comparison histology->data_analysis biochem->data_analysis

Workflow for preclinical assessment of organ protection.

Clinical Development Status

This compound is currently in Phase II clinical trials in China for the treatment of hypertension.[13] A Phase I study in healthy Chinese subjects demonstrated that this compound was well-tolerated and showed clear antihypertensive effects.[14] The results of the ongoing Phase II trials are awaited to further establish the efficacy and safety profile of this compound in a larger patient population and to see if the promising organ-protective effects observed in preclinical models translate to human subjects.

Conclusion

Preclinical data strongly suggest that this compound is a promising new antihypertensive agent with significant organ-protective effects, particularly for the heart and kidneys. Its multi-target mechanism of action appears to offer advantages over single-target agents. While direct quantitative comparisons with a broad range of other drugs are still limited, the initial findings position this compound as a potentially valuable therapeutic option for hypertensive patients at risk of organ damage. Further clinical research is essential to confirm these benefits in humans.

References

MT-1207: A Comparative Selectivity Analysis Against G-Protein Coupled Receptors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

MT-1207 has emerged as a novel multitarget therapeutic agent with potent activity at specific G-protein coupled receptors (GPCRs). This guide provides a comprehensive comparison of the selectivity profile of this compound, presenting key experimental data and methodologies to inform further research and development.

Selectivity Profile of this compound

This compound exhibits high affinity for a distinct subset of GPCRs, primarily the α1-adrenergic and serotonin (B10506) 5-HT2A receptors. Preclinical studies have demonstrated its potent inhibitory activity at these targets, which are integral to its mechanism of action as an antihypertensive agent.[1][2][3][4][5]

Primary Targets and High-Affinity Interactions

This compound demonstrates sub-nanomolar binding affinity for the following GPCRs, indicating a potent and selective interaction:

Target ReceptorSubtypeBinding Affinity (Ki)Functional Inhibition (IC50)
Adrenergic Receptorα1A< 1 nM< 1 nM
Adrenergic Receptorα1B< 1 nM-
Adrenergic Receptorα1D< 1 nM-
Serotonin Receptor5-HT2A< 1 nM< 1 nM

Data sourced from in vitro radioligand binding and functional assays.[2][3][4][5]

The high potency at these receptors underscores the primary pharmacological profile of this compound. The IUPHAR/BPS Guide to PHARMACOLOGY further corroborates this high-affinity binding, reporting a pKi of 10.1 and a pIC50 of 9.54 for the 5-HT2A receptor, and a pIC50 of 10 for the α1A-adrenoceptor.

Broader Selectivity Screening

In a comprehensive screening panel, this compound was evaluated against 87 distinct molecular targets to assess its broader selectivity.[1][2][4][5] The initial screening identified 17 targets where this compound exhibited more than 50% binding inhibition at a concentration of 1 μM.[1] Subsequent dose-response evaluations confirmed the high-affinity interactions with the α1-adrenergic and 5-HT2A receptors, while interactions with other screened targets were significantly less potent, indicating a favorable selectivity profile.[1]

Experimental Protocols

The following methodologies were employed to determine the selectivity and potency of this compound.

Radioligand Binding Assays

Radioligand binding assays were conducted to determine the binding affinity (Ki) of this compound for various GPCRs. This method quantifies the displacement of a radiolabeled ligand from its receptor by the test compound.

General Protocol:

  • Membrane Preparation: Cell membranes expressing the target GPCR were prepared from stable cell lines or tissue homogenates.

  • Assay Buffer: A suitable buffer containing protease inhibitors was used to maintain the integrity of the receptors.

  • Incubation: A fixed concentration of a specific radioligand was incubated with the cell membranes in the presence of varying concentrations of this compound.

  • Separation: Bound and free radioligand were separated by rapid filtration through glass fiber filters.

  • Quantification: The amount of bound radioactivity was measured using a scintillation counter.

  • Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The binding affinity (Ki) was then calculated using the Cheng-Prusoff equation.

A preliminary screening of this compound was performed at a concentration of 1 μM across a panel of 87 molecular targets.[1] For targets showing significant inhibition (≥50%), a secondary screening was conducted using five different concentrations of this compound to establish a dose-response relationship and determine the IC50 values.[1]

Signaling Pathways and Experimental Workflow

The following diagrams illustrate the signaling pathways of the primary targets of this compound and the general experimental workflow for determining its selectivity profile.

Signaling Pathway of this compound Primary Targets cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5ht2a 5-HT2A Receptor Pathway MT1207_alpha This compound alpha1 α1-Adrenoceptor MT1207_alpha->alpha1 Inhibits Gq Gq/11 alpha1->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC ↑ Ca2+ & PKC Activation IP3_DAG->Ca2_PKC Response_alpha Smooth Muscle Contraction Ca2_PKC->Response_alpha MT1207_5ht This compound HT2A 5-HT2A Receptor MT1207_5ht->HT2A Inhibits Gq_5ht Gq/11 HT2A->Gq_5ht PLC_5ht Phospholipase C Gq_5ht->PLC_5ht IP3_DAG_5ht IP3 & DAG PLC_5ht->IP3_DAG_5ht Ca2_PKC_5ht ↑ Ca2+ & PKC Activation IP3_DAG_5ht->Ca2_PKC_5ht Response_5ht Neuronal Excitation, Vasoconstriction Ca2_PKC_5ht->Response_5ht

Caption: Signaling pathways of the primary targets of this compound.

Experimental Workflow for this compound Selectivity Profiling cluster_workflow Experimental Workflow for this compound Selectivity Profiling start Start: This compound Compound primary_screen Primary Screening (1 μM this compound) vs. 87 GPCRs start->primary_screen data_analysis1 Data Analysis: Identify Targets with >50% Inhibition primary_screen->data_analysis1 secondary_screen Secondary Screening: Dose-Response Curve (5 Concentrations) data_analysis1->secondary_screen data_analysis2 Data Analysis: Determine IC50 & Ki Values secondary_screen->data_analysis2 selectivity_profile Final Selectivity Profile data_analysis2->selectivity_profile

Caption: Workflow for determining the GPCR selectivity of this compound.

References

A Comparative Analysis of the Pharmacokinetic Profiles of MT-1207 and Amlodipine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the pharmacokinetic properties of the novel antihypertensive agent MT-1207 and the established calcium channel blocker amlodipine (B1666008), supported by experimental data and detailed methodologies.

This guide provides a detailed comparison of the pharmacokinetic profiles of this compound, a novel multitarget antihypertensive agent, and amlodipine, a widely prescribed dihydropyridine (B1217469) calcium channel blocker. The information is intended for researchers, scientists, and professionals in the field of drug development to facilitate an objective evaluation of these two compounds.

Pharmacokinetic Data Summary

The following table summarizes the key pharmacokinetic parameters of this compound and amlodipine based on studies conducted in healthy human subjects.

Pharmacokinetic ParameterThis compoundAmlodipine
Time to Peak Plasma Concentration (Tmax) 0.5 - 1.25 hours[1][2][3]6 - 12 hours[4][5][6]
Elimination Half-Life (t1/2) 4 - 7 hours[1][2][3]30 - 50 hours
Bioavailability Not explicitly stated in the provided results.~64%
Effect of Food on Pharmacokinetics Food has little effect on the half-life and AUC of this compound.[1][2][3]Food does not alter the bioavailability of amlodipine.
Dose Proportionality Systemic exposure (Cmax and AUC) increases in proportion to the dose (in the 5-40 mg range).[1][2][3]Linear dose-related pharmacokinetic characteristics.

Experimental Protocols

The pharmacokinetic data presented in this guide are derived from clinical studies with specific methodologies. Below are detailed descriptions of the typical experimental protocols used to assess the pharmacokinetic profiles of this compound and amlodipine in healthy volunteers.

This compound Pharmacokinetic Study Protocol

A study evaluating the pharmacokinetics of this compound was conducted in 56 healthy Chinese subjects.[1][2][3] The study followed a single-ascending dose (SAD) design.

  • Study Design: A randomized, double-blind, placebo-controlled, single-ascending dose study.

  • Subjects: Healthy male and female adult volunteers.

  • Drug Administration: Subjects received a single oral dose of this compound (ranging from 5 mg to 40 mg) or a placebo. To assess the effect of food, a separate cohort received a 40 mg dose of this compound with a high-fat meal.

  • Blood Sampling: Blood samples were collected at pre-defined time points before and after drug administration to measure plasma concentrations of this compound.

  • Analytical Method: Plasma concentrations of this compound were determined using a validated analytical method, likely liquid chromatography-tandem mass spectrometry (LC-MS/MS), although the specific method is not detailed in the provided search results.

  • Pharmacokinetic Analysis: Non-compartmental analysis was used to determine the key pharmacokinetic parameters, including Cmax, Tmax, AUC, and t1/2.

Amlodipine Pharmacokinetic Study Protocol

Several studies have characterized the pharmacokinetics of amlodipine in healthy volunteers. A representative study design is a randomized, open-label, crossover study.[4][5][6]

  • Study Design: A randomized, open-label, two-period, crossover study.

  • Subjects: Healthy adult male and female volunteers.

  • Drug Administration: Subjects received a single oral dose of a test formulation of amlodipine and a reference formulation (e.g., Norvasc®), with a washout period of at least 15 days between the two periods.[5][6] The studies were often conducted under both fasting and fed conditions to assess the impact of food.

  • Blood Sampling: Venous blood samples were collected at specified time points before dosing and up to 144 hours post-dose.[4]

  • Analytical Method: Amlodipine concentrations in plasma were quantified using a validated LC-MS/MS method.[4][5]

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using non-compartmental methods. The primary parameters for bioequivalence assessment were Cmax and AUC.

Mechanism of Action and Signaling Pathways

This compound and amlodipine lower blood pressure through distinct molecular mechanisms.

Amlodipine is a dihydropyridine calcium channel blocker.[7] Its primary mechanism of action involves the inhibition of L-type calcium channels in vascular smooth muscle cells.[8] This blockade prevents the influx of calcium ions, leading to vasodilation and a subsequent reduction in peripheral vascular resistance and blood pressure.[7]

This compound is a novel multitarget agent.[1][2] It acts as a potent antagonist of α1-adrenergic receptors and 5-HT2A serotonin (B10506) receptors.[9] Additionally, it exhibits calcium channel blocking properties.[1][2] This multi-pronged approach of targeting different pathways involved in blood pressure regulation distinguishes it from single-target agents like amlodipine.

Below are diagrams illustrating the signaling pathways affected by each drug.

amlodipine_mechanism cluster_vsmc Vascular Smooth Muscle Cell Ca_ext Extracellular Ca²⁺ L_type L-type Ca²⁺ Channel Ca_ext->L_type Influx Ca_int Intracellular Ca²⁺ L_type->Ca_int Contraction Vasoconstriction Ca_int->Contraction Amlodipine Amlodipine Amlodipine->L_type Inhibits

Amlodipine's mechanism of action.

mt1207_mechanism cluster_vsmc_mt Vascular Smooth Muscle Cell NE Norepinephrine Alpha1 α1-Adrenergic Receptor NE->Alpha1 Contraction_mt Vasoconstriction Alpha1->Contraction_mt Serotonin Serotonin (5-HT) HT2A 5-HT2A Receptor Serotonin->HT2A HT2A->Contraction_mt Ca_ext_mt Extracellular Ca²⁺ L_type_mt L-type Ca²⁺ Channel Ca_ext_mt->L_type_mt Influx L_type_mt->Contraction_mt MT1207 This compound MT1207->Alpha1 Antagonizes MT1207->HT2A Antagonizes MT1207->L_type_mt Inhibits

This compound's multi-target mechanism.

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for a clinical pharmacokinetic study, as described in the protocols for both this compound and amlodipine.

pk_workflow cluster_workflow Pharmacokinetic Study Workflow Screening Subject Screening & Enrollment Randomization Randomization Screening->Randomization Dosing Drug Administration (Single Dose) Randomization->Dosing Sampling Serial Blood Sampling Dosing->Sampling Analysis Plasma Concentration Analysis (LC-MS/MS) Sampling->Analysis PK_Calc Pharmacokinetic Parameter Calculation Analysis->PK_Calc Stat_Analysis Statistical Analysis & Reporting PK_Calc->Stat_Analysis

A typical pharmacokinetic study workflow.

References

A Comparative Efficacy Analysis of MT-1207 and Placebo in the Treatment of Autoimmune Inflammatory Disease: A Statistical Review

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The following guide is a hypothetical case study created to fulfill the structural and content requirements of the prompt. The drug "MT-1207" and the clinical trial data presented are fictional and intended for illustrative purposes for a scientific audience.

This guide provides a comprehensive statistical analysis comparing the efficacy and safety of the novel Janus Kinase 1 (JK1) inhibitor, this compound, against a placebo in the treatment of moderate to severe rheumatoid arthritis (RA). The data presented is from a hypothetical Phase II, randomized, double-blind, placebo-controlled clinical trial. The objective is to offer researchers and drug development professionals a clear, data-driven comparison based on established clinical endpoints and methodologies.

Experimental Protocol: The SYNAPSE-1 Trial

The SYNAPSE-1 trial was a 24-week, multicenter study designed to evaluate the efficacy and safety of this compound.

  • Study Design: Randomized, double-blind, placebo-controlled, parallel-group study.

  • Patient Population: 300 adult patients with a diagnosis of moderate to severe rheumatoid arthritis who had an inadequate response to methotrexate (B535133).

  • Treatment Arms:

    • This compound (100 mg, once daily) + methotrexate (n=150)

    • Placebo + methotrexate (n=150)

  • Primary Endpoint: The proportion of patients achieving an American College of Rheumatology 20% (ACR20) improvement response at Week 12.

  • Secondary Endpoints:

    • Change from baseline in the Disease Activity Score 28-joint count C-reactive protein (DAS28-CRP) at Week 12.

    • Proportion of patients achieving ACR50 and ACR70 at Week 12.

    • Change from baseline in serum Interleukin-6 (IL-6) levels at Week 12.

  • Statistical Analysis: The primary endpoint was analyzed using the Chi-squared test. Continuous secondary endpoints were analyzed using an Analysis of Covariance (ANCOVA) model with treatment and baseline value as covariates.

Mechanism of Action: JK1/STAT3 Signaling Pathway

This compound is a selective inhibitor of Janus Kinase 1 (JK1). It functions by blocking the phosphorylation and subsequent activation of Signal Transducer and Activator of Transcription 3 (STAT3), a key pathway in the signaling of pro-inflammatory cytokines such as IL-6, which are pivotal in the pathophysiology of rheumatoid arthritis.

Figure 1: this compound Mechanism of Action cluster_membrane Cell Membrane cluster_nucleus Nucleus receptor Cytokine Receptor jk1 JK1 receptor->jk1 stat3 STAT3 jk1->stat3 Phosphorylates cytokine Pro-inflammatory Cytokine (e.g., IL-6) cytokine->receptor Binds mt1207 This compound mt1207->jk1 Inhibits p_stat3 p-STAT3 dimer STAT3 Dimer p_stat3->dimer Dimerization gene Gene Transcription (Inflammation) dimer->gene Translocates & Activates

Figure 1: this compound Mechanism of Action

Experimental & Analytical Workflow

The workflow from patient enrollment to final data analysis followed a structured, multi-stage process to ensure data integrity and robust statistical evaluation.

Figure 2: Clinical Trial Workflow cluster_screening Phase 1: Enrollment cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis s1 Patient Screening (Inclusion/Exclusion Criteria) s2 Informed Consent s1->s2 s3 Baseline Assessment (DAS28-CRP, Biomarkers) s2->s3 t1 Randomization (1:1) s3->t1 t2a Arm A: This compound + MTX t1->t2a t2b Arm B: Placebo + MTX t1->t2b t3 24-Week Double-Blind Treatment Period t2a->t3 t2b->t3 a1 Data Collection (Week 12 & 24 Endpoints) t3->a1 a2 Database Lock a1->a2 a3 Statistical Analysis (Efficacy & Safety) a2->a3 a4 Clinical Study Report a3->a4

Figure 2: Clinical Trial Workflow

Efficacy Results

This compound demonstrated statistically significant improvements in the primary and key secondary endpoints compared to the placebo at Week 12.

Table 1: Primary and Key Secondary Efficacy Endpoints at Week 12

Endpoint This compound (n=150) Placebo (n=150) P-value
ACR20 Response, n (%) 96 (64.0%) 45 (30.0%) <0.001
ACR50 Response, n (%) 51 (34.0%) 18 (12.0%) <0.001
ACR70 Response, n (%) 24 (16.0%) 6 (4.0%) 0.002
Mean Change in DAS28-CRP (LSM ± SE) -2.1 ± 0.11 -0.9 ± 0.11 <0.001
Mean Change in IL-6 (pg/mL) (LSM ± SE) -8.5 ± 0.7 -1.2 ± 0.7 <0.001

LSM: Least Squares Mean; SE: Standard Error

Safety and Tolerability Summary

The incidence of treatment-emergent adverse events (TEAEs) was higher in the this compound group. The most common adverse events were infections, gastrointestinal disorders, and elevations in liver enzymes.

Table 2: Summary of Treatment-Emergent Adverse Events (TEAEs) at Week 24

Adverse Event Category This compound (n=150) n (%) Placebo (n=150) n (%)
Any TEAE 98 (65.3%) 75 (50.0%)
Serious TEAE 9 (6.0%) 4 (2.7%)
TEAE Leading to Discontinuation 12 (8.0%) 6 (4.0%)
Upper Respiratory Tract Infection 21 (14.0%) 10 (6.7%)
Nausea 15 (10.0%) 7 (4.7%)
ALT Elevation >3x ULN 8 (5.3%) 2 (1.3%)

ALT: Alanine Aminotransferase; ULN: Upper Limit of Normal

Statistical Analysis Logic

The statistical analysis plan was designed to first test the primary hypothesis and then proceed to secondary endpoints in a hierarchical manner to control for multiplicity.

Figure 3: Statistical Analysis Plan start Start: Database Lock primary Primary Endpoint Analysis: ACR20 Response at Week 12 (Chi-squared Test) start->primary check Is p < 0.05? primary->check secondary Hierarchical Secondary Endpoint Testing (ANCOVA / Chi-squared) check->secondary Yes stop Stop Testing check->stop No safety Safety Analysis: Descriptive Statistics of AEs secondary->safety report Generate Clinical Report safety->report stop->safety

Evaluating the Safety Profile of MT-1207 Relative to Existing Antihypertensives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the safety profile of the novel antihypertensive agent MT-1207 with established classes of antihypertensive drugs. The information is intended to support research, clinical development, and decision-making processes by presenting available preclinical and clinical data in a structured and objective manner.

Introduction to this compound

This compound is an investigational antihypertensive drug with a novel multi-target mechanism of action. It acts as a potent antagonist of α1-adrenergic receptors (subtypes α1A, α1B, and α1D) and serotonin (B10506) 5-HT2A receptors.[1][2][3] Additionally, it is reported to possess calcium channel blocking properties.[4][5][6] This multi-pronged approach to blood pressure reduction is hypothesized to offer advantages in both efficacy and safety. This compound has completed Phase I clinical trials in healthy volunteers and a Phase II trial in patients with mild to moderate essential hypertension is also reported as completed.[1][7]

Comparative Safety Profile: this compound vs. Established Antihypertensives

The following tables summarize the available safety data for this compound and compare it with the known adverse effect profiles of major classes of antihypertensive medications.

Clinical Safety: Adverse Events Observed in Human Trials

Table 1: Comparison of Common Adverse Events of this compound and Other Antihypertensive Drug Classes

Adverse EventThis compound (Phase I, Healthy Volunteers)ACE InhibitorsAngiotensin II Receptor Blockers (ARBs)Calcium Channel Blockers (Dihydropyridines)Beta-BlockersThiazide Diuretics
Dizziness/Lightheadedness Most CommonCommon[8]Common[9][10][11]Common[12]Common[13][14][15]Common[16]
Postural Hypotension Most CommonPossiblePossiblePossiblePossiblePossible[17]
Vomiting/Nausea Most CommonLess Common[8]Possible[9]Possible[14]Common[14]Possible[17]
Headache Not Reported as a Most Common AECommon[8][18]Common[9]Common[19]Common[20]Possible[21]
Dry Cough Not ReportedCommon (up to 20% of patients)[22]RareNot a typical side effectNot a typical side effectNot a typical side effect
Peripheral Edema Not ReportedRareRareCommon (especially with dihydropyridines)[19]Not a typical side effectPossible
Fatigue/Tiredness Not Reported as a Most Common AECommon[8][18]Common[9]Possible[23]Common[13][14][15]Possible[21]
Hyperkalemia Not ReportedPossible, especially with renal impairment or potassium-sparing diuretics[18][24]Possible, especially with renal impairment or potassium-sparing diuretics[25]Not a typical side effectNot a typical side effectHypokalemia is more common[16][26]
Bradycardia Not ReportedNot a typical side effectNot a typical side effectPossible (especially with non-dihydropyridines)Common[27]Not a typical side effect
Reflex Tachycardia Not ReportedNot a typical side effectNot a a typical side effectPossible (especially with short-acting dihydropyridines)[19]Bradycardia is more commonNot a typical side effect

Note: "Most Common" for this compound refers to adverse events reported as such in a Phase I study abstract; specific incidence rates were not provided.[28] For other drug classes, "Common" generally refers to an incidence of >1-10%. This table is for comparative purposes and the frequency of side effects can vary depending on the specific drug, dosage, and patient population.

Preclinical Safety: Toxicology Studies

Preclinical safety evaluations of this compound were conducted in Sprague Dawley rats and Beagle dogs in accordance with ICH guidelines.[29]

Table 2: No-Observed-Adverse-Effect Level (NOAEL) of this compound in Preclinical Studies

SpeciesNOAEL
Sprague Dawley (SD) rats15 mg/kg
Beagle dogs5 mg/kg

Source:[6]

Mechanism of Action and Signaling Pathways

This compound exerts its antihypertensive effect through a multi-target mechanism. The primary pathways involved are the blockade of α1-adrenergic and serotonin 5-HT2A receptors on vascular smooth muscle cells, leading to vasodilation and a reduction in peripheral resistance. It is also reported to have calcium channel blocking activity, which would further contribute to vasodilation.

MT1207_Mechanism_of_Action cluster_Vascular_Smooth_Muscle_Cell Vascular Smooth Muscle Cell cluster_alpha1 α1-Adrenergic Receptor Pathway cluster_5ht2a 5-HT2A Receptor Pathway cluster_ca_channel L-type Calcium Channel Pathway NE Norepinephrine Alpha1R α1-Adrenergic Receptor NE->Alpha1R PLC_alpha PLC Alpha1R->PLC_alpha IP3_alpha IP3 PLC_alpha->IP3_alpha Ca_alpha ↑ Intracellular Ca²⁺ IP3_alpha->Ca_alpha Contraction_alpha Vasoconstriction Ca_alpha->Contraction_alpha Serotonin Serotonin (5-HT) HT2AR 5-HT2A Receptor Serotonin->HT2AR PLC_5ht2a PLC HT2AR->PLC_5ht2a IP3_5ht2a IP3 PLC_5ht2a->IP3_5ht2a Ca_5ht2a ↑ Intracellular Ca²⁺ IP3_5ht2a->Ca_5ht2a Contraction_5ht2a Vasoconstriction Ca_5ht2a->Contraction_5ht2a Ca_channel L-type Ca²⁺ Channel Ca_influx Ca²⁺ Influx Ca_channel->Ca_influx Contraction_ca Vasoconstriction Ca_influx->Contraction_ca MT1207 This compound MT1207->Alpha1R Antagonist MT1207->HT2AR Antagonist MT1207->Ca_channel Blocker Postural_BP_Assay_Workflow start Start supine_rest Subject rests in supine position for 5 minutes start->supine_rest measure_supine Measure blood pressure and heart rate supine_rest->measure_supine stand Subject stands up measure_supine->stand measure_standing_1min Measure blood pressure and heart rate after 1 minute stand->measure_standing_1min measure_standing_3min Measure blood pressure and heart rate after 3 minutes measure_standing_1min->measure_standing_3min evaluate Evaluate for significant drop in blood pressure measure_standing_3min->evaluate positive Positive for orthostatic hypotension evaluate->positive Yes negative Negative for orthostatic hypotension evaluate->negative No end End positive->end negative->end

References

Cross-Study Comparison of LAVA-1207 Clinical Trial Results for Metastatic Castration-Resistant Prostate Cancer (mCRPC)

Author: BenchChem Technical Support Team. Date: December 2025

It appears there are multiple investigational drugs referred to by similar names. To provide a relevant comparison, this guide will focus on LAVA-1207 , a Gammabody™ being investigated for the treatment of metastatic castration-resistant prostate cancer (mCRPC). We will compare its available clinical trial data with other therapies for the same indication. Should you be interested in the antihypertensive agent MT-1207 or the benign prostatic hyperplasia treatment NX-1207, please specify for a tailored comparison.

This guide provides a comparative overview of the clinical trial results for LAVA-1207 and other therapeutic alternatives for mCRPC. The information is intended for researchers, scientists, and drug development professionals to facilitate an objective assessment of the current therapeutic landscape.

Overview of LAVA-1207

LAVA-1207 is a humanized bispecific antibody that engages Vγ9Vδ2-T cells to target and kill prostate cancer cells expressing Prostate-Specific Membrane Antigen (PSMA).[1] This novel approach in immuno-oncology aims to offer a new treatment modality for patients with therapy-refractory mCRPC.[2]

Mechanism of Action of LAVA-1207

LAVA-1207 functions as a T-cell engager. One arm of the antibody binds to the Vδ2 chain of Vγ9Vδ2-T cells, a type of immune effector cell, while the other arm targets PSMA on prostate cancer cells.[1] This dual binding brings the T-cells into close proximity with the cancer cells, triggering a potent and selective cell-mediated lysis of the tumor cells.[1] Preclinical data have demonstrated dose-dependent and selective anti-cancer activity against PSMA-expressing tumors.[2]

LAVA_1207_MoA cluster_tumor Prostate Cancer Cell cluster_immune Immune System Tumor PSMA-expressing Prostate Cancer Cell T_Cell Vγ9Vδ2-T Cell T_Cell->Tumor Mediates Cell Lysis LAVA1207 LAVA-1207 (Bispecific Antibody) LAVA1207->Tumor Binds to PSMA LAVA1207->T_Cell Engages Vγ9Vδ2-T Cell

Diagram 1: Mechanism of Action of LAVA-1207.

Clinical Trial Data for LAVA-1207

LAVA-1207 is currently being evaluated in a Phase 1/2a clinical trial (NCT05369000, EudraCT 2021-001789-39) in patients with therapy-refractory mCRPC.[1][3] The primary objectives are to assess the safety, tolerability, and determine the recommended Phase 2a dose.[1] Secondary objectives include evaluating pharmacokinetics (PK), pharmacodynamics (PD), immunogenicity, and preliminary anti-tumor activity.[1]

3.1. Safety and Tolerability

Initial results from the dose-escalation phase of the trial have shown LAVA-1207 to be well-tolerated.

  • Adverse Events: Treatment-emergent adverse events (TEAEs) suspected to be related to LAVA-1207 were all Grade 1-2.[1] These included nausea, AST increase, fatigue, and infusion-related reactions.[1] The severity of TEAEs did not increase with escalating doses.[1]

  • Dose-Limiting Toxicities (DLTs): No DLTs have been observed up to a dose level of 120 micrograms.[3]

  • Cytokine Release Syndrome (CRS): There have been no occurrences of high-grade (>2) CRS.[3]

  • Discontinuation: No patients have discontinued (B1498344) treatment due to an adverse event.[1]

3.2. Pharmacokinetics and Pharmacodynamics

  • Pharmacokinetics: PK data indicate increasing drug exposure that correlates with increasing doses of LAVA-1207.[1]

  • Pharmacodynamics: PD data show a consistent early reduction in Vγ9Vδ2-T cell frequencies in the blood two hours after the first dose, suggesting redistribution of these cells.[1] This is often accompanied by an increase in Vγ9Vδ2-T cell activation markers.[1] Vγ9Vδ2-T cell numbers are restored to at least pre-dose levels within 3 to 5 days.[1] Receptor occupancy on Vγ9Vδ2-T cells was detectable for up to 5 days after the first dose.[1]

3.3. Preliminary Anti-Tumor Activity

Preliminary signs of anti-tumor activity have been observed in heavily pre-treated patients.

  • Stable Disease: At week 8, stable disease (iRECIST) was observed in 8 out of 14 evaluable patients.[3]

  • PSA Levels: Prostate-Specific Antigen (PSA) levels were observed to stabilize or decrease in some patients.[3] The largest overall decrease in PSA was 61% (a 46% reduction from baseline).[3]

Cross-Study Comparison with Alternative Therapies

A direct head-to-head comparison is not yet possible as LAVA-1207 is in early-phase clinical development. However, we can compare its preliminary data with established and emerging therapies for mCRPC. For this comparison, we will consider other PSMA-targeted therapies and immunotherapies.

4.1. PSMA-Targeted Radioligand Therapy: ¹⁷⁷Lu-PSMA-617

¹⁷⁷Lu-PSMA-617 (Pluvicto™) is an approved radioligand therapy that targets PSMA.

4.2. Bispecific T-Cell Engager (BiTE®): Acapatamab (AMG 160)

Acapatamab is another investigational bispecific T-cell engager that targets PSMA but engages CD3 on conventional T-cells.

Table 1: Comparison of LAVA-1207 with Alternative mCRPC Therapies (Early Phase Data)

FeatureLAVA-1207¹⁷⁷Lu-PSMA-617 (VISION Trial - Phase 3)Acapatamab (AMG 160 - Phase 1)
Mechanism of Action Vγ9Vδ2-T cell engager targeting PSMAPSMA-targeted beta-particle radiationCD3 T-cell engager targeting PSMA
Primary Indication Metastatic Castration-Resistant Prostate Cancer (mCRPC)PSMA-positive mCRPCmCRPC
Reported Efficacy
PSA Response (≥50% decline)Largest decrease of 61% from baseline in one patient[3]46%28%
Stable Disease8/14 evaluable patients at 8 weeks[3]Not a primary endpoint44%
Key Reported Adverse Events (Grade ≥3) None reported as of Feb 2023[3]Fatigue (7%), Bone marrow suppression (various)Cytokine Release Syndrome (CRS) (2%), Anemia (22%), Lymphopenia (19%)

Note: This table presents a simplified comparison from different clinical trials and should be interpreted with caution due to variations in study design, patient populations, and trial phases.

Experimental Protocols

5.1. LAVA-1207 Phase 1/2a Trial (NCT05369000)

  • Study Design: Open-label, 3+3 dose-escalation design Phase 1/2a study.[1]

  • Patient Population: Patients with therapy-refractory mCRPC.[1]

  • Treatment: LAVA-1207 administered intravenously every two weeks.[1] The infusion duration is 2 hours for the first dose, 1 hour for the second, and 30 minutes for subsequent doses.[1]

  • Assessments: Safety, pharmacokinetics, pharmacodynamics, immunogenicity, and preliminary anti-tumor activity are evaluated.[1]

LAVA_1207_Trial_Workflow Patient mCRPC Patient (Therapy Refractory) Screening Screening Patient->Screening Enrollment Enrollment Screening->Enrollment Treatment LAVA-1207 IV Infusion (Every 2 Weeks) Enrollment->Treatment Treatment->Treatment Dose Escalation (3+3 Design) FollowUp Follow-up & Assessments Treatment->FollowUp Data Safety, PK/PD, Efficacy Data FollowUp->Data

Diagram 2: LAVA-1207 Phase 1/2a Trial Workflow.

Conclusion

The initial clinical trial data for LAVA-1207 in patients with heavily pre-treated mCRPC are encouraging, demonstrating a favorable safety profile with no high-grade CRS or DLTs observed to date.[3] Preliminary signs of anti-tumor activity, including disease stabilization and PSA reductions, have been noted.[3] As dose escalation continues, further data will be crucial to determine the optimal biologically active dose and to more clearly define its clinical activity.[1] The unique mechanism of engaging Vγ9Vδ2-T cells may offer a differentiated immunotherapeutic approach for mCRPC. Future data from the ongoing Phase 1/2a trial will be important to understand the full potential of LAVA-1207 in this patient population.

References

Safety Operating Guide

Proper Disposal of MT-1207: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential guidelines for the safe handling and disposal of the novel antihypertensive agent MT-1207 in a research and development setting.

As a novel investigational compound, this compound, chemically identified as 3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride, requires meticulous handling and disposal procedures to ensure the safety of laboratory personnel and environmental protection.[1][2][3] In the absence of a specific Safety Data Sheet (SDS), this compound and any materials contaminated with it must be treated as hazardous chemical waste. Adherence to established best practices for the disposal of potent pharmacological compounds is mandatory.

Immediate Safety and Handling Precautions

Before commencing any procedure involving this compound, it is imperative to have a comprehensive understanding of its pharmacological activity as a potent multitarget inhibitor, primarily targeting adrenergic α1 and 5-HT2A receptors.[1][2][3][4][5] All personnel must be trained on the potential hazards and the emergency procedures outlined below.

Personal Protective Equipment (PPE):

  • Eye Protection: Chemical safety goggles or a face shield must be worn at all times.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) are required. Gloves should be changed immediately if contaminated.

  • Body Protection: A lab coat or chemical-resistant apron should be worn.

  • Respiratory Protection: In cases where aerosolization or dust generation is possible, a properly fitted respirator (e.g., N95 or higher) is necessary. All work with solid this compound should be performed in a certified chemical fume hood to minimize inhalation exposure.

Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. If not breathing, begin artificial respiration. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.

Step-by-Step Disposal Protocol for this compound

The following procedures are based on general guidelines for the disposal of hazardous laboratory chemicals and should be adapted to comply with your institution's specific Environmental Health and Safety (EHS) protocols.

1. Waste Identification and Segregation:

  • Treat as Hazardous Waste: All forms of this compound (pure compound, solutions, contaminated materials) must be disposed of as hazardous chemical waste.

  • Segregate Waste Streams:

    • Solid Waste: Unused or expired this compound powder, contaminated weighing paper, and disposable labware (e.g., pipette tips, tubes).

    • Liquid Waste: Solutions containing this compound, including experimental residues and cleaning rinsates.

    • Sharps: Needles, syringes, or other sharps contaminated with this compound.

  • Do Not Mix: Never mix this compound waste with incompatible chemicals.

2. Waste Containment and Labeling:

  • Containers:

    • Use clearly labeled, leak-proof, and chemically compatible containers for each waste stream.

    • Ensure containers are sealed with a secure cap when not in use.

  • Labeling:

    • All waste containers must be clearly labeled with "Hazardous Waste."

    • The label must include the full chemical name: "this compound (3-(4-(4-(1H-benzotriazole-1-yl)butyl)piperazine-1-yl) benzisothiazole hydrochloride)."

    • Indicate the approximate concentration and quantity of the waste.

    • Include the date of waste generation and the name of the responsible researcher or lab.

3. Storage and Collection:

  • Storage Location: Store waste containers in a designated, secure satellite accumulation area within the laboratory.

  • Secondary Containment: All liquid waste containers must be placed in secondary containment (e.g., a chemical-resistant tray or bin) to contain potential spills.

  • EHS Pickup: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this compound waste through standard trash or down the sanitary sewer.

Quantitative Disposal Parameters

In the absence of specific regulatory limits for this compound, the following table provides illustrative examples of the types of quantitative data that would be necessary for a comprehensive disposal plan. These values are based on general principles of laboratory waste management and should be confirmed with your institution's EHS department.

ParameterGuideline
Sewer Disposal Prohibited. As a potent, non-biodegradable pharmacological agent, sewer disposal is not permitted.
Solid Waste Concentration All solid materials with detectable levels of this compound contamination should be treated as hazardous waste.
Aqueous Waste Concentration All aqueous solutions containing this compound, regardless of concentration, must be collected as hazardous liquid waste.
Decontamination Rinseate The first two rinses of glassware or equipment contaminated with this compound should be collected as hazardous liquid waste. Subsequent rinses may be permissible for sewer disposal only after consulting with and receiving approval from your institution's EHS department.

Experimental Protocol: In Vitro α1-Adrenergic Receptor Binding Assay

This protocol outlines a general method to determine the binding affinity of a test compound like this compound to the α1-adrenergic receptor, a key target in its antihypertensive action.

1. Materials and Reagents:

  • Cell membranes expressing the human α1-adrenergic receptor.
  • Radioligand (e.g., [³H]-Prazosin).
  • Test compound (this compound) stock solution and serial dilutions.
  • Binding buffer (e.g., 50 mM Tris-HCl, 10 mM MgCl₂, pH 7.4).
  • Non-specific binding control (e.g., Phentolamine).
  • Glass fiber filters.
  • Scintillation cocktail and scintillation counter.

2. Procedure:

  • Prepare serial dilutions of this compound in the binding buffer.
  • In a 96-well plate, add the binding buffer, cell membranes, and either the test compound (this compound), buffer (for total binding), or non-specific binding control.
  • Add the radioligand to all wells to initiate the binding reaction.
  • Incubate the plate at a controlled temperature (e.g., 25°C) for a specified time (e.g., 60 minutes) to reach equilibrium.
  • Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
  • Wash the filters with ice-cold binding buffer to remove unbound radioligand.
  • Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

  • Calculate the specific binding by subtracting the non-specific binding from the total binding.
  • Plot the percentage of specific binding against the logarithm of the test compound concentration.
  • Determine the IC₅₀ (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) from the resulting dose-response curve.

Visualizing Procedural and Conceptual Frameworks

To further clarify the operational and conceptual aspects of handling this compound, the following diagrams have been generated.

G cluster_waste_generation Waste Generation cluster_segregation Segregation & Containment cluster_disposal Final Disposal lab_activities Laboratory Activities (Synthesis, Assays, etc.) solid_waste Solid Waste (Contaminated Labware, Gloves) lab_activities->solid_waste liquid_waste Liquid Waste (Solutions, Rinsates) lab_activities->liquid_waste sharps_waste Sharps Waste (Needles, Syringes) lab_activities->sharps_waste solid_container Labeled Solid Waste Container solid_waste->solid_container liquid_container Labeled Liquid Waste Container (in Secondary Containment) liquid_waste->liquid_container sharps_container Labeled Sharps Container sharps_waste->sharps_container ehs_pickup EHS Pickup solid_container->ehs_pickup liquid_container->ehs_pickup sharps_container->ehs_pickup offsite_disposal Licensed Hazardous Waste Facility ehs_pickup->offsite_disposal

Caption: this compound Waste Disposal Workflow

G cluster_receptors Target Receptors cluster_effects Physiological Effects MT1207 This compound alpha1 α1-Adrenergic Receptors (α1A, α1B, α1D) MT1207->alpha1 Antagonist ht2a 5-HT2A Receptor MT1207->ht2a Antagonist vasodilation Vasodilation alpha1->vasodilation Inhibition leads to ht2a->vasodilation Inhibition leads to bradycardia Bradycardia ht2a->bradycardia Inhibition contributes to hypotension Antihypertensive Effect (Lowered Blood Pressure) vasodilation->hypotension bradycardia->hypotension

References

Personal protective equipment for handling MT-1207

Author: BenchChem Technical Support Team. Date: December 2025

FOR IMMEDIATE USE BY RESEARCHERS, SCIENTISTS, AND DRUG DEVELOPMENT PROFESSIONALS

This document provides critical safety and logistical information for the handling, use, and disposal of MT-1207, a novel multitarget antihypertensive agent. The following procedural guidance is intended to ensure the safety of laboratory personnel and the integrity of experimental protocols.

Personal Protective Equipment (PPE)

Given the absence of a specific Safety Data Sheet (SDS) for this compound, a cautious approach based on the safety profiles of structurally related compounds is mandated. The following PPE is required at all times when handling this compound:

PPE CategoryItemSpecificationRationale
Eye Protection Safety GogglesChemical splash goggles compliant with EN 166 or ANSI Z87.1Protects against splashes and airborne particles of the compound.
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves. Check for breakthrough time.Prevents skin contact and absorption. Related compounds are known to cause skin irritation.[1][2]
Body Protection Laboratory CoatLong-sleeved, fully buttonedProtects skin and personal clothing from contamination.
Respiratory Protection RespiratorUse a NIOSH/MSHA or European Standard EN 149 approved respirator if ventilation is inadequate or for handling large quantities.Recommended as a precautionary measure as related compounds can be harmful if inhaled.[1][2][3]

Hazard Identification and First Aid

While specific toxicological data for this compound is not available, related benzisothiazole and benzotriazole (B28993) compounds are classified as harmful or toxic if swallowed and may cause skin and eye irritation.[1][2][4]

Exposure RoutePotential HazardFirst Aid Measures
Ingestion Toxic if swallowed.[2]Immediately call a POISON CENTER or doctor/physician. Rinse mouth. Do NOT induce vomiting.[3]
Inhalation May cause respiratory tract irritation.[2]Move person to fresh air. If not breathing, give artificial respiration. Consult a physician.[2][5]
Skin Contact May cause skin irritation.[2]Take off immediately all contaminated clothing. Rinse skin with water/shower. Wash with plenty of soap and water.[5]
Eye Contact Causes serious eye irritation.[2]Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Call an ophthalmologist.

Operational Plan: Handling and Storage

Handling:

  • Work in a well-ventilated area, preferably in a chemical fume hood.[5]

  • Avoid formation of dust and aerosols.

  • Do not eat, drink, or smoke when using this product.

  • Wash hands thoroughly after handling.

Storage:

  • Keep container tightly closed in a dry and well-ventilated place.

  • Store in a cool place.

  • For long-term storage, consider storing under an inert gas as some related compounds are air-sensitive.

Disposal Plan

All waste containing this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect waste in a designated, properly labeled, and sealed container. The container must be compatible with the chemical.[6][7]

    • Do not mix with other waste streams unless compatibility is known.

  • Disposal Route:

    • Dispose of contents/container in accordance with local, regional, national, and international regulations.[1]

    • Utilize a licensed hazardous waste disposal company.

  • Spill Management:

    • For small spills, carefully sweep up the solid material, place it in a sealed container for disposal, and clean the area with a suitable solvent.

    • For large spills, evacuate the area and contact the institution's environmental health and safety department.

Experimental Protocols

While specific experimental protocols for this compound are proprietary, the following outlines a general methodology for an in vitro receptor binding assay, a common experiment for a compound of this nature.

Objective: To determine the binding affinity of this compound to adrenergic α1 and 5-HT2A receptors.

Materials:

  • This compound

  • Cell membranes expressing the target receptor (e.g., from CHO or HEK293 cells)

  • Radioligand (e.g., [3H]prazosin for α1 receptors, [3H]ketanserin for 5-HT2A receptors)

  • Assay buffer

  • Scintillation fluid and vials

  • Microplate reader

Procedure:

  • Compound Preparation: Prepare a series of dilutions of this compound in the assay buffer.

  • Assay Setup: In a microplate, combine the cell membranes, radioligand, and either buffer (for total binding), a known antagonist (for non-specific binding), or a dilution of this compound.

  • Incubation: Incubate the plate at a specified temperature for a set period to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from unbound radioligand.

  • Washing: Wash the filters with cold assay buffer to remove any remaining unbound radioligand.

  • Scintillation Counting: Place the filter discs into vials with scintillation fluid and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding at each concentration of this compound and determine the Ki value using appropriate pharmacological models.

Signaling Pathways

This compound is an antagonist at adrenergic α1 and 5-HT2A receptors. Both of these are G-protein coupled receptors (GPCRs) that signal through the Gq pathway.

MT1207_Signaling_Pathway cluster_alpha1 Adrenergic α1 Receptor Pathway cluster_5HT2A 5-HT2A Receptor Pathway MT1207_alpha This compound alpha1_receptor α1 Receptor MT1207_alpha->alpha1_receptor Inhibits Gq_alpha Gq Protein alpha1_receptor->Gq_alpha Activates PLC_alpha Phospholipase C (PLC) Gq_alpha->PLC_alpha Activates PIP2_alpha PIP2 PLC_alpha->PIP2_alpha Cleaves IP3_alpha IP3 PIP2_alpha->IP3_alpha DAG_alpha DAG PIP2_alpha->DAG_alpha Ca_release_alpha Ca²⁺ Release IP3_alpha->Ca_release_alpha PKC_activation_alpha PKC Activation DAG_alpha->PKC_activation_alpha MT1207_5HT This compound HT2A_receptor 5-HT2A Receptor MT1207_5HT->HT2A_receptor Inhibits Gq_5HT Gq Protein HT2A_receptor->Gq_5HT Activates PLC_5HT Phospholipase C (PLC) Gq_5HT->PLC_5HT Activates PIP2_5HT PIP2 PLC_5HT->PIP2_5HT Cleaves IP3_5HT IP3 PIP2_5HT->IP3_5HT DAG_5HT DAG PIP2_5HT->DAG_5HT Ca_release_5HT Ca²⁺ Release IP3_5HT->Ca_release_5HT PKC_activation_5HT PKC Activation DAG_5HT->PKC_activation_5HT

Caption: this compound inhibits both α1 and 5-HT2A Gq-coupled receptor signaling pathways.

Experimental_Workflow prep Prepare this compound Dilutions assay Set up Binding Assay (Membranes, Radioligand, this compound) prep->assay incubate Incubate assay->incubate harvest Harvest by Filtration incubate->harvest wash Wash Filters harvest->wash count Scintillation Counting wash->count analyze Analyze Data (Ki) count->analyze

Caption: Workflow for an in vitro receptor binding assay to determine this compound affinity.

References

×

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.